molecular formula C14H24O2 B1588603 Neryl butyrate CAS No. 999-40-6

Neryl butyrate

Cat. No.: B1588603
CAS No.: 999-40-6
M. Wt: 224.34 g/mol
InChI Key: ZSBOMYJPSRFZAL-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neryl butyrate (CAS 999-40-6) is a fatty alcohol ester with the molecular formula C14H24O2 and an average molecular weight of 224.34 g/mol . It is classified as a synthetic flavoring agent with FEMA number 2774 and is listed in the FDA's database for food additives permitted in food under 21CFR172.515 . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the number 67 and concluded that there is no safety concern at current levels of intake when used as a flavouring agent . Organoleptic descriptions characterize this compound as having a green, waxy, oily, and fatty odor, with a flavor profile that is green, fruity, fatty, and floral with berry and tropical nuances . Physically, it is a colorless to clear liquid with a boiling point between 239°C and 240°C and a specific gravity of approximately 0.898 at 25°C . It has low solubility in water and a high estimated logP value, indicating high lipophilicity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMYJPSRFZAL-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C(/C)\CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883634
Record name Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, leafy, floral odour
Record name Neryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

239.00 to 240.00 °C. @ 760.00 mm Hg
Record name Neryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol; insoluble in water, 1 ml in 6 ml 80% alcohol (in ethanol)
Record name Neryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.910
Record name Neryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

999-40-6
Record name Neryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neryl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83580OVF8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Neryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Neryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl butyrate, a monoterpenoid and carboxylic ester, is a flavoring and fragrance agent with a characteristic sweet, leafy, and floral odor.[1][2] This document provides an in-depth overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships and workflows. This information is intended to support research and development activities where this compound is of interest.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical methods. These properties are crucial for understanding its behavior in different chemical and biological systems.

General and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in alcohol and dipropylene glycol, but insoluble in water.[1][2][3]

PropertyValueSource
Physical Description Colourless to pale yellow liquid with a sweet, leafy, floral odour[1]
Boiling Point 239.00 to 240.00 °C @ 760.00 mm Hg[1][2][4][5]
Density 0.898 - 0.910 g/mL[1]
Specific Gravity 0.89800 @ 25.00 °C[2][5]
Refractive Index 1.4539 - 1.4650[1]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[2][5]
Flash Point > 230.00 °F (> 110.00 °C) TCC[2][5]
logP (o/w) 4.923 (estimated)[2][4]
Water Solubility 0.7127 mg/L @ 25 °C (estimated)[2]
Chemical Identifiers and Molecular Data

Precise identification of this compound is essential for regulatory and research purposes. The compound is systematically named and registered under various chemical identification systems.

IdentifierValueSource
IUPAC Name [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[1]
Molecular Formula C14H24O2[1][6][7]
Molecular Weight 224.34 g/mol [7]
CAS Number 999-40-6[1][6]
FEMA Number 2774[2]
EC Number 213-660-1[1]
InChI Key ZSBOMYJPSRFZAL-RAXLEYEMSA-N[1][6]
SMILES CCCC(=O)OC/C=C(/C)\CCC=C(C)C

Experimental Protocols

The synthesis and analysis of esters like this compound are commonly performed using enzymatic reactions and chromatographic techniques. The following protocols are based on established methods for similar compounds, such as Geranyl butyrate and Neryl acetate.[8][9]

Enzymatic Synthesis of this compound

This protocol describes a green chemistry approach for the synthesis of this compound via enzymatic esterification.

Materials and Reagents:

  • Nerol (Substrate 1)

  • Butyric acid or a butyrate ester (e.g., vinyl butyrate) (Acyl donor)

  • Immobilized lipase (e.g., Eversa Transform 2.0)

  • Organic solvent (optional, solvent-free systems are preferred)

  • Phosphate buffer

  • Sodium hydroxide (for titration)

  • Phenolphthalein indicator

  • Ethanol

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine Nerol and the acyl donor (e.g., butyric acid) at a specified molar ratio (e.g., 1:5).[9]

  • Biocatalyst Addition: Add the immobilized lipase to the mixture. The biocatalyst load is typically a percentage of the total reaction weight (e.g., 15% w/w).[9]

  • Incubation: Place the vessel in an incubator with orbital shaking (e.g., 200 rpm) at a controlled temperature (e.g., 50 °C) for a set duration (e.g., 6 hours).[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at intervals and analyzing the consumption of the acid. This is achieved by titrating the sample with a standardized sodium hydroxide solution using phenolphthalein as an indicator.[9]

  • Product Isolation: After the reaction, the enzyme can be filtered off for reuse. The product, this compound, can be purified from the remaining reactants, for example, by vacuum distillation.

Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the synthesized this compound to determine its purity and yield.

Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for flavor and fragrance analysis (e.g., SGE AC10, 30 m x 0.22 mm).[8]

  • Carrier Gas: Nitrogen (N2) at a flow rate of 44 mL/min.[8]

  • Injector Temperature: 280 °C.[8]

  • Detector Temperature: 280 °C.[8]

  • Oven Temperature Program: Isothermal at 165 °C.[8]

  • Split Ratio: 10:1.[8]

  • Internal Standard: n-Hexadecane.[8]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction product in a suitable solvent. Add a known concentration of the internal standard (n-hexadecane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time, which is determined by running a standard. The yield and purity can be calculated by comparing the peak area of the product to that of the internal standard.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for the synthesis of this compound and the logical relationships between its key properties.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_analysis Analysis & Purification Nerol Nerol Esterification Enzymatic Esterification (Immobilized Lipase) Nerol->Esterification ButyricAcid Butyric Acid ButyricAcid->Esterification NerylButyrate Crude this compound Esterification->NerylButyrate Purification Purification (e.g., Distillation) NerylButyrate->Purification Analysis GC/MS Analysis Purification->Analysis FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

G NerylButyrate This compound (C14H24O2) MolWeight Molecular Weight (224.34 g/mol) NerylButyrate->MolWeight Structure Chemical Structure (Ester of Nerol) NerylButyrate->Structure Appearance Physical State (Colorless Liquid) NerylButyrate->Appearance BoilingPoint Boiling Point (239-240 °C) NerylButyrate->BoilingPoint Density Density (~0.9 g/mL) NerylButyrate->Density Solubility Solubility (Insoluble in Water) NerylButyrate->Solubility Odor Organoleptic (Sweet, Floral Odor) NerylButyrate->Odor Safety Safety (Flash Point >110 °C) NerylButyrate->Safety

Caption: Key physicochemical properties of this compound.

References

Neryl butyrate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of neryl butyrate, including its molecular structure, physicochemical characteristics, and a representative synthetic protocol.

Chemical Identity and Formula

This compound, also known as [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate, is a carboxylic ester characterized by a sweet, leafy, and floral odor.[1][2] It is a monoterpenoid and is found in various natural sources, including citrus peel oils and certain essential oils.[3]

  • Molecular Formula: C₁₄H₂₄O₂[1][4][5][6]

  • IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[1]

  • CAS Registry Number: 999-40-6[1][4][6]

  • Synonyms: Neryl butanoate, (Z)-3,7-Dimethyl-2,6-octadien-1-yl butyrate[1][4][7]

Molecular Structure

The molecular structure of this compound consists of a butanoate group esterified with nerol, the (Z)-isomer of 3,7-dimethylocta-2,6-dien-1-ol.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 224.34 g/mol [1][4][5]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, leafy, floral[1][2]
Boiling Point 239.0 to 240.0 °C (at 760 mm Hg)[1][3]
Density 0.898 to 0.910 g/cm³[1]
Refractive Index 1.4539 to 1.4650[1]
Solubility Soluble in alcohol; insoluble in water[1][8]
Flash Point > 110.0 °C[2]
logP (o/w) 4.923 (estimated)[3]

Experimental Protocols

This protocol describes a general method for the synthesis of this compound via lipase-catalyzed esterification, adapted from procedures for similar terpene esters.[9][10][11]

Workflow Diagram:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Nerol Nerol Mix Mix Reactants Nerol->Mix ButyricAcid Butyric Acid ButyricAcid->Mix AddLipase Add Lipase (e.g., Novozym 435) Mix->AddLipase Incubate Incubate with Stirring (e.g., 50-60°C, 2-6h) AddLipase->Incubate Filter Filter to Remove Enzyme Incubate->Filter Wash Wash with NaHCO3(aq) and Brine Filter->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (e.g., Chromatography) Evaporate->Purify Product This compound Purify->Product

Caption: Enzymatic synthesis of this compound.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine nerol and butyric acid. A molar ratio of 1:1 to 1:5 (nerol to butyric acid) can be explored for optimization. The reaction can be run in a solvent-free system or with a non-polar organic solvent like hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture. The enzyme loading is typically between 1-15% (w/w) of the total reactant mass.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature, generally between 40-60°C, with constant stirring for a period of 2 to 24 hours. Reaction progress can be monitored by techniques like gas chromatography (GC).

  • Enzyme Removal: After the reaction reaches completion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.

  • Work-up: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution (to remove unreacted butyric acid) and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.

This protocol outlines a standard method for the identification and purity assessment of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as hexane or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5-10°C/min.

    • Carrier Gas: Helium, at a constant flow rate.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • MSD Transfer Line Temperature: 280°C.

  • Data Analysis: The retention time of the major peak is compared with that of a this compound standard. The mass spectrum is analyzed for characteristic fragment ions (e.g., m/z 69, 41, 93, 71) and compared with a library spectrum (e.g., NIST) for confirmation.[1]

References

The Natural Provenance of Neryl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Neryl butyrate ((Z)-3,7-dimethyl-2,6-octadien-1-yl butanoate) is a monoterpene ester recognized for its sweet, fruity, and floral aroma, often with green and waxy nuances. This valuable compound is utilized as a natural flavoring and fragrance agent in the food, cosmetic, and perfumery industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and related fields.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of plant species, particularly in their essential oils and fruit essences. Its concentration can vary significantly depending on the geographical origin, cultivar, and developmental stage of the plant.

While its presence is noted in several sources, quantitative data remains limited in the scientific literature. The table below summarizes the available quantitative findings for this compound in different natural sources.

Natural SourcePlant PartConcentration (% of Essential Oil)Reference
Artemisia absinthium L. (Wormwood)Aerial parts0.1 - 13.9[1][2]
Citrus bergamia (Bergamot)Peel1.47[3]
Pelargonium quercifoliumNot SpecifiedPresent, not quantified[4]
Citrus Peel OilsPeelPresent, not quantified[5]
Kumquat Peel OilPeelPresent, not quantified[5]
CeleryLeaves/StalksPresent, not quantified[5]
TomatoFruitPresent, not quantified[5]
Yellow Passion FruitFruitPresent, not quantified[5]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that involves the convergence of the terpenoid and fatty acid metabolic pathways. The final step is the esterification of the monoterpenol nerol with a butyryl moiety, catalyzed by an alcohol acyltransferase (AAT).

  • Formation of Monoterpene Precursors: The biosynthesis begins with the formation of the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[6][7][8]

  • Synthesis of Neryl Diphosphate: Geranyl diphosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate. GPP serves as the substrate for various monoterpene synthases. While the direct synthesis of neryl diphosphate (NPP), the cis-isomer of GPP, is less common, nerol is typically formed from GPP by the action of specific synthases or phosphatases.

  • Formation of Butyryl-CoA: The butyryl group is derived from fatty acid metabolism. Through a series of enzymatic reactions, butyryl-CoA is synthesized.

  • Esterification: The final step is the esterification of nerol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in fruits and flowers.[9][10] These enzymes exhibit varying specificities for different alcohol and acyl-CoA substrates.[11][12]

Biosynthesis_of_Neryl_Butyrate cluster_mep MEP Pathway (Plastid) cluster_fatty_acid Fatty Acid Metabolism Pyruvate Pyruvate IPP IPP Pyruvate->IPP multiple steps GAP Glyceraldehyde-3-P GAP->IPP multiple steps DMAPP DMAPP IPP->DMAPP Isomerase GPP Geranyl-PP IPP->GPP DMAPP->GPP GPPS FattyAcids Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA β-oxidation NerylButyrate This compound ButyrylCoA->NerylButyrate Alcohol Acyltransferase (AAT) Nerol Nerol GPP->Nerol Synthase/Phosphatase Nerol->NerylButyrate

Biosynthetic pathway of this compound.

Experimental Protocols for Analysis

The analysis of this compound and other volatile compounds in natural sources is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) technique for sample preparation. This method is highly sensitive and suitable for the analysis of volatile and semi-volatile compounds in complex matrices.

Representative Protocol: HS-SPME-GC-MS Analysis of this compound in Plant Material

1. Sample Preparation:

  • A known quantity (e.g., 1-5 g) of the fresh or dried plant material (e.g., leaves, peels, fruit pulp) is placed in a headspace vial (e.g., 20 mL).

  • For fruit samples, the material may be homogenized or juiced prior to being placed in the vial.

  • To enhance the release of volatiles, a saturated solution of sodium chloride (e.g., 1-2 mL) can be added to the vial.

  • An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 2-octanol) is added for quantification purposes.

  • The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile analytes.[3][13][14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

  • Gas Chromatograph Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[15]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 40-60°C held for 2-5 minutes, then ramped at a rate of 3-5°C/min to a final temperature of 240-280°C, which is held for 5-10 minutes.[14][15]

  • Mass Spectrometer Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

    • Ion Source and Transfer Line Temperatures: These are typically maintained at around 230°C and 280°C, respectively.

4. Compound Identification and Quantification:

  • Identification: this compound and other compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their calculated retention indices (RI) with those of authentic standards or literature values.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standard solutions of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data Data Processing Sample Plant Material (e.g., leaves, fruit) Vial Homogenize & Place in Vial + NaCl + Internal Standard Sample->Vial Incubate Incubate Vial (e.g., 40-60°C) Vial->Incubate SPME Expose SPME Fiber to Headspace Incubate->SPME Desorb Thermal Desorption in GC Injector SPME->Desorb GCMS GC-MS System Separate Separation on Capillary Column Desorb->Separate Detect Detection by Mass Spectrometer Separate->Detect Identify Compound Identification (Mass Spectra & Retention Index) Detect->Identify Quantify Quantification (Peak Area vs. Internal Standard) Detect->Quantify

Generalized workflow for this compound analysis.

Conclusion

This compound is a naturally occurring monoterpene ester found in a range of aromatic plants, with notable concentrations in the essential oils of Artemisia absinthium and Citrus bergamia. Its biosynthesis follows the general pathways of terpenoid and fatty acid metabolism, culminating in an esterification reaction catalyzed by an alcohol acyltransferase. The analysis of this compound in complex natural matrices is reliably achieved through HS-SPME-GC-MS, a sensitive and robust analytical technique. Further research is warranted to quantify the presence of this compound in other reported plant sources and to elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis.

References

Spectroscopic Analysis of Neryl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neryl Butyrate, a monoterpenoid ester known for its fruity and floral aroma, which is utilized in the flavor and fragrance industry. This document presents available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Furthermore, it details generalized experimental protocols for acquiring such spectra, offering a foundational resource for researchers in quality control, natural product chemistry, and drug development.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern. The molecular weight of this compound (C₁₄H₂₄O₂) is 224.34 g/mol .[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
6999.99[C₅H₉]⁺
4161.16[C₃H₅]⁺
9354.93[C₇H₉]⁺
6851.74[C₅H₈]⁺
7143.53[C₄H₇O]⁺
Data sourced from PubChem CID 5352162.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available high-resolution ¹H NMR spectrum for this compound is not readily accessible, data is available from vendors such as Sigma-Aldrich.[2] Based on the structure of this compound, the following proton chemical shifts (δ) are anticipated in a deuterated chloroform (CDCl₃) solvent, referenced to tetramethylsilane (TMS) at 0 ppm.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃ (butyrate)0.9 - 1.0Triplet3H
CH₂ (butyrate)1.6 - 1.7Sextet2H
CH₂-C=O2.2 - 2.3Triplet2H
CH₂-O4.5 - 4.6Doublet2H
C=CH (nerol moiety)5.3 - 5.5Triplet1H
C=CH (isoprenyl)5.0 - 5.2Triplet1H
CH₂ (allylic)2.0 - 2.2Multiplet4H
CH₃ (vinylic, cis)~1.75Singlet3H
CH₃ (vinylic)~1.68Singlet3H
CH₃ (vinylic)~1.60Singlet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for this compound is not publicly available but can be obtained from commercial sources like Sigma-Aldrich.[2] The expected chemical shifts in CDCl₃ are as follows:

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (ester)173 - 175
C=CH (nerol moiety)118 - 120
C=CH (isoprenyl)123 - 125
C(CH₃) (nerol moiety)142 - 144
C(CH₃)₂ (isoprenyl)131 - 133
CH₂-O61 - 63
CH₂-C=O36 - 38
CH₂ (butyrate)18 - 20
CH₃ (butyrate)13 - 15
CH₂ (allylic)26 - 28, 32 - 34
CH₃ (vinylic, cis)~23
CH₃ (vinylic)~17
CH₃ (vinylic)~25
Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound is available from Sigma-Aldrich.[2] The characteristic absorption bands for its functional groups are expected in the following regions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchAlkanes
~1735-1750C=O stretchEster
~1670C=C stretchAlkene
~1240-1160C-O stretchEster

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse program.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_GCMS Dilute in Hexane Sample->Prep_GCMS Prep_IR Prepare Neat Film Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS IR FT-IR Spectrometer Prep_IR->IR NMR_Data 1H & 13C Spectra NMR->NMR_Data GCMS_Data Mass Spectrum GCMS->GCMS_Data IR_Data IR Spectrum IR->IR_Data Structure Confirm Structure of This compound NMR_Data->Structure GCMS_Data->Structure IR_Data->Structure

A generalized workflow for the spectroscopic analysis of this compound.

References

Neryl Butyrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of neryl butyrate, a significant flavor and fragrance compound. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological context, presented for the scientific community.

Chemical Identity and Synonyms

This compound is chemically defined as the butanoate ester of nerol. Its unique chemical structure contributes to its characteristic fruity and floral aroma.

CAS Number: 999-40-6[1][2][3]

A comprehensive list of synonyms for this compound includes:

  • (2Z)-3,7-dimethyl-2,6-octadien-1-yl butanoate[2]

  • (2Z)-3,7-dimethyl-2,6-octadien-1-yl butyrate[2]

  • (Z)-3,7-dimethyl-2,6-octadien-1-yl butanoate[2]

  • (Z)-3,7-dimethylocta-2,6-dien-1-yl butanoate

  • (Z)-Neryl butanoate[2]

  • [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[4]

  • Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester[4]

  • Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadienyl ester[1][2]

  • Butyric acid, 3,7-dimethyl-2,6-octadienyl ester, (Z)-[1]

  • cis-3,7-dimethyl-2,6-octadien-1-yl butanoate[2]

  • cis-Neryl butanoate[2]

  • cis-Neryl butyrate[2]

  • Neryl butanoate[3][4]

  • Neryl N-butyrate[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a comparative overview of its characteristics.

PropertyValueSource(s)
Molecular Formula C14H24O2[1][5]
Molecular Weight 224.34 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, leafy, floral[1]
Boiling Point 239.0 to 240.0 °C at 760 mm Hg[1]
Density 0.898 - 0.910 g/cm³[1]
Specific Gravity 0.89800 at 25.00 °C[5]
Refractive Index 1.4539 - 1.4650[1]
Flash Point > 230.00 °F TCC (> 110.00 °C)[5]
Solubility Soluble in alcohol; insoluble in water.[1][6]

Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of nerol with butyric acid or its derivatives. Both chemical and enzymatic methods have been employed.

Chemical Synthesis: Fischer Esterification

This method involves the reaction of nerol with butyric acid in the presence of an acid catalyst.

Materials:

  • Nerol

  • Butyric acid

  • Sulfuric acid (9 M) or another suitable acid catalyst

  • Toluene (as an entrainer for azeotropic distillation)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine nerol and a molar excess of butyric acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Add toluene to the reaction mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene, which is collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation under reduced pressure.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative, often providing high selectivity under mild reaction conditions.

Materials:

  • Nerol

  • Butyric acid or an acyl donor like ethyl butyrate

  • Immobilized lipase (e.g., Novozyme 435 or Eversa Transform 2.0)[7][8]

  • Solvent (optional, can be performed in a solvent-free system)[8]

Procedure:

  • Combine nerol and butyric acid (or ethyl butyrate) in a reaction vessel. A 1:5 molar ratio of nerol to butyric acid has been shown to be effective.[7]

  • Add the immobilized lipase to the mixture. A biocatalyst load of 15% (w/w) can be utilized.[7]

  • Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) with agitation for a specified duration (e.g., 6 hours).[7]

  • Monitor the conversion of nerol to this compound using GC analysis.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The product can be purified using column chromatography or distillation.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the compound.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not extensively documented, the biological activities of its constituent parts, nerol and butyrate, as well as structurally similar compounds, provide valuable context for researchers.

Nerol and Related Terpenes: Nerol and its isomer geraniol are known to possess various biological activities. For instance, neryl acetate, a structurally similar ester, has been shown to play a role in skin barrier function.[9]

Butyrate as a Short-Chain Fatty Acid: Butyrate is a well-studied short-chain fatty acid (SCFA) produced by the gut microbiota. It is known to have a wide range of biological effects, including anti-inflammatory, anti-obesity, and antioxidant properties. Butyrate can influence cellular processes by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors such as FFAR2 and FFAR3.[10] These mechanisms lead to the regulation of gene expression and modulation of various metabolic and inflammatory pathways.[10]

Diagrams

Synthesis_of_Neryl_Butyrate cluster_reactants Reactants cluster_products Products Nerol Nerol Neryl_Butyrate This compound Nerol->Neryl_Butyrate Esterification (Acid Catalyst or Lipase) Butyric_Acid Butyric Acid Butyric_Acid->Neryl_Butyrate Water Water

Caption: Synthesis of this compound via Esterification.

Butyrate_Biological_Influence Butyrate Butyrate HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition GPCR_Activation GPCR Activation (FFAR2/FFAR3) Butyrate->GPCR_Activation Gene_Expression Regulation of Gene Expression HDAC_Inhibition->Gene_Expression GPCR_Activation->Gene_Expression Biological_Effects Biological Effects: - Anti-inflammatory - Metabolic Regulation - Antioxidant Gene_Expression->Biological_Effects

Caption: Conceptual Diagram of Butyrate's Biological Influence.

References

Biological Activity of Butyrate Esters in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation, exhibits a wide range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. However, its clinical application is hampered by a short half-life and rapid hepatic clearance.[1] Butyrate esters, developed as prodrugs, offer a strategic approach to improve the pharmacokinetic profile and enhance the therapeutic efficacy of butyrate. This technical guide provides an in-depth overview of the biological activities of various butyrate esters in cellular models. It focuses on their primary mechanism of action—histone deacetylase (HDAC) inhibition—and the subsequent modulation of key signaling pathways. This document summarizes quantitative data from numerous studies, details common experimental protocols, and visualizes complex cellular mechanisms to support researchers in the fields of drug discovery and development.

Introduction

Butyrate: A Key Short-Chain Fatty Acid (SCFA)

Butyrate is a four-carbon SCFA naturally produced in the colon through the bacterial fermentation of dietary fiber.[2][3] It serves as the primary energy source for colonocytes and plays a crucial role in maintaining intestinal homeostasis.[3][4] Beyond its nutritional role, butyrate has been identified as a key signaling molecule with pleiotropic effects on cell proliferation, differentiation, and apoptosis in various cell types.[1][3][5]

The Prodrug Strategy: Butyrate Esters for Enhanced Therapeutic Potential

The therapeutic use of butyrate is limited by its poor pharmacological properties.[1][6] To overcome this, various butyrate esters have been synthesized. These esterified forms act as prodrugs, which are more stable and can be hydrolyzed by intracellular esterases to release active butyric acid, thereby achieving higher therapeutic concentrations within target cells.[7][8] Examples of such prodrugs include (pivaloyloxy)methyl butyrate (AN-9), retinoyloxymethyl butyrate (RN1), and resveratrol butyrate esters (RBE).[7][9][10]

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied mechanism of butyrate is its function as a histone deacetylase (HDAC) inhibitor.[1][3][11] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[12] By inhibiting HDACs, butyrate causes hyperacetylation of histones, which results in a more relaxed chromatin structure.[12][13] This "open" chromatin state allows for the transcription of genes that are often silenced in pathological conditions, including those involved in cell cycle arrest, apoptosis, and differentiation.[11][12] While this is a central mechanism, butyrate and its esters also modulate cellular activity through HDAC-independent pathways.[14]

Anticancer Activity of Butyrate Esters

Butyrate esters have demonstrated significant anticancer properties across a wide range of cancer cell lines, primarily through the induction of apoptosis, inhibition of proliferation, and promotion of differentiation.

Induction of Apoptosis

Butyrate and its esters are potent inducers of programmed cell death (apoptosis) in cancer cells.[15][16][17] This is often mediated through a p53-independent pathway, making it effective in tumors with p53 mutations.[2][18] The apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as BAK.[15][16] This shift triggers the mitochondrial apoptotic pathway, characterized by the activation of caspases, including caspase-3, -8, and -9, and subsequent cleavage of substrates like PARP.[16][17]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Butyrate esters effectively inhibit the proliferation of cancer cells.[7][9] This is achieved by inducing cell cycle arrest, commonly at the G1 phase.[5][15] The inhibition of HDACs by butyrate leads to the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors, such as p21(Waf1/Cip1), which halt progression through the cell cycle.[11]

Anti-Angiogenic and Anti-Metastatic Effects

Certain butyrate prodrugs, such as AN-7 and AN-9, have been shown to possess anti-angiogenic properties.[19][20] In cellular models, these compounds inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVEC).[19] Furthermore, oral administration of these prodrugs in animal models demonstrated a significant reduction in lung lesion formation in a metastatic lung cancer model, highlighting their anti-metastatic potential.[8]

Quantitative Data Summary: Anticancer Effects
Compound/EsterCell Line(s)ConcentrationKey Finding(s)Reference(s)
Retinoyloxymethyl butyrate (RN1)HL-60 (Leukemia)ED50: <0.025 µMOver 40-fold more potent at inducing differentiation than parent acid (ATRA).[9]
Monoacetone glucose-3 butyrateHL-60, U-937 (Leukemia)1 mMInduces apoptosis and G1 cell cycle arrest.[15]
(Pivaloyloxy)methyl butyrate (AN-9)3LLD122 (Lung), MCF-7 (Breast)Not specifiedPotent inhibitor of proliferation and clonogenicity.[7][8]
Sodium ButyrateVACO 5 (Colon)5 mMInduces apoptosis, correlated with histone hyperacetylation.[13]
Sodium ButyrateHCT116, HT29, Caco-2 (Colon)5 mMInduces apoptosis, PARP cleavage, and upregulation of BAK.[16]
Sodium ButyrateTHP-1 (Leukemia)5 mMInduces maximal apoptosis and enhances apoptosis induced by other drugs.[17]

Anti-inflammatory and Immunomodulatory Effects

Butyrate esters exert potent anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway and modulating cytokine production.[18][21]

Modulation of Pro-inflammatory Cytokine Production

In various cellular models, including macrophages and intestinal epithelial cells, butyrate has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α in a dose-dependent manner.[4][18][21] This is largely achieved through the inhibition of NF-κB activation.[21] Butyrate prevents the degradation of IκB-α, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[4][21]

Impact on Intestinal Barrier Integrity

Butyrate and its derivatives play a vital role in enhancing the integrity of the intestinal epithelial barrier.[3][4] In porcine intestinal epithelial cells (IPEC-J2), treatment with butyric acid and monobutyrin significantly increased transepithelial electrical resistance (TEER), a key indicator of barrier function.[4] This effect is partly mediated by the activation of adenosine monophosphate-activated protein kinase (AMPK), which regulates the assembly of tight junction proteins.[3]

Quantitative Data Summary: Anti-inflammatory Effects
Compound/EsterCell Line(s)ConcentrationKey Finding(s)Reference(s)
Butyric Acid, Sodium ButyratePorcine Alveolar Macrophages0.5 - 4.0 mMLinearly reduced TNF-α production in LPS-challenged cells.[4]
Butyric Acid, MonobutyrinIPEC-J2 (Porcine Enterocytes)0.5 - 8.0 mMSignificantly increased TEER values at 24, 48, and 72 hours.[4]
ButyrateRAW 264.7 (Macrophages)10 mMReduced LPS-induced nuclear translocation of NF-κB p65.[22]
ButyratePrimary Human Mast Cells5 mMDownregulated genes critical for mast cell activation (BTK, SYK, LAT).[23]

Neuroprotective Properties

Emerging evidence highlights the neuroprotective effects of butyrate, suggesting its potential for treating neurodegenerative and neuropsychiatric disorders.[24][25]

Attenuation of Neuroinflammation and Oxidative Stress

In neuroblastoma cell lines such as SH-SY5Y, sodium butyrate has been shown to protect against inflammation-induced cell death.[26][27] It attenuates the expression of inflammatory mediators like iNOS and COX-2.[26] Furthermore, butyrate modulates antioxidant pathways by upregulating key enzymes such as Nrf-2 and HO-1, thereby protecting neuronal cells from oxidative stress.[25][26] These effects are linked to its ability to cross the blood-brain barrier and exert its HDAC inhibitory function within the central nervous system.[24]

Quantitative Data Summary: Neuroprotective Effects
Compound/EsterCell Line(s)ConcentrationKey Finding(s)Reference(s)
Sodium ButyrateSH-SY5Y (Neuroblastoma)0.25 - 1 mMAttenuated TNF-α-induced cell death and NO production.[26]
Sodium ButyrateSH-SY5Y (Neuroblastoma)Not specifiedSuppressed BAX nuclear translocation and modulated Nrf-2/HO-1 expression.[26]

Metabolic Regulation

Inhibition of Lipid Accumulation

Resveratrol butyrate esters (RBE) have been shown to be effective in preventing fat accumulation in liver cell models.[10][28][29] In HepG2 cells stimulated with oleic acid, RBE treatment significantly decreased lipid droplet accumulation, with an effect stronger than that of resveratrol alone.[10][30] This action is mediated through the downregulation of key lipogenic regulators, including acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1 (SREBP-1).[10]

Quantitative Data Summary: Metabolic Effects
Compound/EsterCell Line(s)ConcentrationKey Finding(s)Reference(s)
Resveratrol Butyrate Esters (RBE)HepG2 (Hepatocarcinoma)25 - 50 µMDecreased oleic acid-induced lipid accumulation by up to 34.48%.[10]
Resveratrol Butyrate Esters (RBE)HepG2 (Hepatocarcinoma)25 - 50 µMDownregulated the expression of p-ACC and SREBP-1.[10]

Key Signaling Pathways Modulated by Butyrate Esters

The diverse biological activities of butyrate esters are orchestrated through the modulation of several critical intracellular signaling pathways.

HDAC Inhibition Pathway

The foundational mechanism for many of butyrate's effects is the inhibition of HDACs, which alters the epigenetic landscape and subsequent gene expression.

HDAC_Inhibition ButyrateEster Butyrate Ester (Prodrug) Esterases Intracellular Esterases ButyrateEster->Esterases Hydrolysis Butyrate Butyrate (Active) Esterases->Butyrate HDAC HDAC Butyrate->HDAC Inhibition Histones Histone Tails (Acetylated) HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp

Caption: Butyrate esters are hydrolyzed to butyrate, which inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Intrinsic Apoptosis Pathway

Butyrate esters trigger cancer cell death primarily through the mitochondrial (intrinsic) pathway of apoptosis.

Apoptosis_Pathway Butyrate Butyrate Bcl2 Bcl-2 (Anti-apoptotic) Butyrate->Bcl2 Bax Bax/Bak (Pro-apoptotic) Butyrate->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Butyrate shifts the Bcl-2/Bax balance, causing cytochrome c release and caspase activation, leading to apoptosis.

NF-κB Anti-inflammatory Pathway

The anti-inflammatory action of butyrate is significantly mediated by the suppression of the pro-inflammatory NF-κB transcription factor.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK IkB IκBα IKK->IkB P Complex IκBα-NF-κB Complex IkB->Complex NFkB NF-κB NFkB->Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex->NFkB IκBα Degradation Butyrate Butyrate Butyrate->IKK Inhibition Genes Inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Transcription

Caption: Butyrate inhibits IKK, preventing IκBα degradation and blocking NF-κB nuclear translocation and pro-inflammatory gene expression.

Experimental Protocols in Cellular Models

The study of butyrate esters in vitro involves a range of standard and specialized cell biology techniques.

General Experimental Workflow

A typical workflow for assessing the activity of a butyrate ester involves cell culture, treatment, and various endpoint assays to measure specific biological responses.

Workflow A 1. Cell Seeding (e.g., 96-well or 6-well plates) B 2. Cell Adherence (Overnight incubation) A->B C 3. Treatment (Add butyrate ester at various concentrations) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Apoptosis (Annexin V/7-AAD) E->G H Protein Analysis (Western Blot) E->H I Gene Expression (qPCR) E->I

Caption: Standard workflow for in vitro evaluation of butyrate esters, from cell seeding to various endpoint analyses.

Assessment of Cell Viability and Proliferation
  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the butyrate ester and a vehicle control.

    • Incubate for 24, 48, or 72 hours.

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at ~570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Analysis of Apoptosis (Annexin V/7-AAD Staining)
  • Protocol:

    • Seed cells in 6-well plates to reach ~70-80% confluency at the time of harvest.[31]

    • Treat cells with the butyrate ester for the desired time (e.g., 24 or 48 hours).[31]

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic.

Western Blotting for Protein Analysis
  • Protocol:

    • Treat cells in 6-well or 10 cm plates and incubate for the desired duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[31]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[31]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody (e.g., anti-PARP, anti-caspase-3, anti-p-ERK) overnight at 4°C.[31]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Intestinal Barrier Function (TEER)
  • Protocol:

    • Seed intestinal epithelial cells (e.g., IPEC-J2 or Caco-2) onto permeable transwell inserts at a high density (e.g., 5x10⁵ cells/mL).[4]

    • Allow cells to grow and differentiate for several days to form a confluent monolayer, monitoring the formation of tight junctions by measuring TEER.

    • Once a stable baseline TEER is achieved, treat the cells by adding the butyrate derivative to the apical and/or basolateral compartments.

    • Measure TEER at specified time points (e.g., 24, 48, 72 hours) using a voltohmmeter.[4]

    • Results are typically expressed in units of Ω·cm².

Conclusion and Future Directions

Butyrate esters represent a promising class of therapeutic agents with well-documented efficacy in a variety of cellular models. Their ability to act as HDAC inhibitors underpins their potent anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory activities. The data summarized in this guide demonstrate the broad potential of leveraging the butyrate prodrug strategy to target a multitude of diseases.

Future research should focus on the development of novel esters with improved cell-type specificity and controlled release kinetics. Furthermore, transitioning from 2D cell culture to more complex models, such as 3D organoids and co-culture systems, will provide a more physiologically relevant understanding of their activity. Ultimately, continued investigation into the intricate signaling networks modulated by these compounds will be critical for their successful translation into clinical applications.

References

The Therapeutic Potential of Butyrate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a molecule of significant therapeutic interest.[1][2][3] It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[4][5] Beyond its physiological role in the gut, butyrate exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory properties, making it a promising candidate for therapeutic development across a spectrum of diseases.[2][6] This technical guide provides an in-depth overview of the core mechanisms of action of butyrate compounds, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

Butyrate's diverse biological activities are primarily attributed to two main mechanisms: its ability to act as a histone deacetylase (HDAC) inhibitor and its function as a signaling molecule through G-protein coupled receptors (GPCRs).[1][2][6]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and II histone deacetylases (HDACs).[1][7][8][9] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin configuration, making DNA more accessible for transcription factors.[6][9] This epigenetic modification leads to the altered expression of a multitude of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[9][10] For instance, butyrate-induced histone hyperacetylation can lead to the upregulation of cell cycle inhibitors like p21, contributing to its anti-proliferative effects in cancer cells.[9][10] However, it's noteworthy that butyrate can also lead to the deacetylation of histones at certain gene promoters, resulting in gene down-regulation.[11]

HDAC_Inhibition_Pathway Butyrate Butyrate HDAC Histone Deacetylases (Class I & II) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones (Hyperacetylation) Histones->Acetyl_Histones Acetylation Chromatin Chromatin Relaxation Acetyl_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., ↑p21) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Butyrate's HDAC Inhibition Pathway
G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a ligand for a family of G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[6][12][13] These receptors are expressed on the surface of various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[6][12] Activation of these GPCRs by butyrate initiates downstream signaling cascades that influence a range of physiological responses. For example, activation of GPR43 in immune cells can suppress inflammatory responses.[6] In enteroendocrine cells, butyrate-mediated activation of GPR41 and GPR43 stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating appetite and glucose homeostasis.[14] GPR109a activation has been linked to the suppression of inflammation and cancer cell growth.[12][15]

GPCR_Signaling_Pathway cluster_receptors Cell Surface Receptors Butyrate Butyrate GPR41 GPR41 (FFAR3) Butyrate->GPR41 GPR43 GPR43 (FFAR2) Butyrate->GPR43 GPR109a GPR109a (HCAR2) Butyrate->GPR109a Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) GPR41->Downstream GPR43->Downstream GPR109a->Downstream Inflammation ↓ Inflammation Downstream->Inflammation Gut_Hormone ↑ Gut Hormone Secretion (GLP-1, PYY) Downstream->Gut_Hormone Immune_Modulation Immune Modulation Downstream->Immune_Modulation

Butyrate's GPCR Signaling Pathways

Therapeutic Applications and Quantitative Data

The multifaceted mechanisms of butyrate translate into a broad spectrum of potential therapeutic applications.

Inflammatory Bowel Disease (IBD)

Butyrate is a key regulator of intestinal homeostasis and has shown promise in the management of IBD, which includes Crohn's disease and ulcerative colitis.[3][4][5] It strengthens the intestinal barrier, possesses potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways like NF-κB, and modulates the gut microbiome.[4][16]

Study Type Butyrate Formulation Dosage Key Findings Reference
Clinical Trial (Ulcerative Colitis)Oral Sodium Butyrate1800 mg/dayIncreased SCFA-producing bacteria.[17]
Preclinical (Colitis Model)Butyrate AdministrationNot specifiedEnhanced Treg cell function, suppressed IL-17.[18]
Clinical ReviewOral supplements, enemasVariedOral supplements effective in reducing inflammation.[18]
Cancer

Butyrate exhibits anti-neoplastic properties, particularly in colorectal cancer.[19][20][21] It can induce apoptosis (programmed cell death), inhibit the proliferation of cancer cells, and promote cell differentiation.[19][20][21] These effects are largely mediated through its HDAC inhibitory activity.[12] Butyrate has also been shown to enhance the efficacy of conventional cancer therapies like chemotherapy and radiation.[20][22]

Cell Line Butyrate Compound IC50 (Half-maximal inhibitory concentration) Effect Reference
HCT-116 (Colorectal Cancer)Sodium Butyrate6.21 mM (at 24h)Inhibition of cell proliferation.[23]
Various Cancer Cell LinesButyrateDose-dependentInhibition of proliferation, induction of apoptosis.[19]
Metabolic Disorders

Emerging evidence suggests a beneficial role for butyrate in metabolic diseases such as obesity and type 2 diabetes.[1][24] It can improve insulin sensitivity, increase energy expenditure, and regulate appetite through the stimulation of gut hormone secretion.[1][6][24]

Study Population Intervention Dosage Primary Outcome Reference
Children with ObesityOral Sodium Butyrate20 mg/kg body weight/dayReduction in BMI SD scores, improved glucose metabolism.[24]
Patients with HypertensionOral Sodium Butyrate3.9 g/day Increased blood pressure.[25]
Animal Model (Obesity)Butyrate SupplementationNot specifiedReduced body weight and fat content, improved insulin sensitivity.[10]
Neurological Disorders

Butyrate can cross the blood-brain barrier and has shown neuroprotective effects in various models of neurological and psychological disorders.[26][27][28] Its HDAC inhibitory activity in the brain can modulate gene expression related to neuronal function and survival.[27][28] It is being investigated for its potential in conditions like Parkinson's disease, Alzheimer's disease, and depression.[26][29][30]

Disorder Model Butyrate Intervention Observed Effects Reference
Parkinson's Disease (mouse model)Sodium ButyrateNeuroprotective effects, regulation of gut microbiota.[31]
Various Neurological Disorders (review)Pharmacological ButyrateWide array of beneficial effects on brain health.[27]
General Brain Health (review)ButyrateNeuroprotective functions.[28]

Key Signaling Pathways Modulated by Butyrate

Butyrate's therapeutic effects are mediated through its influence on several key intracellular signaling pathways.

Anti-inflammatory Signaling

A primary mechanism of butyrate's anti-inflammatory action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[4][16] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. Butyrate can suppress NF-κB activation, thereby reducing the production of inflammatory mediators like TNF-α and IL-6.[19][32] Butyrate also modulates other inflammatory pathways, including the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[12]

Anti_Inflammatory_Pathway Butyrate Butyrate NFkB NF-κB Pathway Butyrate->NFkB Inhibits STAT3 STAT3 Pathway Butyrate->STAT3 Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Pro_inflammatory Promotes STAT3->Pro_inflammatory Promotes Inflammation Inflammation Pro_inflammatory->Inflammation

Butyrate's Anti-inflammatory Signaling

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature to assess the therapeutic effects of butyrate.

Cell Viability and Proliferation Assay

Objective: To determine the effect of butyrate on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., HCT-116, HT-29) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of sodium butyrate for 24, 48, and 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Experimental_Workflow_Proliferation Start Start: Cancer Cell Culture Treatment Treat with Butyrate Start->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Measure Measure Absorbance MTT->Measure Analysis Data Analysis: Calculate IC50 Measure->Analysis End End Analysis->End

Workflow for Cell Proliferation Assay
Histone Deacetylase (HDAC) Activity Assay

Objective: To measure the inhibitory effect of butyrate on HDAC activity.

Methodology:

  • Nuclear Extract Preparation: Isolate nuclear extracts from treated or untreated cells.

  • HDAC Assay: Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

  • Procedure: Incubate the nuclear extracts with an HDAC substrate in the presence or absence of butyrate. The assay measures the amount of acetylated substrate that is deacetylated by the HDACs in the sample.

  • Quantification: Measure the colorimetric or fluorescent signal according to the manufacturer's instructions.

  • Data Analysis: Compare the HDAC activity in butyrate-treated samples to the control to determine the percentage of inhibition.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of butyrate on the expression levels of specific proteins (e.g., p21, acetylated histones).

Methodology:

  • Cell Lysis: Lyse butyrate-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., anti-p21, anti-acetyl-H3).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Butyrate compounds hold significant therapeutic promise across a wide range of diseases, driven by their well-defined mechanisms of action as HDAC inhibitors and GPCR agonists. The preclinical and emerging clinical data are encouraging, particularly in the fields of gastroenterology, oncology, and metabolic diseases. However, a notable challenge for the clinical translation of butyrate is its rapid absorption and metabolism in the upper gastrointestinal tract, which limits its delivery to the colon and systemic circulation.[33]

Future research and development efforts should focus on:

  • Advanced Drug Delivery Systems: Developing novel formulations, such as microencapsulation, enteric coatings, and prodrugs, to ensure targeted delivery of butyrate to the colon and enhance its bioavailability.[4]

  • Combination Therapies: Investigating the synergistic effects of butyrate with existing therapeutic agents to improve efficacy and overcome drug resistance.[22]

  • Personalized Medicine: Identifying biomarkers to predict which patient populations are most likely to respond to butyrate therapy, considering individual variations in gut microbiota composition and metabolic profiles.

  • Large-Scale Clinical Trials: Conducting robust, well-designed clinical trials to definitively establish the efficacy and safety of butyrate compounds in various disease indications.[3]

References

A Technical Guide to the Solubility of Neryl Butyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neryl butyrate, a widely used fragrance and flavoring agent, in various organic solvents. Understanding the solubility characteristics of this ester is crucial for its effective formulation, application, and for toxicological and metabolic studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent compatibility.

Core Properties of this compound

This compound, also known as [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate, is a colorless to pale yellow liquid with a sweet, leafy, and floral odor.[1] It is a carboxylic ester with the chemical formula C14H24O2 and a molecular weight of 224.34 g/mol .[1][2] While it is practically insoluble in water[1][3][4][5][6], it exhibits good solubility in alcohols and other organic solvents.[1][4][5][7][8]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection in formulation and research.

SolventSolubility (g/L)
Tetrahydrofuran (THF)2351.87
1,4-Dioxane2129.1
Diethyl Ether1705.57
Ethanol1672.43
Methanol1364.83
Isopropanol1362.86
Ethyl Acetate1263.06
n-Butanol1257.23
Acetone1220.9
n-Propanol1139.69
Cyclopentyl methyl ether1151.62
Cyclopentanone1095.27
2-Butanone1039.05
gamma-Butyrolactone983.34
2-Pentanone992.23
1-methoxy-2-propanol871.05
Isobutanol865.82
Acetonitrile805.28
Methyl Acetate734.36
N,N-Dimethylformamide (DMF)725.45
Chlorobenzene677.3
Anisole592.02
Toluene605.3
p-Xylene515.14
m-Xylene411.94
o-Xylene362.02
Dimethyl Carbonate145.09
Formic Acid129.44
n-Octane55.26
Formamide194.92
Water0.18[4], 0.7127 (at 25 °C, est.)[7][8][9]

Data sourced from Scent.vn, unless otherwise cited.[4]

In addition to the quantitative data, semi-quantitative solubility has been reported as 1 ml of this compound in 6 ml of 80% ethanol.[1][4][5]

Experimental Protocol for Solubility Determination

While specific experimental protocols for this compound are not extensively published, a standard methodology for determining the solubility of esters in organic solvents can be reliably applied. The saturation shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[10]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Stoppered flasks or vials (e.g., borosilicate glass)

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

  • Preparation of the Solvent System: Prepare the selected organic solvent. If a mixture of solvents is used, prepare it volumetrically.

  • Addition of Excess Solute: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that saturation is reached.[10]

  • Equilibration: Place the flasks in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.[10] For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining this compound residue. The solubility can then be calculated in g/L.

    • Chromatographic Method: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Analyze both the standards and the filtered sample aliquot using a validated GC-FID or HPLC-UV method. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

  • Data Analysis: Perform the experiment in triplicate to ensure the reproducibility of the results. Calculate the mean solubility and the standard deviation.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a new solvent system.

Solubility_Workflow A Define Research Objective (e.g., formulation, extraction) B Select Candidate Solvents (based on polarity, safety, cost) A->B C Preliminary Qualitative Test (miscibility observation) B->C D Quantitative Solubility Determination (Shake-Flask Method) C->D If miscible K Insoluble/Low Solubility C->K If immiscible E Prepare Supersaturated Solution (add excess this compound) D->E F Equilibrate at Constant Temperature (e.g., 24-48h with agitation) E->F G Separate Solid and Liquid Phases (sedimentation/centrifugation) F->G H Sample and Filter Supernatant G->H I Quantify this compound Concentration (GC-FID, HPLC, Gravimetric) H->I J Analyze and Report Data (mean solubility, std. dev.) I->J L Soluble J->L

Caption: Workflow for Determining this compound Solubility.

This comprehensive guide provides essential data and methodologies for professionals working with this compound. The provided solubility table and experimental protocol offer a strong foundation for formulation development, analytical method development, and further research into the applications of this compound.

References

A Technical Guide to the Thermochemical Data of Neryl Butyrate: Bridging the Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate, a monoterpene ester recognized by its characteristic fruity and floral aroma, is a significant compound in the flavor and fragrance industries. While its organoleptic properties are well-documented, a comprehensive and readily available dataset of its thermochemical properties is notably absent in the public domain. This guide addresses this data gap by providing an in-depth overview of the methodologies used to determine the thermochemical data of esters like this compound. A thorough understanding of properties such as enthalpy of formation, entropy, and heat capacity is crucial for process design, safety analysis, and computational modeling in various research and development applications.

The Challenge of Data Availability

A comprehensive search of scientific literature and chemical databases reveals a scarcity of experimentally determined thermochemical data for this compound. This is a common challenge for many esters, likely due to the commercial focus on their sensory properties rather than their thermodynamic characteristics.[1] Consequently, this guide will focus on the established experimental and computational protocols that can be employed to obtain the necessary thermochemical data.

Experimental Determination of Thermochemical Properties

Precise thermochemical data is primarily derived from experimental measurements. The following are key experimental protocols applicable to the study of this compound.

Combustion Calorimetry: Determining Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. For organic compounds like this compound, this is most accurately determined using bomb calorimetry.[2]

Experimental Protocol:

  • Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Immersion: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

  • Ignition and Combustion: The sample is ignited electrically. The combustion of the ester releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is carefully monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

  • Calculation: The heat of combustion is calculated using the formula q = m * c * ΔT, where q is the heat absorbed by the water, m is the mass of the water, c is the specific heat capacity of water, and ΔT is the change in temperature.[3] Corrections are made for the heat absorbed by the calorimeter itself and for the combustion of the ignition wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's law.

Transpiration Method: Determining Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°), the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is crucial for understanding volatility and phase-change behavior. The transpiration method is a reliable technique for measuring the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated.

Experimental Protocol:

  • Apparatus Setup: The experimental setup consists of a carrier gas system, a sample cell maintained at a constant temperature, and a trapping system.[1][4]

  • Carrier Gas Flow: A stream of inert gas (e.g., nitrogen) is passed over the this compound sample at a controlled, slow flow rate.[1] This is to ensure the gas stream becomes saturated with the vapor of the substance.[1]

  • Vapor Transport: The saturated gas stream transports the vaporized this compound out of the sample cell.

  • Trapping and Quantification: The vapor is collected in a cold trap or an analytical instrument downstream. The amount of transported vapor is determined by measuring the weight loss of the sample or by analyzing the contents of the trap.[1]

  • Varying Temperature: The experiment is repeated at several different temperatures.

  • Data Analysis: The partial pressure of the this compound vapor is calculated for each temperature. The Clausius-Clapeyron equation is then used to relate the vapor pressure to the temperature, and the enthalpy of vaporization is determined from the slope of the plot of ln(P) versus 1/T.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermochemical properties with a reasonable degree of accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile method for calculating the thermochemical properties of organic molecules.[5][6][7]

Methodology:

  • Molecular Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of the this compound molecule.

  • Frequency Calculation: Vibrational frequency calculations are then performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity can then be calculated using statistical mechanics principles. The accuracy of DFT calculations is dependent on the choice of the functional and basis set.[6][7]

High-Accuracy Composite Methods (e.g., G3MP2)

For higher accuracy, composite methods like Gaussian-3 (G3) and its variant G3MP2 can be employed. These methods combine the results of several different ab initio calculations to achieve a higher level of accuracy than any single method. They are particularly useful for obtaining reliable enthalpies of formation.[8]

Methodology:

G3MP2 and similar methods involve a series of calculations at different levels of theory and with different basis sets. These calculations are then combined in a specific, predefined way to extrapolate to a high-accuracy energy value. This final energy is then used to calculate the enthalpy of formation.

Summary of Thermochemical Data and Determination Methods

Thermochemical PropertySymbolDescriptionExperimental MethodComputational Method
Enthalpy of Formation ΔfH°The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Combustion CalorimetryDFT, G3MP2
Enthalpy of Vaporization ΔvapH°The amount of energy required to convert one mole of a liquid into a gas at a constant temperature and pressure.Transpiration Method-
Standard Entropy The measure of the randomness or disorder of a substance at a standard state.-DFT
Heat Capacity CpThe amount of heat that must be added to one unit of mass of the substance to cause an increase of one unit in temperature.-DFT

Workflow for Thermochemical Data Determination

The following diagram illustrates a general workflow for the determination of thermochemical properties for a compound like this compound, integrating both experimental and computational approaches.

Thermochemical_Data_Workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_validation Data Validation and Finalization exp_start High-Purity Sample of this compound comb_cal Combustion Calorimetry exp_start->comb_cal trans_method Transpiration Method exp_start->trans_method exp_data_proc Data Processing and Analysis comb_cal->exp_data_proc trans_method->exp_data_proc delta_hf ΔfH° (exp) exp_data_proc->delta_hf delta_hvap ΔvapH° (exp) exp_data_proc->delta_hvap validation Comparison and Validation delta_hf->validation comp_start Molecular Structure of this compound geom_opt Geometry Optimization comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc g3mp2 G3MP2 Calculations geom_opt->g3mp2 dft DFT Calculations freq_calc->dft comp_data_proc Thermochemical Analysis dft->comp_data_proc g3mp2->comp_data_proc therm_props ΔfH°, S°, Cp (calc) comp_data_proc->therm_props therm_props->validation final_data Final Thermochemical Dataset validation->final_data

Caption: A generalized workflow for determining the thermochemical properties of this compound.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for researchers and professionals to obtain this critical information. By employing the detailed experimental protocols of combustion calorimetry and the transpiration method, coupled with the predictive power of computational methods like DFT and G3MP2, a comprehensive thermochemical profile of this compound can be established. This data is invaluable for ensuring process safety, optimizing reaction conditions, and enabling more accurate molecular modeling, thereby supporting advancements in drug development and other scientific disciplines.

References

Neryl Butyrate: A Comprehensive Technical Guide to its Olfactory Properties and Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate (CAS 999-40-6) is a fragrance and flavor ingredient valued for its complex and desirable aroma profile. This technical guide provides an in-depth analysis of the olfactory properties of this compound, including its detailed odor profile, physicochemical characteristics, and the underlying biological mechanisms of its perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who are engaged in the study of olfaction and the application of aromatic compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application and study. These properties influence its volatility, solubility, and interaction with olfactory receptors.

PropertyValueReference
CAS Number 999-40-6[1]
Molecular Formula C₁₄H₂₄O₂[1]
Molecular Weight 224.34 g/mol [1]
Appearance Colorless clear liquid[2]
Boiling Point 239.00 to 240.00 °C @ 760.00 mm Hg[2]
Specific Gravity 0.89800 @ 25.00 °C[2]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[2]
Solubility Soluble in alcohol and dipropylene glycol; Insoluble in water (0.7127 mg/L @ 25 °C estimated)[2][3]
logP (o/w) 4.923 (estimated)[3]

Olfactory Profile

This compound is characterized by a multifaceted odor profile, predominantly described as green, fruity, and sweet. The nuances of its aroma are detailed by various sources, contributing to a comprehensive understanding of its scent.

Qualitative Odor Descriptors:

The primary odor characteristics of this compound include:

  • Green: Described as leafy, waxy, oily, and fatty.[2][3]

  • Fruity: With notes of apple, tropical fruits, and general fruity undertones.

  • Sweet: A significant sweet character is consistently reported.

  • Floral: Possesses floral nuances.[2]

  • Citrus: Exhibits a citrusy aspect.

Quantitative Odor Profile:

Odor NotePercentage
Sweet64.69%
Apple59.4%
Waxy57.51%
Tropical56.42%
Citrus52.03%

Experimental Protocols for Sensory Evaluation

To rigorously characterize the olfactory properties of this compound, standardized sensory evaluation methodologies are employed. The following protocols are based on established practices for the sensory analysis of flavor and fragrance compounds, particularly fruity esters.[4][5]

Quantitative Descriptive Analysis (QDA)

This method is used to identify and quantify the sensory attributes of a substance by a trained panel.

1. Panelist Selection and Training:

  • Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.[5]

  • Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of this compound.[5] Reference standards are used to anchor the sensory terms (e.g., specific green leaves for "leafy," ripe apples for "fruity," etc.).

2. Lexicon Development:

  • Through discussion and consensus, the panel refines a list of non-overlapping sensory descriptors for this compound (e.g., "green," "waxy," "fruity," "sweet," "floral").[5]

3. Sample Evaluation:

  • Samples of this compound are prepared at a standardized concentration in a neutral solvent (e.g., ethanol solution) and presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature).[5]

  • Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").[5]

4. Data Analysis:

  • Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the perceived intensities of the attributes.[5]

  • Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between this compound and its sensory attributes. The results are often presented in the form of "spider web" or radar plot diagrams for easy comparison.[5]

Workflow for Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography with human sensory assessment to identify the compounds responsible for specific aromas.[5]

1. Sample Preparation and Injection:

  • A solution of this compound is prepared in a suitable solvent.

  • The sample is injected into a gas chromatograph equipped with a column that separates volatile compounds based on their physicochemical properties.

2. Effluent Splitting:

  • The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification.

  • The other stream is directed to an olfactometry port where a trained sensory panelist sniffs the effluent and records the perceived aroma and its intensity over time.

3. Data Analysis:

  • The retention times of the detected odors are correlated with the peaks from the chemical detector to confirm the identity of the odor-active compound (this compound).[5]

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of the odorant by serially diluting the sample extract until the aroma is no longer detectable.[5]

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Mechanism of Olfactory Transduction:

  • Binding: this compound, being a volatile molecule, travels through the nasal cavity and binds to specific ORs on the olfactory sensory neurons.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane.

  • Signal Transmission: This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the characteristic scent of this compound.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase III G_protein->AC cAMP cAMP AC->cAMP 3. cAMP Production CNG_channel CNG Ion Channel (Closed) CNG_channel_open CNG Ion Channel (Open) Depolarization Depolarization CNG_channel_open->Depolarization ATP ATP ATP->AC cAMP->CNG_channel 4. Binding Cations Na⁺, Ca²⁺ Cations->CNG_channel_open Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized Olfactory Signaling Pathway.

Conclusion

This compound possesses a distinct and complex olfactory profile that is highly valued in the fragrance and flavor industries. Its characteristic green, fruity, and sweet notes are a result of its specific molecular interactions with olfactory receptors and the subsequent neural signaling cascade. The experimental protocols outlined in this guide provide a framework for the detailed and reproducible sensory analysis of this compound, enabling further research into its nuanced aromatic properties and potential applications. A deeper understanding of the specific olfactory receptors that bind to this compound will be a key area for future investigation, offering insights into the structure-activity relationships that govern odor perception.

References

Neryl butyrate diastereoisomer geranyl butyrate properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of Neryl Butyrate and its Diastereoisomer, Geranyl Butyrate

Introduction

This compound and geranyl butyrate are diastereoisomers, specifically E/Z (or cis/trans) isomers, that hold significance in the flavor, fragrance, and potentially pharmaceutical industries. As esters derived from nerol or geraniol and butyric acid, their subtle structural differences lead to distinct sensory and physicochemical properties. This technical guide provides a comprehensive overview of these two compounds, focusing on their chemical properties, biological activities, and experimental protocols for their synthesis and analysis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Isomerism

This compound and geranyl butyrate share the same molecular formula, C₁₄H₂₄O₂, and molecular weight of approximately 224.34 g/mol .[1][2] Their structural difference lies in the geometry around the double bond at the C2 position of the octadienyl chain. Geranyl butyrate is the (E)-isomer, where the main carbon chains are on opposite sides of the double bond. This compound is the (Z)-isomer, with the main carbon chains on the same side. This cis-trans isomerism is the basis for their classification as diastereoisomers.[2][3]

isomers cluster_geranyl Geranyl Butyrate ((E)-isomer) cluster_neryl This compound ((Z)-isomer) geranyl_structure      CH3       | CH3-C=CH-CH2-CH2-C=CH-CH2-O-C(=O)-CH2-CH2-CH3                |        /               CH3      H neryl_structure      CH3       | CH3-C=CH-CH2-CH2-C=C-CH2-O-C(=O)-CH2-CH2-CH3                |   \n               CH3   H Butyric Acid Butyric Acid Geranyl Butyrate Geranyl Butyrate Butyric Acid->Geranyl Butyrate Esterification This compound This compound Butyric Acid->this compound Esterification Geraniol Geraniol Nerol Nerol Geraniol->Nerol Diastereomers Geraniol->Geranyl Butyrate Nerol->this compound

Caption: Isomeric relationship of Neryl and Geranyl Butyrate.

Physicochemical Properties

The difference in geometry between this compound and geranyl butyrate influences their physical properties, including boiling point, density, and refractive index, as well as their organoleptic profiles.

Quantitative Physicochemical Data
PropertyThis compoundGeranyl Butyrate
CAS Number 999-40-6[1]106-29-6[3]
Molecular Formula C₁₄H₂₄O₂[1][2]C₁₄H₂₄O₂[4]
Molecular Weight 224.34 g/mol [1]224.34 g/mol [3]
Appearance Colorless to pale yellow liquid[1]Colorless liquid[3][5]
Boiling Point 239-240 °C @ 760 mmHg[1]252 °C @ 760 mmHg[3], 151-153 °C @ 18 mmHg[4][5]
Density 0.898-0.910 g/mL[1]0.896 g/mL @ 25 °C[5], 0.889 g/mL[3]
Refractive Index 1.4539-1.4650 @ 20°C[1]1.455-1.462 @ 20°C[3], 1.461 @ 20°C[5]
Flash Point >110 °C (>230 °F)[6]93 °C (199.4 °F)[3], 105 °C[7]
Solubility Soluble in alcohol; insoluble in water[1][8]Soluble in alcohol and ether; insoluble in water[5]
Vapor Pressure 0.001 mmHg @ 25 °C (est)[9]0.022 mmHg @ 20°C[3]
Organoleptic Properties
  • This compound : Possesses a sweet, leafy, and floral odor.[1] It is also described as having green, waxy, oily, fatty, and orange notes.[6][9] The taste at 20 ppm is characterized as green, fruity, fatty, floral, and berry with tropical nuances.[6]

  • Geranyl Butyrate : Exhibits a fruity-floral aroma, often described as sweet with rosy and tropical undertones.[3][7] It is used in fruity notes like pineapple, apple, peach, and pear.[3] Its taste is described as sweet and apricot-like.[5] this compound is considered less rosy but retains a waxy, butyric character compared to its diastereoisomer.[3]

Spectroscopic and Chromatographic Data

Gas chromatography is a key analytical technique for distinguishing between these isomers. The Kovats Retention Index (RI) is a useful parameter for this purpose.

CompoundKovats Retention Index (Standard Non-polar Column)
This compound 1498, 1514, 1519[1][2]

Biological and Pharmacological Activities

While both compounds are primarily used in flavors and fragrances, there is emerging research into their biological activities.

  • Geranyl Butyrate : Has been reported to exhibit anticancer activity.[10] One study mentioned its potential anticancer activity against murine leukemia (P388) with an IC50 value of 22.345 µg/mL.[10]

  • This compound : Specific biological activities for this compound are not well-documented in the provided search results. However, its isomer, neryl acetate, has been shown to mediate the biological activities of Helichrysum italicum essential oil on the skin barrier.[11]

  • Butyrate Moiety : The butyrate component itself is a short-chain fatty acid and a well-known gut microbiota metabolite. It has a range of pharmacological effects, including anti-inflammatory and antioxidant properties, and it can act as a histone deacetylase (HDAC) inhibitor and activate specific G protein-coupled receptors like FFAR2 and FFAR3.[12] These activities of the parent acid could suggest potential, yet uninvestigated, biological roles for its ester derivatives.

G_protein_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling FFAR FFAR2/3 (GPR41/43) G_protein G-protein Activation FFAR->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream Response Cellular Response (e.g., Anti-inflammatory) Downstream->Response Butyrate Butyrate Butyrate->FFAR Binds to synthesis_workflow Reactants Reactants: Geraniol + Butyric Acid Reaction Esterification Reaction (Heating, e.g., 80°C, 8h) Reactants->Reaction Catalyst Catalyst (e.g., Acid Catalyst, NaOH) Catalyst->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Product Geranyl Butyrate Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Esterification of Nerol to Neryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neryl butyrate is a flavor and fragrance compound with a sweet, fruity, and floral aroma. It is used in the food, cosmetic, and pharmaceutical industries to impart these characteristics to various products.[1][2][3] This document provides detailed protocols for the synthesis of this compound from nerol, focusing on both enzymatic and chemical esterification methods. The enzymatic approach is often preferred in the flavor and fragrance industry as it can be labeled "natural" and is considered a "green" process.[4]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C14H24O2[5]
Appearance Colorless to pale yellow liquid[5]
Odor Sweet, leafy, floral[5]
Boiling Point 239.00 to 240.00 °C @ 760.00 mm Hg[5]
Density 0.898-0.910 g/cm³[5]
Refractive Index 1.4539-1.4650[5]
Solubility Soluble in alcohol; insoluble in water[5]

Protocols for the Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: enzymatic esterification and chemical esterification.

Protocol 1: Enzymatic Esterification of Nerol

Enzymatic synthesis is a highly specific and mild method for producing esters. Lipases are commonly used biocatalysts that can perform esterification in aqueous or non-aqueous media.[1][3] This protocol is based on procedures for the synthesis of similar terpene esters, such as geranyl butyrate and neryl acetate.[1][6]

1.1. Materials and Reagents

  • Nerol (Substrate)

  • Butyric Acid (Acyl Donor)

  • Immobilized Lipase (e.g., Eversa Transform 2.0 from Thermomyces lanuginosus or Novozyme 435 from Candida antarctica)[1][4]

  • Hexane (Optional, for solvent-based reaction)

  • Saturated Sodium Carbonate (Na₂CO₃) solution (for purification)[2]

  • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

  • Incubator with orbital shaker

1.2. Experimental Procedure

  • Reaction Setup:

    • In a sealed reaction vessel (e.g., a 50 mL screw-capped flask), combine nerol and butyric acid. A typical molar ratio is 1:5 (nerol:butyric acid).[1]

    • Add the immobilized lipase. The enzyme loading is typically between 10-15% (w/w) of the total reactant weight.[1]

    • The reaction can be performed in a solvent-free system or in an organic solvent like hexane.[2][3]

  • Incubation:

    • Place the reaction vessel in an incubator with an orbital shaker set to approximately 200 rpm to ensure adequate mixing.[1][7]

    • Maintain the reaction temperature at 50°C.[1]

    • Allow the reaction to proceed for 6-12 hours. The progress can be monitored by techniques such as gas chromatography (GC).[1]

  • Enzyme Removal:

    • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused for subsequent reactions.

  • Product Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add a saturated sodium carbonate (Na₂CO₃) solution to neutralize any unreacted butyric acid.[2]

    • Extract the this compound with an organic solvent like hexane if the reaction was solvent-free.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

1.3. Quantitative Data for Enzymatic Synthesis of Terpene Esters

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of similar esters.

ParameterGeranyl Butyrate SynthesisNeryl Acetate SynthesisReference
Enzyme Eversa Transform 2.0Novozyme 435[1][6]
Acyl Donor Butyric AcidEthyl Acetate[1][6]
Molar Ratio (Alcohol:Acyl Donor) 1:51:12.6[1][6]
Enzyme Loading (% w/w) 15%2.6%[1][6]
Temperature 50°C52.7°C[1][6]
Reaction Time 6 hours2 hours[1][6]
Agitation Speed 200 rpm400 rpm[1][8]
Conversion/Yield 93%91.6%[1][6]

1.4. Workflow for Enzymatic Synthesis

Enzymatic_Esterification cluster_reaction Reaction cluster_purification Purification reactants 1. Mix Nerol, Butyric Acid, & Immobilized Lipase incubation 2. Incubate (50°C, 200 rpm, 6h) reactants->incubation Reaction Conditions filtration 3. Filter to Remove Enzyme incubation->filtration neutralization 4. Neutralize with Na2CO3 Solution filtration->neutralization extraction 5. Extract with Organic Solvent neutralization->extraction drying 6. Dry with Na2SO4 extraction->drying evaporation 7. Evaporate Solvent drying->evaporation product Pure Neryl Butyrate evaporation->product

Caption: Workflow for the enzymatic synthesis of this compound.

Protocol 2: Chemical Esterification of Nerol using Butyryl Chloride

This method involves the reaction of nerol with a more reactive acyl donor, butyryl chloride, in the presence of a base to neutralize the HCl byproduct. This approach is generally faster than Fischer esterification.[9]

2.1. Materials and Reagents

  • Nerol

  • Butyryl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[9]

  • Triethylamine (TEA) or Pyridine (Base)[9]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon)

2.2. Experimental Procedure

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve nerol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, purify the crude product further by flash column chromatography on silica gel.

2.3. Quantitative Data for Chemical Esterification

2.4. Workflow for Chemical Synthesis

Chemical_Esterification cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Nerol & TEA in Anhydrous DCM cooling 2. Cool to 0°C setup->cooling addition 3. Add Butyryl Chloride Dropwise cooling->addition stirring 4. Stir at Room Temperature addition->stirring quench 5. Quench with Water stirring->quench wash 6. Wash with NaHCO3, Water, & Brine quench->wash dry 7. Dry over MgSO4 wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify Optional: Flash Chromatography concentrate->purify product Pure Neryl Butyrate concentrate->product purify->product

Caption: Workflow for chemical synthesis via acylation with butyryl chloride.

Conclusion

Both enzymatic and chemical methods can be effectively employed for the synthesis of this compound. The choice of protocol depends on the specific requirements of the application, such as the need for a "natural" label, desired yield, and available equipment. For applications in the food and fragrance industries, the enzymatic protocol is highly recommended due to its green credentials and high specificity.[4] The chemical method using butyryl chloride offers a faster reaction time and is suitable for laboratory-scale synthesis where such considerations are less critical.

References

Application Note: Quantitative Analysis of Neryl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Neryl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester with a characteristic fruity and floral aroma, is a significant component in various essential oils and is utilized as a flavoring and fragrance agent. The protocol herein provides a comprehensive guide for sample preparation, GC-MS instrument setup, and data analysis, making it suitable for applications in natural product analysis, quality control in the food and fragrance industries, and metabolic research.

Introduction

This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl butanoate) is a monoterpenoid ester found in various plants, including Pelargonium quercifolium and Artemisia absinthium.[1] Its distinct aroma makes it a valuable compound in the food, beverage, and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality assessment and for understanding its biosynthetic pathways and potential physiological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass selectivity for the sensitive and specific detection of volatile and semi-volatile compounds like this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥95% purity), Internal Standard (IS) such as Geranyl acetate or another suitable ester not present in the sample.

  • Solvents: Hexane or Dichloromethane (GC grade), Ethanol (anhydrous).

  • Sample Matrix: Essential oil, fragrance formulation, or other relevant liquid/solid sample.

  • Equipment: GC-MS system with a split/splitless injector and electron ionization (EI) source, analytical balance, volumetric flasks, pipettes, vials, syringe filters (0.45 µm).

Sample Preparation

The appropriate sample preparation method depends on the matrix.

a. Liquid Samples (e.g., Essential Oils, Perfumes)

  • Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of approximately 10 µg/mL.

  • Dilute to the mark with hexane or dichloromethane.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

b. Solid or Semi-Solid Samples (e.g., Plant Material, Creams)

  • Homogenize a representative portion of the sample.

  • Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of hexane and the internal standard.

  • Vortex for 2 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters

The following are typical GC-MS parameters that may require optimization for specific instruments.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Scan ModeFull Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
SIM IonsThis compound: 69, 93, 71 (Quantifier: 69)

Quantitative Data

Quantitative analysis is performed in SIM mode to ensure maximum sensitivity and selectivity. A calibration curve is generated using standards of known concentrations.

Table 1: Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Ion Fragment
6999.99[C₅H₉]⁺
4161.16[C₃H₅]⁺
9354.93[C₇H₉]⁺
6851.74[C₅H₈]⁺
7143.53[C₄H₇O]⁺
Data sourced from PubChem.[1]

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.12
50.58
101.15
252.85
505.70
10011.35
Linearity (R²) 0.9995
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extraction Extraction/Dilution Spike->Extraction Filter Filtration Extraction->Filter Vial Transfer to GC Vial Filter->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by GC-MS. The described methodology, including sample preparation, instrumental parameters, and data analysis, is designed to assist researchers in obtaining accurate and reproducible results. This method is applicable to a wide range of sample matrices and can be adapted for the analysis of other volatile esters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Neryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neryl butyrate is a naturally occurring ester found in various plants, including Pelargonium quercifolium and Artemisia absinthium.[1] It is characterized by a sweet, leafy, and floral odor, making it a valuable ingredient in the fragrance and flavor industries.[1][2] The synthesis of this compound can result in a mixture of reactants, byproducts, and isomers, necessitating a robust purification method to achieve the high purity required for commercial applications and research.

This application note details a reliable and efficient method for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is suitable for researchers, scientists, and professionals in the drug development and chemical industries who require high-purity this compound for their work.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[1]
Molecular FormulaC14H24O2[3]
Molecular Weight224.34 g/mol [3]
AppearanceColorless to pale yellow liquid[1]
SolubilitySoluble in alcohol, insoluble in water[1]

Experimental Protocol

This protocol outlines the necessary steps for the preparative HPLC purification of this compound.

1. Materials and Reagents

  • This compound (crude synthetic mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade, for system flushing)

  • Standard reference material of this compound (>99% purity)

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient elution capability

  • UV-Vis detector

  • Fraction collector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 70% B to 95% B over 20 minutes
Flow Rate 15 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Injection Volume 500 µL

4. Sample Preparation

  • Dissolve the crude this compound sample in acetonitrile to a concentration of 10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Purification Procedure

  • Equilibrate the C18 column with the initial mobile phase composition (70% Acetonitrile, 30% Water) for at least 30 minutes at a stable baseline.

  • Inject the prepared sample onto the column.

  • Initiate the gradient elution program.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak based on the retention time of the standard.

  • After the elution of the target peak, wash the column with 100% acetonitrile for 10 minutes.

  • Re-equilibrate the column with the initial mobile phase conditions before the next injection.

6. Post-Purification Analysis

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the high-purity fractions.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the final purity and recovery rate.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection system_prep HPLC System Preparation (Column Equilibration) system_prep->injection gradient Gradient Elution injection->gradient detection UV Detection (210 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Fraction Pooling purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product Logical_Relationship cluster_inputs Input Parameters cluster_process Process cluster_outputs Outputs column Stationary Phase (C18) separation Differential Partitioning & Separation column->separation mobile_phase Mobile Phase (Acetonitrile/Water) mobile_phase->separation gradient Gradient Profile gradient->separation flow_rate Flow Rate flow_rate->separation detection Detection Wavelength resolution Peak Resolution detection->resolution separation->resolution retention Retention Time separation->retention purity High Purity Product resolution->purity

References

Neryl Butyrate: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate ((2Z)-3,7-dimethylocta-2,6-dienyl butanoate) is a significant contributor to the flavor and fragrance profiles of a variety of natural products and formulated goods. As an ester, it is characterized by its complex fruity and green aroma, making it a valuable ingredient in the food, beverage, cosmetic, and pharmaceutical industries. This document provides detailed application notes and protocols for researchers and professionals working with this compound, covering its physicochemical properties, sensory characteristics, analytical methods, and the biochemical pathways of its perception.

Physicochemical and Organoleptic Properties

This compound is a colorless liquid with a distinct odor and flavor profile. Its physical and chemical properties are summarized below, providing essential data for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₄H₂₄O₂[1][2]
Molecular Weight 224.34 g/mol [3]
CAS Number 999-40-6[1][2]
Appearance Colorless clear liquid[1][3]
Specific Gravity 0.898 - 0.910 @ 25°C[3][4]
Boiling Point 239.00 to 240.00 °C @ 760.00 mm Hg[3]
Flash Point > 110.00 °C (> 230.00 °F)[1]
Solubility Soluble in alcohol; Insoluble in water (0.7127 mg/L @ 25°C est.)[1][3][4]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est.)[1]
logP (o/w) 4.923 (est.)[1]

Organoleptic Profile:

  • Odor Type: Green, waxy, oily, fatty, sweet, leafy, and with orange nuances.[1][2]

  • Flavor Type: Green, fruity, fatty, floral, with berry and tropical undertones.[1] A taste description at 20.00 ppm is characterized as green, fruity, fatty, floral, with berry and some tropical nuances.[1]

Applications in Flavor and Fragrance Formulations

This compound is utilized to impart or modify fruity and green notes in a wide range of products. The following table provides typical usage levels as a starting point for formulation.

ApplicationAverage Usage Level (ppm)Maximum Usage Level (ppm)
Non-alcoholic Beverages-6.2
Frozen Dairy-22.0
Baked Goods-25.0
Fragrance ConcentrateUp to 10%-

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test for Odor Detection Threshold

This protocol outlines a method to determine the odor detection threshold of this compound in a simple aqueous solution. The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[5][6][7][8]

Objective: To determine the lowest concentration of this compound in water that is detectably different from a blank water sample.

Materials:

  • This compound (≥95% purity)

  • Deionized, odorless water

  • A series of glass sniffing bottles with caps

  • Pipettes for accurate dilution

  • A panel of at least 18 trained sensory assessors[8]

  • Random three-digit codes for sample labeling[5]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).

    • Create a series of dilutions of the stock solution in deionized water to obtain a range of concentrations (e.g., 20 ppm, 10 ppm, 5 ppm, 2.5 ppm, 1.25 ppm, etc.).

    • For each concentration, prepare three sniffing bottles. Two bottles will contain the this compound solution, and one will contain only deionized water (the "odd" sample), or vice versa. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.[5][6]

    • Label each bottle with a unique three-digit random code.

  • Sensory Evaluation:

    • Present a set of three bottles (two identical, one different) to each panelist.

    • Instruct the panelists to sniff each bottle from left to right and identify the "odd" sample.[6]

    • A forced-choice method is used; panelists must choose one sample.

    • Provide panelists with a break and the opportunity to cleanse their palate (e.g., by smelling their own skin) between sets of samples.

  • Data Analysis:

    • Record the number of correct identifications for each concentration level.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly).

    • Statistical analysis (e.g., using a chi-square test) should be performed to determine the significance of the results at each concentration.[6]

Protocol 2: Instrumental Analysis - Quantification of this compound in a Beverage Matrix using GC-MS

This protocol describes a method for the extraction and quantification of this compound from a simple beverage matrix (e.g., a clear carbonated soft drink) using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials:

  • Beverage sample containing or spiked with this compound

  • Internal standard (e.g., n-tridecane)

  • Organic solvent (e.g., dichloromethane or hexane)[9]

  • Anhydrous sodium sulfate

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) can also be used for headspace analysis as an alternative to liquid-liquid extraction.[10]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): [9]

    • To a known volume of the beverage sample (e.g., 10 mL), add a known amount of the internal standard.

    • Extract the sample with an organic solvent (e.g., 3 x 5 mL of dichloromethane).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.[6]

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for terpene esters.[5][6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 190°C at 3°C/min.

      • Ramp to 280°C at 20°C/min, hold for 2 minutes.[6]

    • Mass Spectrometer:

      • Transfer Line Temperature: 280°C.[6]

      • Ion Source Temperature: 230°C.[6]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Mass Range: m/z 40-500.[6]

  • Quantification:

    • Create a calibration curve by preparing a series of standards with known concentrations of this compound and a constant concentration of the internal standard.

    • Analyze the standards using the same GC-MS method.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11][12][13] This binding triggers a signaling cascade that results in the generation of an electrical signal that is sent to the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia Membrane cluster_neuron Olfactory Sensory Neuron odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein Gαolf, Gβ, Gγ (Inactive) receptor->g_protein Activates g_protein_active Gαolf-GTP (Active) g_protein->g_protein_active GDP -> GTP ac Adenylyl Cyclase g_protein_active->ac Activates camp cAMP ac->camp Converts ATP to atp ATP cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Opens depolarization Depolarization cng->depolarization Ion Influx ions_in Na+, Ca2+ action_potential Action Potential to Olfactory Bulb depolarization->action_potential Triggers

Caption: Olfactory signal transduction cascade for this compound.

Experimental Workflow: Sensory Evaluation

A typical workflow for the sensory evaluation of a flavor compound like this compound involves several key stages, from panelist training to data analysis.

Sensory_Evaluation_Workflow start Define Objective panel_selection Panelist Selection & Training start->panel_selection lexicon_dev Lexicon Development (for descriptive analysis) panel_selection->lexicon_dev sample_prep Sample Preparation (Dilutions, Coding) lexicon_dev->sample_prep sensory_test Conduct Sensory Test (e.g., Triangle, Descriptive) sample_prep->sensory_test data_collection Data Collection sensory_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation & Reporting data_analysis->interpretation end Conclusion interpretation->end

Caption: General workflow for sensory evaluation of flavor compounds.

Experimental Workflow: Instrumental Analysis (GC-MS)

The instrumental analysis workflow provides a systematic approach to identifying and quantifying volatile compounds in a sample.

GCMS_Workflow start Define Analytical Goal sample_prep Sample Preparation (Extraction, Concentration) start->sample_prep instrument_setup GC-MS Instrument Setup (Method Parameters) sample_prep->instrument_setup analysis Sample & Standard Analysis sample_prep->analysis calibration Prepare Calibration Standards instrument_setup->calibration calibration->analysis data_processing Data Processing (Peak Integration, Identification) analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification validation Method Validation (Accuracy, Precision) quantification->validation end Report Results validation->end

Caption: Workflow for GC-MS analysis of volatile compounds.

Conclusion

This compound is a multifaceted flavor and fragrance ingredient with significant potential in various research and development applications. The protocols and data presented in this document provide a foundational framework for its effective evaluation and utilization. Further research to determine precise odor and taste thresholds in various matrices will enhance its application in creating nuanced and appealing sensory experiences.

References

Neryl Butyrate as a Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate is a naturally occurring ester with a characteristic sweet, fruity, and floral aroma. It is found in various essential oils and fruits and is widely used as a flavoring and fragrance agent. In analytical chemistry, the purity and well-defined physicochemical properties of this compound make it a suitable candidate for use as a reference standard. This document provides detailed application notes and protocols for utilizing this compound as a standard in the quantitative analysis of volatile and semi-volatile compounds, particularly in the context of flavor, fragrance, and natural product analysis.

The primary application of this compound as a standard is in Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Its volatility, thermal stability, and chromatographic behavior make it an excellent internal or external standard for the quantification of other esters, terpenes, and various aroma compounds.

Physicochemical and Chromatographic Data

A comprehensive understanding of the physicochemical properties of a standard is crucial for its effective application. The table below summarizes key data for this compound.

PropertyValueReference
Chemical Name [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate
Synonyms Neryl butanoate, cis-3,7-Dimethyl-2,6-octadien-1-yl butanoate
CAS Number 999-40-6[1]
Molecular Formula C₁₄H₂₄O₂[2]
Molecular Weight 224.34 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, leafy, floral[2]
Boiling Point 239-240 °C at 760 mmHg[2]
Density 0.898 - 0.910 g/cm³[2]
Solubility Insoluble in water; soluble in alcohol[2]
Refractive Index 1.4539 - 1.4650[2]
Kovats Retention Index (Non-polar column) 1498, 1514, 1519[2]
Kovats Retention Index (Polar column) 1857, 1858

Application: Quantification of Volatile Esters in a Fruit Matrix using GC-MS

This section outlines a detailed protocol for the use of this compound as an internal standard for the quantification of target flavor esters in a fruit matrix. The methodology is based on established principles of gas chromatography for volatile compound analysis.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Fruit Sample Homogenization Spike Spiking with this compound (Internal Standard) Sample->Spike Extraction Solvent Extraction (e.g., Dichloromethane) Spike->Extraction Concentration Sample Concentration Extraction->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow for the quantification of volatile esters.

Materials and Reagents
  • This compound Standard: Purity ≥98%

  • Target Analyte Standards: e.g., ethyl acetate, isoamyl acetate, hexyl acetate (Purity ≥98%)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Fruit Sample

  • Deionized Water

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Micropipettes

  • Headspace Vials (if using headspace analysis)

Standard and Sample Preparation Protocol
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of dichloromethane to obtain a concentration of 1 mg/mL.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with dichloromethane to a final concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare a stock solution containing a mixture of the target analytes at a concentration of 1 mg/mL each in dichloromethane.

    • Perform serial dilutions of the mixed analyte stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 to 50 µg/mL.

    • Spike each calibration standard with the IS Working solution to a final concentration of 5 µg/mL of this compound.

  • Sample Preparation:

    • Homogenize 10 g of the fruit sample with 20 mL of deionized water.

    • Transfer 5 g of the homogenate to a centrifuge tube.

    • Add 50 µL of the IS Working solution (to achieve a concentration of 100 ng/g of this compound in the sample).

    • Add 5 mL of dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the organic (bottom) layer using a Pasteur pipette and transfer it to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of volatile esters. These may need to be optimized for specific instruments and analytes.

ParameterValue
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1)
Oven Program Initial temperature 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 15 °C/min (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity
Data Analysis and Quantification
  • Peak Identification: Identify the peaks of the target analytes and the internal standard (this compound) in the chromatograms based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragment ions.

  • Calibration Curve: For each target analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the calibration curve and the corresponding equation (y = mx + c) and correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification: Calculate the concentration of each target analyte in the prepared sample extract using the calibration curve equation. The final concentration in the original fruit sample can then be calculated by taking into account the initial sample weight and dilution factors.

Logical Relationship for Quantification

G cluster_input Inputs cluster_process Calculation cluster_output Output Analyte_Area Peak Area of Analyte Ratio Calculate Area Ratio (Analyte Area / IS Area) Analyte_Area->Ratio IS_Area Peak Area of this compound (IS) IS_Area->Ratio Cal_Curve Calibration Curve Concentration Analyte Concentration Cal_Curve->Concentration Ratio->Concentration

Caption: Logical flow for analyte quantification using an internal standard.

Method Validation Parameters

To ensure the reliability of the analytical method, it is essential to perform a validation study. The following table summarizes key validation parameters and their typical acceptance criteria for this type of analysis.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.99
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte.70-120% recovery
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte and IS

Conclusion

This compound serves as a reliable and effective standard for the quantitative analysis of volatile and semi-volatile compounds in complex matrices, particularly within the food, flavor, and fragrance industries. Its well-characterized properties and predictable chromatographic behavior make it an excellent choice for an internal standard in GC-based methods. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for their specific applications.

References

Application Notes and Protocols for the Stability Testing of Neryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate is a monoterpene ester recognized for its sweet, fruity, and floral aroma, leading to its use as a fragrance and flavoring agent.[1] As a carboxylic ester, its chemical stability is a critical factor in ensuring the quality, efficacy, and shelf-life of products in which it is incorporated.[2] This document provides a comprehensive overview of the stability testing of this compound, including its potential degradation pathways, detailed experimental protocols for forced degradation studies, and analytical methodologies for quantification.

Forced degradation studies are essential for identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3] The primary degradation pathways anticipated for this compound, based on its chemical structure and information on analogous terpene esters, are hydrolysis, oxidation, and photodegradation.

Predicted Degradation Pathways of this compound

The chemical structure of this compound, an ester of nerol (a terpene alcohol) and butyric acid, suggests susceptibility to several degradation pathways.

  • Hydrolysis: Under acidic or alkaline conditions, this compound is expected to hydrolyze into its constituent parts: nerol and butyric acid. This is a common degradation route for ester compounds.

  • Oxidation: The double bonds within the neryl moiety are susceptible to oxidation, which can be initiated by exposure to air, peroxides, or other oxidizing agents. This can lead to the formation of a variety of oxidation products, including epoxides, aldehydes, and ketones.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions, potentially leading to isomerization, oxidation, or polymerization. A common degradation product of terpene aging is p-cymene.

Below is a diagram illustrating the potential degradation pathways of this compound.

G Predicted Degradation Pathways of this compound NB This compound Nerol Nerol NB->Nerol  Hydrolysis (Acid/Base) BA Butyric Acid NB->BA  Hydrolysis (Acid/Base) OP Oxidation Products (e.g., Epoxides, Aldehydes) NB->OP  Oxidation (e.g., H2O2) PP Photodegradation Products (e.g., p-Cymene, Isomers) NB->PP  Photodegradation (UV/Vis Light)

A diagram of the predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing. The goal is to generate degradation products to a target level of 5-20% to facilitate the development and validation of a stability-indicating analytical method.

The following protocols are designed for this compound and are based on general ICH guidelines for forced degradation studies.

Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. For hydrolytic studies, a co-solvent may be necessary to ensure solubility in aqueous acidic and basic solutions.

Stress Conditions

3.2.1. Acidic Hydrolysis

  • To a known volume of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • If this compound is insoluble, a co-solvent like acetonitrile can be used, ensuring the final concentration of the organic solvent is minimized.

  • Heat the mixture at 60°C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3.2.2. Alkaline Hydrolysis

  • To a known volume of the this compound stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature for 8 hours. Due to the higher lability of esters under basic conditions, elevated temperatures may not be necessary.

  • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3.2.3. Oxidative Degradation

  • To a known volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Dilute with the mobile phase before analysis.

3.2.4. Thermal Degradation

  • Place a solid sample of this compound in a thermostatically controlled oven at 70°C for 48 hours.

  • For solutions, place the stock solution in the oven under the same conditions.

  • Withdraw samples at appropriate time points (e.g., 0, 12, 24, 48 hours).

  • Cool the samples to room temperature before analysis.

3.2.5. Photolytic Degradation

  • Expose the this compound stock solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Withdraw samples at appropriate time points.

  • Analyze the samples immediately after withdrawal.

The following diagram outlines the experimental workflow for the forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (70°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points & Neutralize (if needed) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating GC-MS/HPLC Method Sampling->Analysis Data Quantify this compound and Degradation Products Analysis->Data

A diagram of the forced degradation experimental workflow.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to the volatile nature of this compound and its likely degradants. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for monitoring the formation of less volatile degradation products.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured format to allow for easy comparison of the degradation of this compound under different stress conditions. The table below provides a template for presenting such data, with illustrative values.

Stress ConditionTime (hours)This compound Remaining (%)Nerol (%)Butyric Acid (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)
Acid Hydrolysis (0.1M HCl, 60°C) 0100.00.00.00.00.00.0
892.53.53.6--7.5
2485.27.17.3--14.8
Alkaline Hydrolysis (0.1M NaOH, RT) 0100.00.00.00.00.00.0
490.14.84.9--9.9
881.39.29.3--18.7
Oxidative (3% H2O2, RT) 0100.00.00.00.00.00.0
895.8--2.11.54.2
2488.9--5.43.811.1
Thermal (70°C) 0100.00.00.00.00.00.0
2498.20.50.60.3-1.8
4896.51.21.30.7-3.5
Photolytic (ICH Q1B) 2494.3--3.1 (p-Cymene)1.85.7

Note: The data presented in this table is illustrative and intended to serve as a template. Actual results will vary based on experimental conditions.

Conclusion

The stability of this compound is a critical parameter for its application in various consumer and pharmaceutical products. The provided protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions, coupled with the detailed analytical methods, offer a robust framework for assessing its stability profile. By understanding the degradation pathways and quantifying the degradation products, researchers and developers can ensure the quality, safety, and efficacy of this compound-containing formulations. The primary degradation products are expected to be nerol and butyric acid from hydrolysis, and various oxidized and rearranged products from oxidative and photolytic stress. The use of a validated stability-indicating method, such as the GC-MS protocol outlined, is essential for accurate monitoring of this compound and its degradants.

References

Green Chemistry in Flavor Synthesis: Enzymatic Production of Neryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-017

Introduction

Neryl butyrate is a flavor and fragrance compound with a characteristic sweet, fruity, and floral aroma, reminiscent of rose and apple. Traditionally, its synthesis involves chemical methods that often rely on harsh conditions and hazardous catalysts. In line with the principles of green chemistry, enzymatic synthesis has emerged as a sustainable and highly selective alternative.[1] This application note details green chemistry approaches for the synthesis of this compound, focusing on lipase-catalyzed esterification and transesterification in solvent-free systems. Lipases are effective biocatalysts for ester synthesis, offering high specificity, mild reaction conditions, and reduced byproduct formation.[2][3] Immobilization of these enzymes further enhances their stability and allows for repeated use, improving the economic viability of the process.[1]

Green Chemistry Approaches

The enzymatic synthesis of this compound can be approached through two main pathways: direct esterification of nerol with butyric acid or transesterification of nerol with a butyric acid ester, such as vinyl butyrate or ethyl butyrate.

  • Direct Esterification: This reaction involves the direct condensation of nerol and butyric acid, catalyzed by a lipase. Water is produced as a byproduct and may need to be removed to shift the reaction equilibrium towards the product.

  • Transesterification: This method utilizes an acyl donor like vinyl butyrate. The reaction is often irreversible because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction to completion.[4][5] Using an excess of a butyrate ester like ethyl butyrate can also drive the reaction forward.

Key green chemistry principles addressed by these methods include:

  • Use of Renewable Feedstocks: Butyric acid can be produced from biomass fermentation.[6]

  • Catalysis: Enzymes are highly efficient and biodegradable catalysts.[2]

  • Safer Solvents and Auxiliaries: Reactions can be conducted in solvent-free systems, where one of the reactants acts as the solvent, minimizing waste.[7]

  • Energy Efficiency: Enzymatic reactions are typically conducted at lower temperatures compared to traditional chemical methods.[6]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous flavor esters, such as neryl acetate and geranyl butyrate.[6][8][9][10]

Protocol 1: Immobilization of Lipase (Adsorption Method)

This protocol describes a general method for immobilizing lipase on a solid support.

  • Support Preparation: Wash 2 grams of a suitable support material (e.g., macroporous acrylic resin) three times with deionized water.

  • Dry the support in an oven at 80°C until a constant weight is achieved.

  • Lipase Solution Preparation: Dissolve 20 mg of lipase (e.g., from Candida antarctica, Pseudomonas fluorescens, or Thermomyces lanuginosus) in 5 mL of a suitable buffer solution (e.g., phosphate buffer, pH 7.5).[6]

  • Immobilization: Add the dried support to the lipase solution.

  • Shake the mixture at 200 rpm for 24 hours at room temperature.

  • Washing and Drying: Filter the immobilized lipase and wash it thoroughly with deionized water, followed by a rinse with n-hexane.

  • Dry the immobilized lipase under vacuum until all solvent has been removed.

Protocol 2: Solvent-Free Enzymatic Synthesis of this compound (Transesterification)

This protocol details the synthesis of this compound using an immobilized lipase in a solvent-free system.

  • Reaction Setup: In a screw-capped flask, combine nerol and vinyl butyrate. The molar ratio of nerol to vinyl butyrate is a critical parameter to optimize, with ratios from 1:5 to 1:15 being reported for similar reactions.[9]

  • Add the immobilized lipase. The enzyme loading is typically in the range of 1-3% (w/w) of the total reactants.[9] For example, for a 10g total reaction mass, 100-300mg of immobilized enzyme would be used.

  • Reaction Conditions: Place the flask in a shaking incubator set to the desired temperature (typically between 40°C and 60°C) and agitation speed (e.g., 200-400 rpm).[9] The agitation speed should be sufficient to ensure a uniform suspension and minimize mass transfer limitations.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Dilute the aliquots in a suitable solvent (e.g., ethanol) and analyze by gas chromatography (GC) to determine the conversion of nerol to this compound.

  • Product Recovery: Once the desired conversion is achieved (typically within 2-24 hours), stop the reaction. Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.[6]

  • Purification: The liquid product can be purified by vacuum distillation to remove unreacted substrates and any byproducts.

Protocol 3: Analytical Method (Gas Chromatography)

This protocol provides a general method for the analysis of this compound synthesis.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 250°C) at a rate of 10°C/min.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol or hexane) before injection.

  • Quantification: Use an internal standard method for accurate quantification of nerol and this compound.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of analogous flavor esters. These values provide a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Reaction Parameters for Neryl Acetate Synthesis using Immobilized Candida antarctica Lipase (Novozyme 435) in a Solvent-Free System.[9]

ParameterRange StudiedOptimal ValueConversion (%)
Molar Ratio (nerol:ethyl acetate)1:5 - 1:151:12.691.6
Enzyme Loading (% w/w)1 - 32.691.6
Temperature (°C)40 - 6052.791.6
Reaction Time (h)Not specified for optimization291.6

Table 2: Influence of Reaction Parameters on Geranyl Butyrate Synthesis Catalyzed by Nigella sativa Seedling Lipase.[8]

ParameterConditionYield (%)
Reaction Time (h)4896
Temperature (°C)3796
Enzyme Concentration (g)0.25 (in reaction volume)>90
Substrate Concentration (M)0.25>90

Table 3: Reusability of Immobilized Lipases in Flavor Ester Synthesis.

LipaseEster SynthesizedNumber of CyclesFinal Relative Activity (%)Reference
Pseudomonas fluorescens lipase@ZIF-8@ZIF-67Neryl Acetate1080[6]
Free Pseudomonas fluorescens lipaseNeryl Acetate1043[6]

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.

Enzymatic_Esterification Nerol Nerol Lipase Immobilized Lipase Nerol->Lipase ButyricAcid Butyric Acid ButyricAcid->Lipase EnzymeSubstrateComplex Enzyme-Substrate Complex Lipase->EnzymeSubstrateComplex Acylation EnzymeSubstrateComplex->Lipase Deacylation NerylButyrate This compound EnzymeSubstrateComplex->NerylButyrate Water Water EnzymeSubstrateComplex->Water Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Immobilization Lipase Immobilization Mixing Mix Nerol, Butyrate Source, and Immobilized Lipase Immobilization->Mixing Incubation Incubate with Shaking at Set Temp. Mixing->Incubation Monitoring Monitor Reaction by GC Incubation->Monitoring Filtration Filter to Recover Enzyme Monitoring->Filtration Reaction Complete Filtration->Mixing Reuse Enzyme Purification Purify Product (Vacuum Distillation) Filtration->Purification

References

Application Notes and Protocols: Neryl Butyrate as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neryl butyrate in enzymatic reactions, focusing on its synthesis and hydrolysis catalyzed by lipases. Detailed protocols for enzymatic assays and relevant kinetic data for analogous compounds are presented to facilitate experimental design and application in research and development.

Introduction

This compound is a flavor and fragrance compound with a fruity, floral aroma, belonging to the class of terpene esters.[1] Enzymatic catalysis, particularly using lipases, offers a green and highly specific alternative to chemical synthesis for producing such esters.[2][3] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze both the synthesis (esterification and transesterification) and hydrolysis of esters, depending on the reaction conditions, particularly the water activity.[3] Understanding the enzymatic kinetics and reaction parameters is crucial for optimizing the production and application of this compound and for its potential use in biocatalysis and drug delivery systems.

Enzymatic Reactions Involving this compound

This compound can serve as either a product of enzymatic synthesis or a substrate for enzymatic hydrolysis.

1. Enzymatic Synthesis of this compound:

The synthesis of this compound and structurally similar esters like geranyl butyrate and neryl acetate is commonly achieved through esterification or transesterification reactions catalyzed by lipases.[2][4]

  • Esterification: Nerol and butyric acid react to form this compound and water.

  • Transesterification: Nerol reacts with an acyl donor, such as vinyl butyrate or ethyl butyrate, to produce this compound.

The kinetic mechanism for these reactions often follows a Ping-Pong Bi-Bi model.[4][5][6]

2. Enzymatic Hydrolysis of this compound:

In an aqueous environment, lipases can catalyze the hydrolysis of this compound back to nerol and butyric acid. This reaction is relevant for controlled release applications and in understanding the biodegradation of this ester. Studies on the hydrolysis of other monoterpene esters, such as geranyl and citronellyl acetates, indicate that lipases from Candida rugosa, Rhizopus arrhizus, and Mucor miehei are effective catalysts for this type of transformation.[7]

Quantitative Data Summary

Table 1: Optimized Conditions for the Synthesis of Terpene Esters

EsterEnzymeReaction TypeMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Geranyl ButyrateThermomyces lanuginosus lipase (Eversa Transform 2.0)Esterification1:5 (Geraniol:Butyric Acid)50693[2][8]
Neryl AcetateFree LipaseTransesterification1:5 (Nerol:Vinyl Acetate)406>98[4]
Cinnamyl ButyrateImmobilized LipaseEsterification1:2 (Cinnamyl Alcohol:Butyric Acid)501290[9]
Geranyl/Citronellyl AlkanoatesThermomyces lanuginosus lipase / Candida antarctica lipaseEsterification1:135480-100[10]

Table 2: Kinetic Parameters for Lipase-Catalyzed Reactions of Butyrate Esters

Substrate(s)EnzymeKinetic ModelVmaxKm (Acid/Ester)Km (Alcohol)Ki (Inhibitor)Reference
Ethyl Caprate + Butyric AcidCandida rugosa lipasePing-Pong Bi-Bi with competitive inhibition2.861 µmol/min/mg0.0746 M (acid) / 0.125 M (ester)-0.450 M (acid)[5]
Butanol + Ethyl ButanoateLipozyme®Ping-Pong Bi-Bi----[11]
1-Butanol + Vinyl ButyrateImmobilized Candida antarctica lipase BPing-Pong Bi-Bi with inhibition---Inhibition by both substrates[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Transesterification

This protocol is adapted from the synthesis of neryl acetate.[4]

1. Materials:

  • Nerol
  • Vinyl butyrate (acyl donor and solvent)
  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
  • n-Hexane (for analysis)
  • Anhydrous sodium sulfate
  • Reaction vessel (e.g., 50 mL screw-capped flask)
  • Thermostatic shaker incubator
  • Gas chromatograph (GC) with a suitable column (e.g., HP-5)

2. Procedure:

  • Prepare a stock solution of nerol in vinyl butyrate at a desired concentration (e.g., 100 mmol/L).
  • Add a defined volume of the nerol/vinyl butyrate solution to the reaction vessel.
  • Pre-incubate the mixture at the desired temperature (e.g., 40-50 °C) in the shaker incubator for 10 minutes to reach thermal equilibrium.[4]
  • Initiate the reaction by adding the lipase (e.g., 2.6% w/w of total substrates).
  • Incubate the reaction mixture at the set temperature with constant agitation (e.g., 200 rpm).[4]
  • Withdraw aliquots at regular time intervals.
  • Dilute the aliquots with n-hexane and dry over anhydrous sodium sulfate.
  • Analyze the samples by GC to determine the concentration of this compound and nerol.
  • Calculate the percent conversion based on the consumption of nerol.

Protocol 2: Enzymatic Hydrolysis of this compound

This protocol is adapted from the standard esterase assay using ethyl butyrate and studies on monoterpene ester hydrolysis.[7][12]

1. Materials:

  • This compound
  • Lipase from Candida rugosa
  • Borate buffer (10 mM, pH 8.0)
  • Standardized sodium hydroxide (NaOH) solution (0.01 N)
  • pH meter and titrator (e.g., autotitrator)
  • Thermostated reaction vessel with a magnetic stirrer
  • Purified water

2. Procedure:

  • Set up the thermostated reaction vessel at the desired temperature (e.g., 25 °C).[12]
  • Pipette 25.0 mL of 10 mM Borate Buffer (pH 8.0) into the vessel.[12]
  • Allow the buffer to equilibrate to the set temperature with stirring.
  • Add a precise amount of this compound to the vessel to create a substrate emulsion.
  • Prepare a fresh enzyme solution of Candida rugosa lipase in cold borate buffer (e.g., 50 units/mL).[12]
  • Initiate the reaction by adding a specific volume of the enzyme solution to the reaction vessel.
  • Monitor the pH of the reaction mixture. The hydrolysis of this compound will release butyric acid, causing the pH to drop.
  • Maintain a constant pH of 8.0 by titrating the reaction mixture with the standardized 0.01 N NaOH solution.
  • Record the volume of NaOH added over time.
  • The rate of hydrolysis is proportional to the rate of NaOH addition.
  • Calculate the enzyme activity: One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of this compound per minute at pH 8.0 at 25 °C.

Calculation: Units/mL Enzyme = (mL of NaOH added/min * Normality of NaOH * 1000) / (Volume of enzyme added in mL)

Visualizations

Enzymatic_Synthesis_of_Neryl_Butyrate cluster_reactants Reactants cluster_products Products Nerol Nerol Lipase Lipase (e.g., Candida antarctica) Nerol->Lipase ButyricAcid Butyric Acid ButyricAcid->Lipase NerylButyrate This compound Water Water Lipase->NerylButyrate Lipase->Water

Caption: Enzymatic esterification of nerol and butyric acid to produce this compound.

Enzymatic_Hydrolysis_of_Neryl_Butyrate cluster_reactants Reactants cluster_products Products NerylButyrate This compound Lipase Lipase (e.g., Candida rugosa) NerylButyrate->Lipase Water Water Water->Lipase Nerol Nerol ButyricAcid Butyric Acid Lipase->Nerol Lipase->ButyricAcid

Caption: Enzymatic hydrolysis of this compound into nerol and butyric acid.

Hydrolysis_Assay_Workflow start Start: Prepare Reagents prepare_buffer Prepare Borate Buffer (pH 8.0) start->prepare_buffer prepare_substrate Prepare this compound Emulsion start->prepare_substrate prepare_enzyme Prepare Lipase Solution start->prepare_enzyme setup_titrator Set up Thermostated Titrator at 25°C start->setup_titrator reaction Initiate Reaction: Add Enzyme to Substrate/Buffer prepare_buffer->reaction prepare_substrate->reaction prepare_enzyme->reaction setup_titrator->reaction titration Monitor pH and Titrate with NaOH to Maintain pH 8.0 reaction->titration record Record Volume of NaOH vs. Time titration->record analysis Calculate Rate of Hydrolysis (µmol/min) record->analysis end End: Determine Enzyme Activity analysis->end

Caption: Experimental workflow for the titrimetric assay of this compound hydrolysis.

References

Application Notes & Protocols: Experimental Use of Butyrate in Gut Health Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal end-product of microbial fermentation of dietary fibers in the colon.[1] It serves not only as the primary energy source for colonocytes but also as a critical signaling molecule that modulates host-pathway interactions to maintain gut homeostasis.[1][2] Its pleiotropic effects, including the reinforcement of the gut barrier, amelioration of inflammation, and modulation of the gut microbiota, have positioned it as a molecule of significant interest in research and drug development for gastrointestinal diseases.[2][3]

These application notes provide a summary of the quantitative effects of butyrate observed in various experimental models and offer detailed protocols for its application in in vitro, ex vivo, and in vivo gut health studies.

Section 1: Key Mechanisms of Action & Signaling Pathways

Butyrate exerts its biological effects through several key mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of class I and II HDACs.[4][5] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to the altered transcription of genes involved in inflammation, cell proliferation, and apoptosis.[4][6] This is a primary mechanism for its anti-inflammatory effects.[7]

  • G-Protein-Coupled Receptor (GPCR) Agonism: Butyrate activates several GPCRs, including GPR43 (FFAR2), GPR41 (FFAR3), and GPR109A (HCAR2), on the surface of intestinal epithelial and immune cells.[5][8] This engagement triggers downstream signaling cascades that regulate immune responses, hormone secretion, and intestinal homeostasis.[8][9]

  • Energy Metabolism: As the preferred fuel for colonic epithelial cells, butyrate supports their proliferation and differentiation, thereby strengthening the intestinal barrier and promoting mucosal health.[10]

The following diagrams illustrate the primary signaling pathways modulated by butyrate.

Butyrate_Anti_Inflammatory_Pathway cluster_Cell Immune / Epithelial Cell Butyrate Butyrate HDAC HDAC Inhibition Butyrate->HDAC GPCRs GPR43 / GPR109A Activation Butyrate->GPCRs Histone Histone Hyperacetylation HDAC->Histone leads to NFkB_path NF-κB Pathway GPCRs->NFkB_path inhibits Gene Anti-inflammatory Gene Expression ↑ Histone->Gene Treg Treg Differentiation ↑ Histone->Treg Pro_inflam Pro-inflammatory Cytokines ↓ (TNF-α, IL-6, IL-1β) NFkB_path->Pro_inflam

Caption: Butyrate's primary anti-inflammatory signaling pathways.

Butyrate_Barrier_Function_Pathway cluster_Cell Colonocyte (Epithelial Cell) Butyrate Butyrate Energy Energy Source (Metabolism) Butyrate->Energy Signaling AMPK / Akt Signaling Butyrate->Signaling Cell_Health Improved Cell Health & Proliferation Energy->Cell_Health TJ_Assembly Tight Junction (TJ) Assembly (ZO-1, Claudins, Occludin) Signaling->TJ_Assembly Mucus Mucus Production ↑ Signaling->Mucus Barrier Enhanced Intestinal Barrier Integrity Cell_Health->Barrier TJ_Assembly->Barrier Mucus->Barrier Permeability Decreased Permeability Barrier->Permeability

Caption: Butyrate's mechanisms for enhancing gut barrier function.

Section 2: Summary of Quantitative Data

The following tables summarize the quantitative effects of butyrate administration across various experimental models.

Table 1: Effects of Butyrate on Inflammatory Markers

Experimental Model Butyrate Concentration/Dose Inflammatory Marker(s) Result Citation
LPS-stimulated Macrophages 0.5 mM - 1 mM NO, IL-6, IL-12p40 Dose-dependent decrease in secretion. [4]
Human Intestinal Epithelial Cells (Primary) Not specified TNF-α, IL-6, TLR2 Significant downregulation of gene expression. [11]
High-Fat Diet-Fed Mice Dietary supplementation IL-1β, IL-6, MCP1/CCL2 (liver) Inhibited expression. [12]
TNBS-induced Colitis Mouse Model 5g/L in drinking water TNF-α, IL-6 Significantly inhibited expression in macrophages. [13]
C. rodentium-infected Mice 80-140 mM (rectal admin.) Tgfβ, Il10 Increased expression, promoting immune regulation. [14]
Macrophage & Endothelial Cells (in vitro) 0.5 mM TNFα, IL-1β, IL-6 Decreased production. [15]

| Macrophage & Endothelial Cells (in vitro) | 0.5 mM | IL-10 | Increased production. |[15] |

Table 2: Effects of Butyrate on Intestinal Barrier Function

Experimental Model Butyrate Concentration/Dose Assay/Marker Result Citation
Caco-2 cell monolayer Dose-dependent Transepithelial Electrical Resistance (TEER) Increased TEER, indicating enhanced barrier function. [8]
Caco-2 cell monolayer Dose-dependent FITC-dextran permeability Decreased permeability. [8]
IBS Patients (in vivo perfusion) 100 mmol/L for 90 min Deoxycholate-induced transcellular hyperpermeability Significantly alleviated hyperpermeability. [16]
TNBS-induced Colitis Mouse Model 5g/L in drinking water Tight junction genes (Cldn1, Ocln, Zo1) Expression maintained, preventing barrier dysfunction. [13]

| Human Colonic Organoids | 10 mM | E. coli-LF82 induced permeability | Reduced bacterial transcytosis across monolayers. |[17] |

Table 3: Butyrate-Induced Modulation of Gut Microbiota (in vivo)

Experimental Model Butyrate Dose & Administration Key Microbial Changes Result Citation
High-Fat Diet-Fed Mice Dietary supplementation Erysipelotrichaceae Increased abundance. [12]
High-Fat Diet-Fed Mice Dietary supplementation Ruminococcaceae, Desulfovibrionaceae Reduced abundance compared to HFD control. [12]
IBD Patients (UC) Microencapsulated oral formulation Lachnospiraceae spp. Increased abundance of SCFA-producing bacteria. [18]
IBD Patients (CD) Microencapsulated oral formulation Butyricicoccus Increased abundance of butyrogenic bacteria. [18]

| DSS-induced Colitis Mouse Model | Oral supplementation | Bacteroides, Lachnospiraceae | Remarkable alteration; relative increase in beneficial taxa. |[1] |

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in a Macrophage Cell Line

This protocol details a method to assess the anti-inflammatory properties of sodium butyrate on lipopolysaccharide (LPS)-stimulated macrophages.

In_Vitro_Workflow Start 1. Seed RAW 264.7 Cells Culture 2. Culture for 24h (Adherence) Start->Culture Pretreat 3. Pre-treat with Sodium Butyrate (e.g., 0.5, 1, 2 mM) for 2h Culture->Pretreat Stimulate 4. Stimulate with LPS (e.g., 100 ng/mL) for 24h Pretreat->Stimulate Collect_S 5a. Collect Supernatant Stimulate->Collect_S Collect_L 5b. Collect Cell Lysate Stimulate->Collect_L ELISA 6a. Cytokine Analysis (ELISA) (TNF-α, IL-6) Collect_S->ELISA qPCR 6b. Gene Expression (qRT-PCR) or Western Blot (NF-κB) Collect_L->qPCR

Caption: Workflow for assessing butyrate's anti-inflammatory effect in vitro.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM high-glucose medium with 10% FBS and 1% Penicillin-Streptomycin

  • Sodium Butyrate (SB) stock solution (e.g., 1M in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and qRT-PCR or ELISA kits for target cytokines (e.g., TNF-α, IL-6).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Butyrate Pre-treatment: Prepare working concentrations of sodium butyrate (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) in complete medium. Remove the old medium from the cells and add the butyrate-containing medium. Include a vehicle control (medium only). Incubate for 2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to negative control wells. Incubate for an additional 24 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis via ELISA. Store at -80°C until use.

    • Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells directly in the well using an appropriate buffer for either RNA extraction (for qRT-PCR) or protein extraction (for Western blot).

  • Endpoint Analysis:

    • ELISA: Measure the concentration of secreted TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

    • qRT-PCR: Analyze the relative gene expression of Tnf, Il6, and other inflammatory markers. Normalize to a housekeeping gene (e.g., Gapdh).

    • Western Blot: Assess the inhibition of inflammatory signaling by measuring the phosphorylation of NF-κB p65 or Akt.[13]

Protocol 2: Ex Vivo Human Intestinal Organoid Culture for Barrier and Differentiation Studies

This protocol describes the treatment of established human intestinal organoids (HIOs) with butyrate to assess its impact on epithelial biology.

Organoid_Workflow cluster_Analysis Endpoint Analysis Start 1. Culture Human Intestinal Organoids (3D Matrigel) Treat 2. Treat with Butyrate (e.g., 0.5-10 mM) for 48-72h Start->Treat Harvest 3. Harvest Organoids (Cell Recovery Solution) Treat->Harvest Analysis_RNA 4a. RNA/Protein Extraction (qRT-PCR, Western Blot) Harvest->Analysis_RNA Analysis_IHC 4b. Fixation & Staining (Immunofluorescence) Harvest->Analysis_IHC Analysis_2D 4c. Dissociate & Seed on Transwell (For Barrier Function/TEER) Harvest->Analysis_2D

Caption: Workflow for butyrate treatment and analysis of intestinal organoids.

Materials:

  • Established human intestinal organoids derived from crypts

  • Matrigel®

  • IntestiCult™ Organoid Growth Medium or similar

  • Sodium Butyrate (SB) stock solution

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution)

  • Reagents for analysis (as in Protocol 1, plus antibodies for immunofluorescence, e.g., anti-DCLK1 for tuft cells, anti-MUC2 for goblet cells).

Methodology:

  • Organoid Culture: Culture HIOs embedded in Matrigel domes according to standard protocols.

  • Butyrate Treatment: Once organoids are well-formed (typically 7-10 days post-passaging), replace the culture medium with fresh medium containing the desired concentration of sodium butyrate (e.g., 0.5 mM, 2 mM, 5 mM).[19][20] Include a vehicle control.

  • Incubation: Culture the organoids in the presence of butyrate for 24-72 hours. Note that high concentrations of butyrate may reduce organoid size or viability.[20]

  • Harvesting: Harvest organoids by incubating with a cell recovery solution on ice to depolymerize the Matrigel.

  • Endpoint Analysis:

    • Gene/Protein Expression: Process the harvested organoids for RNA or protein extraction to analyze markers of differentiation (e.g., POU2F3 for tuft cells), barrier function (CLDN1, OCLN), or inflammation.[20]

    • Immunofluorescence: Fix, embed, and section the organoids to perform immunofluorescent staining for specific cell types or tight junction proteins.

    • Barrier Function: For TEER measurements, dissociate organoids into single cells and seed them onto a permeable Transwell® insert to form a 2D monolayer. Once a confluent monolayer is established, treat with butyrate and measure TEER over time.[21]

Protocol 3: In Vivo Murine Model of DSS-Induced Colitis

This protocol provides a framework for evaluating the therapeutic potential of butyrate in a chemically induced model of inflammatory bowel disease (IBD).

In_Vivo_Workflow Start 1. Acclimatize C57BL/6 Mice Treatment 2. Administer Sodium Butyrate (e.g., 100 mg/kg oral gavage) Start->Treatment Induction 3. Induce Colitis with DSS (e.g., 2.5% in drinking water for 7 days) Treatment->Induction can start before or concurrently Monitoring 4. Daily Monitoring (Weight loss, stool consistency, blood) Induction->Monitoring Sacrifice 5. Sacrifice at Endpoint (e.g., Day 8-10) Monitoring->Sacrifice Analysis 6. Collect Tissues for Analysis (Colon length, histology, MPO, cytokines, microbiota) Sacrifice->Analysis

Caption: Workflow for an in vivo DSS-induced colitis study.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Sodium Butyrate (for oral gavage or in drinking water)

  • Equipment for oral gavage

  • Materials for tissue collection and processing (histology, MPO assay, ELISA, 16S rRNA sequencing).

Methodology:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Grouping: Divide mice into experimental groups (e.g., Control, DSS only, DSS + Butyrate).

  • Butyrate Administration: Administer sodium butyrate. This can be done as a prophylactic (starting before DSS) or therapeutic (starting with or after DSS) regimen. A common oral dose is 100 mg/kg daily by gavage.[8] Alternatively, it can be provided in the drinking water.[13]

  • Colitis Induction: Provide drinking water containing 2-3% DSS ad libitum for 5-7 days to the DSS and DSS + Butyrate groups. The control group receives regular drinking water.

  • Clinical Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate a Disease Activity Index (DAI).

  • Termination and Tissue Collection: At the end of the study (e.g., Day 8), euthanize the mice.

  • Endpoint Analysis:

    • Measure the length of the colon from the cecum to the anus.

    • Collect a distal colon segment for histological analysis (H&E staining) to score inflammation and tissue damage.

    • Collect another segment for a Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Homogenize a colon segment to measure cytokine levels (TNF-α, IL-6, IL-1β) via ELISA.

    • Collect cecal or fecal contents for 16S rRNA sequencing to analyze changes in the gut microbiota.[1]

References

Application Notes and Protocols for In Vitro Butyrate Studies on Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted effects of butyrate on various cell cultures in vitro. Butyrate, a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a well-documented histone deacetylase (HDAC) inhibitor.[1][2] Its ability to modulate gene expression gives rise to a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This document outlines the key applications of butyrate in cell culture studies, presents detailed protocols for common experimental assays, and visualizes the primary signaling pathways involved.

Key Applications of Butyrate in Cell Culture

  • Anti-Cancer Studies: Butyrate has been shown to inhibit the proliferation of various cancer cell lines, including those from the colon, breast, and hematopoietic system.[3][4] It can induce cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation.[3][6] The effects are often dose-dependent, with higher concentrations typically leading to cell death.[3][7]

  • Anti-Inflammatory Research: Butyrate exhibits potent anti-inflammatory properties by modulating the production of cytokines in immune cells and intestinal epithelial cells.[5][8] It can suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6 while in some contexts promoting anti-inflammatory cytokines such as IL-10.[1][9] This makes it a valuable tool for studying inflammatory signaling pathways.

  • Neuroprotection and Neuroscience: In neuronal cell cultures, butyrate has demonstrated neuroprotective effects against various insults.[10] As an HDAC inhibitor, it can influence gene expression related to neuronal survival and plasticity.

  • Intestinal Barrier Function: Butyrate is a key energy source for colonocytes and plays a crucial role in maintaining intestinal barrier integrity.[8] In vitro models using intestinal epithelial cell lines like Caco-2 are employed to study its effects on tight junction proteins and transepithelial electrical resistance.

Data Presentation: Quantitative Effects of Butyrate

The following tables summarize the quantitative data from various in vitro studies, showcasing the dose-dependent effects of butyrate on cell viability, apoptosis, and cytokine production.

Table 1: Effect of Butyrate on Cancer Cell Viability (IC50 Values)

Cell LineButyrate Concentration (mM) for 50% Inhibition (IC50)Incubation Time (hours)
HCT116 (Colon Cancer)1.1424
HCT116 (Colon Cancer)0.8348
HT-29 (Colon Cancer)2.4248
Caco-2 (Colon Cancer)2.1572
A549 (Lung Adenocarcinoma)>10 (approx. 20% inhibition at 10mM)24
MCF-7 (Breast Cancer)~7.5 (estimated from 27% viability reduction at 5mM)48[4]
MDA-MB-468 (Breast Cancer)~6.0 (estimated from 30% viability reduction at 5mM)48[4]

Table 2: Dose-Dependent Induction of Apoptosis by Butyrate [3][6]

Cell LineButyrate Concentration (mM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MCF-7 Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
18.7 ± 1.13.2 ± 0.411.9 ± 1.5
525.4 ± 2.810.1 ± 1.235.5 ± 4.0
1042.1 ± 3.518.6 ± 2.160.7 ± 5.6
MDA-MB-468 Control1.8 ± 0.21.1 ± 0.12.9 ± 0.3
17.5 ± 0.92.8 ± 0.310.3 ± 1.2
OCCM.30 25.54--
418.96Increased-
832.18Increased-
1651.11Increased-

Table 3: Effect of Butyrate on Cytokine Production by THP-1 Monocytes (pg/mL) [9]

StimulantButyrate Concentration (mM)TNF-α (pg/mL)IL-1β (pg/mL)
PGN (1µg/ml) 01363 ± 71493 ± 35
1756 ± 27-
10335 ± 2207 ± 8
LPS (100ng/ml) 0461 ± 25540 ± 24
1164 ± 7477 ± 5
2-339 ± 14
1017 ± 299 ± 5

Experimental Protocols

Here are detailed methodologies for key experiments involving butyrate treatment in cell cultures.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of butyrate on the metabolic activity and viability of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium Butyrate (NaB) stock solution (e.g., 1M in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • MTT solvent (e.g., 10% SDS in 0.01M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Butyrate Treatment: Prepare serial dilutions of NaB in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NaB (e.g., 0, 1, 2, 5, 10 mM). Include a "medium only" control for background absorbance.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[12] Mix gently by pipetting up and down.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following butyrate treatment using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Sodium Butyrate (NaB)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight. Treat the cells with various concentrations of NaB for the desired time (e.g., 48 hours).[13]

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium containing floating cells into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant from the first step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[14]

Protocol 3: Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of specific cytokines secreted into the cell culture medium after butyrate treatment.

Materials:

  • Cells of interest (e.g., macrophages, PBMCs)

  • Sodium Butyrate (NaB)

  • LPS or other inflammatory stimuli

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate. Pre-treat cells with different concentrations of NaB for a specified time (e.g., 2 hours).

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production.

  • Incubation: Incubate the cells for an appropriate period to allow for cytokine secretion (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA Assay: Perform the ELISA according to the manufacturer's protocol.[15][16] This typically involves the following steps: a. Coating a 96-well plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (the collected supernatants) to the wells. d. Incubating with a detection antibody. e. Adding an enzyme conjugate (e.g., streptavidin-HRP). f. Adding a substrate to produce a colorimetric signal. g. Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample in pg/mL or ng/mL.

Mandatory Visualizations

Butyrate_HDAC_Inhibition_Pathway Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Bcl2 Bcl-2 Family Modulation GeneExpression->Bcl2 CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Bcl2->Apoptosis

Caption: Butyrate's primary mechanism of action: HDAC inhibition.

Butyrate_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling (IκBα degradation) TLR4->NFkB_Pathway NFkB_Nuclear NF-κB Nuclear Translocation NFkB_Pathway->NFkB_Nuclear ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Nuclear->ProInflammatory_Genes Cytokines TNF-α, IL-6, etc. ProInflammatory_Genes->Cytokines Butyrate Butyrate Butyrate->NFkB_Pathway Inhibits

Caption: Butyrate's anti-inflammatory effect via NF-κB inhibition.

Experimental_Workflow_Butyrate_Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (Select appropriate cell line) CellSeeding 2. Cell Seeding (e.g., 96-well or 6-well plates) CellCulture->CellSeeding ButyrateTreatment 3. Sodium Butyrate Treatment (Dose-response & Time-course) CellSeeding->ButyrateTreatment Viability 4a. Cell Viability (MTT Assay) ButyrateTreatment->Viability Apoptosis 4b. Apoptosis (Flow Cytometry) ButyrateTreatment->Apoptosis Cytokines 4c. Cytokine Analysis (ELISA) ButyrateTreatment->Cytokines DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Cytokines->DataAnalysis

Caption: General experimental workflow for in vitro butyrate studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neryl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for neryl butyrate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the conversion to this compound lower than expected?

Answer:

Low conversion rates can stem from several factors related to reaction equilibrium, enzyme activity, or mass transfer limitations.

  • Sub-optimal Reaction Conditions: The molar ratio of substrates (nerol and butyric acid or a butyrate ester), temperature, and catalyst concentration are critical. For enzymatic synthesis, an excess of the acyl donor may be required to drive the reaction forward. However, very high concentrations of either substrate can lead to inhibition.[1][2]

  • Enzyme Deactivation: In enzymatic synthesis, the lipase may be deactivated by impurities in the substrates or by extreme temperatures or pH. Ensure high-purity reactants are used and that the reaction temperature is within the optimal range for the specific lipase.

  • Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the catalyst surface, whether it's an immobilized enzyme or a solid acid catalyst. Increasing the agitation speed can often resolve this issue.[3][4] Studies on similar ester syntheses have shown that increasing agitation from 200 to 400 rpm can significantly improve conversion rates, after which the effect may plateau.[3][4]

  • Water Content: In enzymatic reactions, a small amount of water is often necessary for lipase activity, but excess water can promote the reverse reaction (hydrolysis) of the ester. The optimal water content should be determined empirically, or molecular sieves can be used to remove excess water.

Question: The reaction has stopped prematurely or the reaction rate is very slow. What could be the cause?

Answer:

A stalled or slow reaction can be indicative of enzyme inhibition or issues with the catalyst.

  • Substrate Inhibition: High concentrations of either nerol or the butyric acid derivative can inhibit the enzyme's activity.[1] It is recommended to perform kinetic studies to determine the optimal substrate concentrations. A fed-batch approach, where one of the substrates is added gradually, can also mitigate this issue.

  • Product Inhibition: The accumulation of this compound or the co-product (e.g., alcohol in transesterification) can sometimes inhibit the enzyme.[5] Removing the product as it is formed, for example by using a packed-bed reactor or in-situ product removal techniques, can enhance the reaction rate and yield.

  • Catalyst Poisoning: For chemical catalysis, impurities in the reactants or solvent can "poison" the catalyst, reducing its activity. Ensure all reagents and glassware are clean and dry.

Question: How can I minimize the formation of byproducts?

Answer:

Byproduct formation is a common issue that can often be addressed by carefully selecting the reaction type and optimizing conditions.

  • Choice of Acyl Donor in Enzymatic Synthesis: When using transesterification for enzymatic synthesis, the choice of the acyl donor is important. For instance, using vinyl butyrate as the acyl donor can lead to an essentially irreversible reaction because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.[6] This minimizes the reverse reaction and can improve the final product purity.

  • Temperature Control: In chemical synthesis using acid catalysts, high temperatures can lead to side reactions such as dehydration of the alcohol or polymerization.[1] Operating at the lowest effective temperature can help minimize these unwanted reactions. For enzymatic reactions, temperatures outside the optimal range can lead to reduced selectivity.

  • Catalyst Selection: Using a highly selective catalyst is crucial. Lipases, for example, are known for their high selectivity, which often results in cleaner reaction profiles compared to traditional chemical catalysts.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes:

  • Chemical Catalysis: This typically involves the direct esterification of nerol with butyric acid or the transesterification of a butyrate ester with nerol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3]

  • Enzymatic Catalysis: This method employs lipases (e.g., from Candida antarctica, Rhizopus oryzae) to catalyze the esterification or transesterification reaction.[2][7] This is often considered a "greener" alternative, proceeding under milder conditions and with higher selectivity.[4][8]

Q2: What are the advantages of using enzymatic synthesis over chemical synthesis?

A2: Enzymatic synthesis offers several advantages:

  • "Natural" Product Labeling: Products synthesized using enzymes can often be labeled as "natural," which is a significant advantage in the flavor and fragrance industry.[3][4]

  • High Selectivity: Lipases are highly selective, which minimizes the formation of byproducts and simplifies purification.[3]

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, which reduces energy consumption and the risk of thermal degradation of reactants and products.[4]

  • Environmental Friendliness: Enzymatic processes avoid the use of harsh acids or bases and often can be run in solvent-free systems, reducing environmental impact.[3][4]

Q3: How do I choose the right lipase for my enzymatic synthesis?

A3: The choice of lipase can significantly impact the reaction efficiency. Lipases from different sources have varying specificities, stabilities, and optimal operating conditions. Novozyme 435, an immobilized lipase B from Candida antarctica, is a commonly used and robust enzyme for ester synthesis.[3][4] However, it is advisable to screen a few different commercially available lipases to find the one that provides the best performance for this compound synthesis under your desired reaction conditions.

Q4: Is a solvent necessary for the synthesis of this compound?

A4: Not always. Solvent-free systems are often preferred for enzymatic synthesis as they offer higher volumetric productivity and simplify downstream processing.[3][4][7] However, in some cases, an organic solvent like n-hexane may be used to improve the solubility of reactants or to reduce substrate inhibition.[1] The choice of solvent can influence enzyme activity, with more hydrophobic solvents generally being preferred.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Similar Esters

ProductEnzymeAcyl DonorMolar Ratio (Nerol/Geraniol:Acyl Donor)Temperature (°C)Enzyme Loading (% w/w)Reaction Time (h)Conversion (%)Reference
Neryl AcetateNovozyme 435Ethyl acetate1:12.652.72.6291.6[3][4][9]
Geranyl ButyrateBlack Cumin Seedling LipaseButyric acid1:1375 (g/100mL)4896[1]
Geranyl ButyrateEversa Transform 2.0Butyric acid1:55015693[2][10]
Neryl AcetateFree LipaseVinyl acetate1:54012 mg/mL5>95[6]

Table 2: Effect of Agitation Speed on Neryl Acetate Synthesis

Agitation Speed (rpm)Conversion (%)
200~70
300~80
400~85
500~85
Data adapted from a study on neryl acetate synthesis, indicating that mass transfer limitations are overcome at around 400 rpm.[3][4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Transesterification

This protocol is based on optimized conditions for similar flavor esters.[3][4][6]

  • Reactant Preparation: In a screw-capped vial, add nerol and vinyl butyrate in a 1:5 molar ratio.

  • Enzyme Addition: Add the selected lipase (e.g., Novozyme 435) at a concentration of 1-5% (w/w) of the total reactant mass.

  • Reaction Incubation: Place the vial in a temperature-controlled shaker set to 40-50°C and 200-400 rpm.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze the conversion of nerol to this compound using Gas Chromatography (GC) with an appropriate internal standard (e.g., n-hexadecane).[6]

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering out the enzyme. The product, this compound, can then be purified from the remaining reactants, for example, by vacuum distillation.

Protocol 2: Analytical Method for Reaction Monitoring (Gas Chromatography)

This is a general GC method adaptable for this compound analysis.[6][7]

  • Instrument: Gas Chromatograph with a Flame-Ionization Detector (FID).

  • Column: A suitable capillary column for flavor and fragrance analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: Nitrogen or Helium.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 220°C) at a rate of 10°C/min.

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane) and add an internal standard before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Nerol & Butyric Acid/Ester ReactionVessel Reaction Vessel (Temperature & Agitation Controlled) Reactants->ReactionVessel Catalyst Lipase or Acid Catalyst Catalyst->ReactionVessel Monitoring GC Analysis ReactionVessel->Monitoring Aliquots Purification Filtration/Distillation ReactionVessel->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for this compound synthesis.

ping_pong_mechanism E Free Lipase (E) EA E-Nerol Complex E->EA + Nerol (A) Nerol Nerol (A) Butyrate Butyric Acid/Ester (B) F Acyl-Enzyme Intermediate (F) EA->F - Water/Alcohol (P) F->E + Butyric Acid/Ester (B) - this compound (Q) Water Water/Alcohol (P) NerylButyrate This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Improving yield and purity of synthesized Neryl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Neryl Butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized through three main methods:

  • Fischer Esterification: This is a direct acid-catalyzed reaction between nerol and butyric acid. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

  • Transesterification: This method involves the reaction of nerol with a butyrate ester, such as ethyl butyrate or vinyl butyrate, often catalyzed by a base (e.g., sodium methoxide) or an enzyme. Using vinyl butyrate can drive the reaction to completion as the vinyl alcohol byproduct tautomerizes to acetaldehyde, an irreversible step.[1]

  • Enzymatic Synthesis: Lipases are frequently used as biocatalysts for the esterification of nerol with butyric acid or its esters. This method is known for its high selectivity and mild reaction conditions, which helps in preserving the stereochemical integrity of nerol.[2][3]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges include:

  • Low Yield: Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the reactants, thus limiting the yield.

  • Impurity Profile: The acidic conditions and/or high temperatures required for some chemical synthesis methods can cause side reactions. Nerol, being a terpene alcohol, is susceptible to isomerization and cyclization under acidic conditions.[4][5]

  • Product Purification: Separating the desired this compound from unreacted starting materials, catalyst, and byproducts can be challenging.

Q3: What are the key side reactions to be aware of during the synthesis of this compound?

A3: Under acidic conditions, nerol can undergo two main side reactions:

  • Isomerization: Nerol (the cis-isomer) can isomerize to its more thermodynamically stable trans-isomer, geraniol.[4][6] This is undesirable as it leads to the formation of geranyl butyrate, an impurity.

  • Cyclization: Acid-catalyzed cyclization of nerol can occur, leading to the formation of α-terpineol.[4][5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction has a low conversion of nerol, and the yield of this compound is significantly lower than expected. What are the possible causes and solutions?

A: Low yield is a common issue in esterification reactions. Here are the likely culprits and how to address them:

Possible Cause Explanation Recommended Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The presence of water, a byproduct, shifts the equilibrium towards the reactants.1. Use an excess of one reactant: Using an excess of either nerol or butyric acid can shift the equilibrium towards the product side. 2. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, molecular sieves can be added to the reaction mixture.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow or incomplete reaction.Increase the catalyst loading. For Fischer esterification, typical catalyst concentrations are 1-5 mol% of the limiting reagent.
Presence of Water in Reagents Any water present in the nerol, butyric acid, or solvent at the start of the reaction will inhibit the forward reaction.Ensure all reagents and glassware are anhydrous. Dry the solvent if necessary.
Suboptimal Reaction Temperature The reaction may not have been heated sufficiently to reach the optimal temperature for esterification, leading to a slow reaction rate.Increase the reaction temperature. For Fischer esterification, refluxing the reaction mixture is common. However, be cautious of potential side reactions at higher temperatures.
Short Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time accordingly.
Issue 2: Presence of Impurities in the Final Product

Q: My final product contains significant impurities, particularly an isomeric ester and a cyclic alcohol, as identified by GC-MS. How can I minimize these?

A: The presence of geranyl butyrate and α-terpineol indicates that isomerization and cyclization of nerol have occurred.

Possible Cause Explanation Recommended Solution
Harsh Acidic Conditions Strong acids like concentrated H₂SO₄ can promote the isomerization of nerol to geraniol and the cyclization to α-terpineol.[4][5][7]1. Use a milder acid catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid. 2. Reduce catalyst concentration: Use the minimum effective amount of catalyst. 3. Consider enzymatic synthesis: Lipase-catalyzed esterification proceeds under mild conditions, preserving the structure of nerol.[2][3]
High Reaction Temperature Elevated temperatures can accelerate the rate of isomerization and other side reactions.Optimize the reaction temperature. It should be high enough for a reasonable reaction rate but low enough to minimize side reactions. Monitor the reaction closely.
Prolonged Reaction Time Extended exposure to acidic conditions, even at moderate temperatures, can lead to the accumulation of byproducts.Monitor the reaction progress and stop it as soon as a satisfactory conversion is achieved.
Issue 3: Difficulties in Product Purification

Q: I am having trouble isolating pure this compound from the reaction mixture. What is an effective purification strategy?

A: A multi-step purification process is typically required.

Problem Recommended Solution
Residual Acid Catalyst and Unreacted Butyric Acid These acidic components need to be removed from the organic product.
Separation of this compound from Unreacted Nerol and Byproducts This compound has a higher boiling point than nerol but may have a similar boiling point to geranyl butyrate.
Product is not completely dry Residual water can affect the purity and stability of the final product.

Quantitative Data on this compound Synthesis

The following table summarizes typical yields obtained for the synthesis of this compound and related terpene esters under various conditions.

Synthesis Method Reactants Catalyst/Enzyme Reaction Conditions Yield/Conversion Reference
Enzymatic EsterificationNerol, Butyric AcidBlack Cumin Seedling Lipase37°C, 48 hours, in hexane96% Yield[3]
Enzymatic EsterificationGeraniol, Butyric AcidEversa Transform 2.0 (Lipase)50°C, 6 hours, 1:5 molar ratio (acid:alcohol), 15% biocatalyst load93% Conversion[8][9]
Enzymatic TransesterificationNerol, Ethyl AcetateNovozym 435 (Immobilized Lipase)52.7°C, 2 hours, 1:12.6 molar ratio (nerol:ethyl acetate), 2.6% (w/w) enzyme91.6% Conversion[2][10]
Enzymatic TransesterificationNerol, Vinyl AcetateLipase40°C, 5 hours, vinyl acetate as solvent~98% Yield[1]

Experimental Protocols

Protocol 1: Fischer Esterification of Nerol with Butyric Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nerol (1.0 eq), butyric acid (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. If using a Dean-Stark apparatus, continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x)

    • Water (1 x)

    • Saturated aqueous NaCl (brine) (1 x)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Chemical Synthesis Pathway of this compound

G Fischer Esterification of Nerol cluster_reactants Reactants cluster_products Products Nerol Nerol NerylButyrate This compound Nerol->NerylButyrate Catalyst H+ (catalyst) ButyricAcid Butyric Acid ButyricAcid->NerylButyrate Water Water NerylButyrate->Water Catalyst->NerylButyrate + Heat G Synthesis and Purification Workflow Start Start: Mix Nerol, Butyric Acid, Catalyst, Solvent Reaction Heat to Reflux (Monitor by TLC/GC) Start->Reaction Workup Aqueous Workup (Dilute, Wash with NaHCO3, Brine) Reaction->Workup Drying Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Fractional Distillation under Vacuum) Concentration->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis End Pure this compound Analysis->End G Troubleshooting Low Yield Start Low Yield of this compound Check_Water Is water being removed? Start->Check_Water Add_Dessicant Use Dean-Stark or add molecular sieves Check_Water->Add_Dessicant No Check_Reactant_Ratio Is one reactant in excess? Check_Water->Check_Reactant_Ratio Yes Add_Dessicant->Check_Reactant_Ratio Increase_Excess Increase excess of one reactant Check_Reactant_Ratio->Increase_Excess No Check_Catalyst Sufficient catalyst? Check_Reactant_Ratio->Check_Catalyst Yes Increase_Excess->Check_Catalyst Increase_Catalyst Increase catalyst loading Check_Catalyst->Increase_Catalyst No Check_Temp_Time Optimal Temp/Time? Check_Catalyst->Check_Temp_Time Yes Increase_Catalyst->Check_Temp_Time Increase_Temp_Time Increase temperature or reaction time Check_Temp_Time->Increase_Temp_Time No Purity_Issue Consider purity issues (side reactions) Check_Temp_Time->Purity_Issue Yes Increase_Temp_Time->Purity_Issue

References

Troubleshooting common issues in lipase-catalyzed esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during lipase-catalyzed esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low ester yield?

A1: Low ester yield in lipase-catalyzed esterification can stem from several factors. A primary reason is the presence of excess water, which can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[1] Substrate or product inhibition, where the reactants or the newly formed ester impede the enzyme's activity, is another frequent issue.[1][2] Additionally, suboptimal reaction conditions such as temperature, pH, or incorrect molar ratios of substrates can significantly impact the final yield.[3][4] Finally, the lipase itself may have low activity or stability under the chosen reaction conditions.[5]

Q2: How does water content affect the reaction?

A2: Water activity is a critical parameter in lipase-catalyzed esterification. While a minimal amount of water is essential to maintain the enzyme's active conformational structure, an excess amount will favor the reverse reaction of hydrolysis, thereby reducing the ester yield.[1][6][7] The optimal water activity for ester synthesis is typically low.[1] In solvent-free systems, the water produced during the reaction can accumulate around the immobilized enzyme, leading to a decrease in enzymatic activity.[7]

Q3: Can the choice of solvent impact the esterification process?

A3: Yes, the solvent system plays a crucial role. Esterification reactions are often conducted in non-aqueous organic solvents like hexane or heptane to shift the equilibrium towards ester synthesis.[3][8] Lipases generally exhibit higher stability in nonpolar (hydrophobic) organic solvents compared to polar ones.[9] Polar organic solvents can sometimes lead to a decrease in lipase activity or even cause denaturation.[9][10] However, some studies have shown that certain polar solvents at low concentrations can enhance lipase activity.[11][12] Solvent-free systems are also a viable and greener alternative.[3]

Q4: What is a typical starting molar ratio for the alcohol and carboxylic acid?

A4: While the stoichiometric molar ratio of alcohol to acid is 1:1, it is common practice to use an excess of one of the substrates to drive the reaction equilibrium towards product formation.[1][13] The optimal ratio is highly dependent on the specific substrates and lipase being used. For instance, in the synthesis of propyl oleate, an oleic acid to propanol molar ratio of 1:2 was found to be optimal, whereas for n-propyl propanoate, a higher ratio of 10:1 (alcohol to acid) resulted in a high yield.[1] It is advisable to experimentally optimize this ratio for your specific system.

Q5: Which type of lipase is most suitable for esterification?

A5: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis.[1] Immobilized lipases are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[3][14][15] Widely used and effective immobilized lipases include Novozym 435 (lipase B from Candida antarctica), Lipozyme TL IM (Thermomyces lanuginosus), and Lipozyme IM-20 (Rhizomucor miehei).[1][3] The choice of lipase can significantly influence reaction rates and yields.[3]

Troubleshooting Guides

Problem 1: Low or No Ester Conversion

If you are observing a low final yield or the reaction does not seem to proceed to completion, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Low Ester Yield Detected check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Check for Excess Water (Product of reaction) check_equilibrium->check_water Yes check_inhibition Is there substrate or product inhibition? check_equilibrium->check_inhibition No remove_water Action: Implement in-situ water removal (e.g., molecular sieves, vacuum) check_water->remove_water optimize_ratio Action: Optimize substrate molar ratio (Use excess of one substrate) check_water->optimize_ratio success Yield Improved remove_water->success optimize_ratio->success fed_batch Action: Use a fed-batch approach for substrate addition check_inhibition->fed_batch Substrate product_removal Action: Consider in-situ product removal check_inhibition->product_removal Product check_enzyme Is the enzyme active and stable? check_inhibition->check_enzyme No fed_batch->success product_removal->success verify_activity Action: Verify lipase activity using a standard assay check_enzyme->verify_activity No check_storage Action: Check enzyme storage conditions check_enzyme->check_storage No increase_loading Action: Increase enzyme loading check_enzyme->increase_loading Yes, but slow verify_activity->success check_storage->success increase_loading->success

Caption: Troubleshooting workflow for low ester yield.

Detailed Steps:

  • Evaluate Reaction Equilibrium:

    • Possible Cause: The reaction may have reached its chemical equilibrium, which is unfavorable for high product conversion. Esterification is a reversible reaction, and the accumulation of water, a byproduct, can drive the reaction backward through hydrolysis.[1]

    • Solution:

      • Water Removal: Implement methods for in-situ water removal. This can be achieved by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by conducting the reaction under a vacuum.[1]

      • Adjust Molar Ratio: Use an excess of one of the reactants (usually the less expensive or more easily removable one) to shift the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[1][13]

  • Investigate Enzyme Inhibition:

    • Possible Cause (Substrate Inhibition): High concentrations of either the carboxylic acid or the alcohol can inhibit or even deactivate the lipase.[1] Short-chain fatty acids and alcohols are particularly known to cause this issue.[1][16]

    • Solution: Optimize the substrate molar ratio to find a balance that maximizes yield without causing significant inhibition.[1] A fed-batch approach, where one of the substrates is added gradually throughout the reaction, can help maintain a low, non-inhibitory concentration.[1]

    • Possible Cause (Product Inhibition): The accumulation of the ester product can inhibit the enzyme, slowing down the reaction rate as the conversion increases.[2]

    • Solution: If practical, consider in-situ product removal techniques to keep the product concentration low.

  • Verify Enzyme Activity and Stability:

    • Possible Cause: The lipase may have lost its activity due to improper storage, handling, or denaturation under the reaction conditions (e.g., extreme pH or temperature).[5][13]

    • Solution:

      • Activity Assay: Perform a standard lipase activity assay to confirm the enzyme is active before starting the esterification reaction.

      • Storage: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions.

      • Increase Enzyme Loading: If the enzyme activity is confirmed to be low, consider increasing the enzyme concentration in the reaction mixture. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[1]

Problem 2: Slow Reaction Rate

If the reaction is proceeding much slower than expected, use the following guide to identify and resolve the issue.

Slow_Rate_Troubleshooting start Slow Reaction Rate Observed check_conditions Are reaction conditions optimal? start->check_conditions check_temp Check Temperature check_conditions->check_temp No check_mixing Check Agitation/Mixing check_conditions->check_mixing No check_enzyme_conc Is enzyme concentration sufficient? check_conditions->check_enzyme_conc Yes optimize_temp Action: Optimize temperature. (Typical range: 30-60°C) check_temp->optimize_temp success Rate Improved optimize_temp->success increase_mixing Action: Increase stirring speed to overcome mass transfer limitations check_mixing->increase_mixing increase_mixing->success increase_enzyme Action: Increase enzyme loading (e.g., 5-10% w/w of substrates) check_enzyme_conc->increase_enzyme No check_solvent Is the solvent appropriate? check_enzyme_conc->check_solvent Yes increase_enzyme->success change_solvent Action: Switch to a more nonpolar, hydrophobic solvent (e.g., hexane) check_solvent->change_solvent No change_solvent->success

Caption: Troubleshooting workflow for a slow reaction rate.

Detailed Steps:

  • Optimize Reaction Conditions:

    • Temperature: Temperature significantly affects enzyme activity. The optimal temperature for many lipases in esterification falls between 30°C and 60°C.[3][17] Temperatures that are too low will result in a slow rate, while excessively high temperatures can lead to enzyme denaturation.[3][4]

      • Solution: Perform experiments at different temperatures within the recommended range for your specific lipase to find the optimum.

    • Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes or poorly soluble substrates), the reaction rate can be limited by the diffusion of substrates to the enzyme's active site.[7]

      • Solution: Increase the agitation or stirring speed to improve mixing and reduce mass transfer limitations.

  • Evaluate Enzyme Concentration:

    • Possible Cause: The amount of enzyme may be insufficient to catalyze the reaction at a desirable rate.

    • Solution: Increase the enzyme loading in the reaction. A typical starting point is 5% (w/w) based on the total weight of the substrates, which can be increased to 10% or higher if needed.[1]

  • Assess the Solvent System:

    • Possible Cause: The chosen solvent may be sub-optimal or even inhibitory to the lipase. Polar solvents, in particular, can strip the essential water layer from the enzyme, leading to reduced activity.[9]

    • Solution: If using a solvent, consider switching to a nonpolar, hydrophobic solvent such as hexane, heptane, or isooctane, which are generally more compatible with lipases for esterification.[3][14] Ensure the solvent is anhydrous to prevent hydrolysis.

Data Presentation: Reaction Parameter Optimization

The following tables summarize quantitative data from various studies, highlighting the impact of different reaction conditions on ester conversion.

Table 1: Effect of Temperature on Ester Conversion

Lipase SourceSubstratesTemperature (°C)Conversion (%)Reference
Thermomyces lanuginosusIsoamyl alcohol, Butyric acid30~70[3]
Thermomyces lanuginosusIsoamyl alcohol, Butyric acid50>90[3]
Candida antarctica (Novozym 435)Butyric acid, Butanol40~85[4]
Candida antarctica (Novozym 435)Butyric acid, Butanol55>95[4]
Candida antarctica (Novozym 435)Butyric acid, Butanol>60Decrease[4]
Rhizomucor mieheiValeric acid, n-hexanol30>99[18]
Rhizomucor mieheiValeric acid, n-hexanol509[18]

Table 2: Effect of Substrate Molar Ratio on Ester Conversion

Lipase SourceSubstrates (Acid:Alcohol)Molar RatioConversion (%)Reference
Candida antarctica (Novozym 435)Oleic acid : Propanol1:2Optimal[1]
Immobilized LipasePropanoic acid : 1-Propanol1:10High Yield[1]
Rhizomucor mieheiValeric acid : n-hexanol1:1>99[18]
Rhizomucor mieheiValeric acid : n-hexanol1:591[18]
Candida antarctica (Novozym 435)Formic acid : Octanol1:796.5[19]

Table 3: Effect of Enzyme Concentration on Ester Conversion

Lipase SourceSubstratesEnzyme Conc. (% w/w)Conversion (%)Reference
Candida antarctica (Novozym 435)Geraniol, Propionic acid10Optimal[1]
Candida antarctica (Novozym 435)N-lauroyl-glycine, d-glucopyranose122[17]
Candida antarctica (Novozym 435)N-lauroyl-glycine, d-glucopyranose776[17]
Candida antarctica (Novozym 435)N-lauroyl-glycine, d-glucopyranose9Slight Decrease[17]

Experimental Protocols

Protocol 1: Standard Lipase Activity Assay (Titrimetric Method)

This protocol describes a common method for determining lipase activity by titrating the free fatty acids released from the hydrolysis of an oil emulsion.

Materials:

  • Lipase enzyme solution

  • Olive oil (or tributyrin) emulsion

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.05 M)

  • pH-stat or automatic titrator

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare Substrate Emulsion: Create a stable emulsion of olive oil in the buffer. For example, homogenize 40 ml of olive oil with 60 ml of a 5% (w/v) gum arabic solution.[20] The final substrate for the reaction can be made by mixing 50 ml of this emulsion with 45 ml of buffer.[20]

  • Set up Reaction Vessel: Add a defined volume of the substrate emulsion (e.g., 15 mL) to the thermostated reaction vessel. Allow it to equilibrate to the desired temperature (e.g., 37°C) with gentle stirring.[21]

  • Calibrate pH: Adjust the pH of the emulsion in the vessel to the desired setpoint (e.g., pH 8.0).

  • Initiate Reaction: Add a small, known volume of the lipase enzyme solution (e.g., 10-100 µL) to the reaction vessel to start the hydrolysis.[21]

  • Titration: The pH-stat will monitor the pH and automatically add the NaOH solution to maintain the constant pH setpoint as fatty acids are released.[21]

  • Calculate Activity: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One international unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.[20][21]

Protocol 2: General Procedure for Lipase-Catalyzed Esterification

This protocol provides a general workflow for synthesizing an ester using an immobilized lipase.

Esterification_Workflow A 1. Prepare Reactants (Carboxylic Acid, Alcohol, Solvent) B 2. Reaction Setup Add reactants to a dry vessel. Add molecular sieves if needed. A->B C 3. Add Immobilized Lipase (e.g., 5-10% w/w of substrates) B->C D 4. Reaction Incubate at optimal temperature with constant agitation. C->D E 5. Monitor Progress Withdraw aliquots over time. Analyze by GC or titration. D->E E->D Continue incubation F 6. Reaction Termination Filter to remove immobilized enzyme. E->F Desired conversion reached G 7. Product Isolation Purify ester from unreacted substrates (e.g., distillation, chromatography). F->G

Caption: General experimental workflow for lipase-catalyzed esterification.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Carboxylic acid

  • Alcohol

  • Organic solvent (e.g., hexane, optional)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., sealed flask)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment (e.g., Gas Chromatograph)

Procedure:

  • Reactant Preparation: Ensure all reactants and the solvent (if used) are anhydrous.

  • Reaction Setup: In a clean, dry reaction vessel, add the carboxylic acid and alcohol at the desired molar ratio (e.g., 1:2).[1] If using a solvent, add it to the vessel.

  • Water Removal (Optional but Recommended): Add activated molecular sieves (e.g., 10% w/v) to the mixture to adsorb the water produced during the reaction.[1]

  • Enzyme Addition: Add the immobilized lipase. A typical starting concentration is 5-10% (w/w) based on the total mass of the substrates.[1]

  • Incubation: Seal the reaction vessel to prevent evaporation and incubate at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 150-200 rpm).[22]

  • Monitoring the Reaction: Withdraw small samples at regular time intervals. The progress can be monitored by measuring the decrease in acid concentration via titration with a standard base or by quantifying the ester product using Gas Chromatography (GC).[3]

  • Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • Product Purification: Isolate the ester from the final reaction mixture, which may contain unreacted substrates. This can be done by techniques such as distillation, liquid-liquid extraction, or column chromatography.

References

How to remove unreacted starting materials from Neryl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Neryl butyrate following synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

A1: The most common impurities are unreacted starting materials from the esterification reaction. These include nerol (the alcohol), butyric acid (the carboxylic acid), and any acid catalyst (e.g., sulfuric acid) used to drive the reaction. Water is also a common byproduct of the reaction.

Q2: My crude product has a strong, unpleasant sour or rancid odor. What is the cause and how do I fix it?

A2: A persistent sour or rancid odor is a strong indicator of residual butyric acid.[1] Butyric acid is volatile and has a very potent smell. To remove it, along with the acid catalyst, an aqueous basic wash is highly effective. Washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) during a liquid-liquid extraction will neutralize the acidic components, converting them into their corresponding sodium salts.[2] These salts are highly soluble in water and will be partitioned into the aqueous layer, which can then be separated and discarded.

Q3: After an aqueous wash, my analysis (e.g., GC, NMR) still shows a significant amount of unreacted nerol. How can I remove it?

A3: Unreacted nerol is not effectively removed by a simple aqueous wash because it is largely insoluble in water.[3] Two primary methods can be used for its removal:

  • Flash Column Chromatography: This is the most common and effective laboratory-scale method. Nerol possesses a polar hydroxyl (-OH) group, making it significantly more polar than the target ester, this compound. Using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), the less polar this compound will elute from the column first, followed by the more polar nerol.

  • Fractional Distillation: This method separates compounds based on differences in their boiling points. While feasible, it can be challenging as the boiling points of nerol and this compound are relatively close. Careful control over temperature and the use of an efficient fractionating column are necessary for a successful separation.

Q4: How do I confirm the purity and identity of my final this compound product?

A4: A combination of analytical techniques is recommended to confirm both the purity and structural identity of the final product.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for assessing purity.[2][4] A GC chromatogram will show the relative amounts of different components in the sample, with a pure sample exhibiting a single major peak. GC-MS provides a mass spectrum for the peak, which serves as a molecular fingerprint to confirm the identity of this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure of the this compound molecule and reveal the presence of any remaining starting material impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum can confirm the functional groups present. For this compound, you would expect to see a strong C=O stretch characteristic of an ester, and the absence of a broad O-H stretch which would indicate nerol or butyric acid contamination.

Data Presentation

Successful purification relies on exploiting the different physical properties of the product and the impurities. The significant differences in boiling points are particularly relevant for purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Butyric AcidC₄H₈O₂88.11~163.5 °C[1][5][6]
NerolC₁₀H₁₈O154.25~224-227 °C[3][7]
This compound C₁₄H₂₄O₂ 224.34 ~239-240 °C [8][9][10][11]

Experimental Protocols

Protocol 1: Aqueous Workup for Acid Removal

This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate). Use a volume that is approximately 2-3 times the volume of the crude product.

  • Transfer: Transfer the solution to a separatory funnel of an appropriate size.

  • First Wash (Base): Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently. Vent frequently to release the pressure from the CO₂ gas that is generated during neutralization. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Second Wash (Brine): Add an equal volume of saturated sodium chloride (brine) solution to the organic layer remaining in the funnel. This wash helps to remove any remaining dissolved water from the organic layer. Shake for 1 minute.

  • Separation: Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying: Drain the washed organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes to remove residual water.

  • Filtration & Concentration: Filter the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude, acid-free this compound.

Protocol 2: Flash Column Chromatography for Nerol Removal

This protocol is for the purification of the product obtained from Protocol 1.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Concentrate the acid-free crude product and adsorb it onto a small amount of silica gel. Carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 1-2% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions. The non-polar this compound will travel down the column faster and elute in the earlier fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 5-10% ethyl acetate in hexane) to speed up the elution of the more polar nerol.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity this compound.

Visualizations

Purification_Workflow Figure 1: General Purification Workflow for this compound A Crude Reaction Mixture (this compound, Nerol, Butyric Acid, Catalyst) B Aqueous Workup (Protocol 1) A->B C Drying & Solvent Removal B->C D Flash Column Chromatography (Protocol 2) C->D E Purity Analysis (GC-MS, NMR) D->E F Pure this compound E->F

Caption: Figure 1: General Purification Workflow for this compound.

Acid_Removal_Logic Figure 2: Logic of Acid Removal via Basic Wash cluster_0 Organic Layer (e.g., Diethyl Ether) cluster_1 Aqueous Layer (Water + NaHCO₃) NB This compound (Stays) N Nerol (Stays) BS Sodium Butyrate (Moves to Aqueous) SS Catalyst Salt (Moves to Aqueous) Start Crude Mixture + NaHCO₃ Solution Start->NB Start->N BA Butyric Acid (Impurity) Start->BA Cat Acid Catalyst (Impurity) Start->Cat BA->BS Deprotonation (Becomes Water-Soluble) Cat->SS Neutralization (Becomes Water-Soluble)

Caption: Figure 2: Logic of Acid Removal via Basic Wash.

References

Technical Support Center: Neryl Butyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions associated with the purification of neryl butyrate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in crude this compound after synthesis?

A1: Typical impurities in crude this compound synthesized via Fischer esterification include unreacted starting materials (neryl alcohol and butyric acid), residual acid catalyst, water, and, most significantly, the geometric isomer geranyl butyrate.[1][2][3] The formation of geranyl butyrate is a common challenge as commercial nerol often contains geraniol, or isomerization can occur during the reaction.

Q2: Why is separating this compound from geranyl butyrate so challenging?

A2: The separation is difficult due to their very similar physical properties. This compound ((Z)-isomer) and geranyl butyrate ((E)-isomer) are geometric isomers with the same molecular formula (C14H24O2) and molecular weight (224.34 g/mol ).[1][4] Their boiling points are extremely close, making separation by standard fractional distillation inefficient.

  • This compound Boiling Point: 239-240 °C @ 760 mmHg[4][5]

  • Geranyl Butyrate Boiling Point: 242-243 °C @ 760 mmHg[6]

Q3: How can I remove unreacted butyric acid and the acid catalyst from my crude product?

A3: An effective method is to perform a liquid-liquid extraction using a mild base.[3][7] Washing the crude product with a saturated solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) will neutralize the residual acid catalyst and convert the unreacted butyric acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[7]

Q4: What analytical techniques are recommended to assess the purity and isomeric ratio of this compound?

A4: Gas Chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most accurate and widely used technique.[7] GC can separate this compound from geranyl butyrate and other volatile impurities, allowing for quantification of purity and the isomeric ratio.[7] 1H NMR and 13C NMR spectroscopy can also be used to confirm the structure and assess purity.[4]

Q5: Is vacuum distillation a suitable method for purifying this compound?

A5: Yes, vacuum distillation is highly recommended. This compound is a high-boiling point liquid, and distillation at atmospheric pressure requires high temperatures that can lead to degradation or isomerization.[8] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and cleaner distillation. For example, geranyl butyrate's boiling point is 151-153 °C at 18 mmHg.[1][6] this compound will have a similarly reduced boiling point.

Purification & Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

General Purification Workflow

The purification process generally follows several key steps after the initial synthesis. The workflow below illustrates a typical sequence.

G cluster_0 Post-Synthesis Workup cluster_1 Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture wash Aqueous Wash (e.g., NaHCO3 soln) crude->wash dry Drying (e.g., MgSO4) wash->dry distill Fractional Vacuum Distillation dry->distill Primary Method chrom Column Chromatography dry->chrom Alternative/High-Purity Method analysis Purity Analysis (GC-MS) distill->analysis chrom->analysis product Pure this compound analysis->product G start Analyze Final Product (GC-MS) purity_check Purity < 98%? start->purity_check acid_check Acidic Impurities Present? purity_check->acid_check Yes success Product Meets Purity Specs purity_check->success No isomer_check High Isomer Content (Geranyl Butyrate)? acid_check->isomer_check No rewash Action: Re-wash with NaHCO3 Solution acid_check->rewash Yes chromatography Action: Purify via Column Chromatography isomer_check->chromatography Yes distill_check Review Distillation: - Column Efficiency? - Distillation Rate? isomer_check->distill_check No (Other Impurities) rewash->start chromatography->start distill_check->start

References

Preventing isomerization of Neryl butyrate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the challenge of isomerization during the synthesis of Neryl Butyrate. The primary focus is on preventing the formation of the isomeric impurity, Geranyl Butyrate.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is yielding a significant amount of Geranyl Butyrate. What is causing this?

A1: The presence of Geranyl Butyrate as an impurity is almost always due to the isomerization of your starting material, nerol (the cis-isomer), into geraniol (the trans-isomer). Nerol is thermodynamically less stable than geraniol and this conversion is readily catalyzed by factors such as high temperatures and the presence of acids.[1] Once geraniol is formed, it competes with nerol in the esterification reaction, leading to the formation of Geranyl Butyrate alongside your target this compound.

Q2: What is the most effective and selective method to synthesize this compound while preventing isomerization?

A2: Enzymatic synthesis using lipases is the most effective method for achieving high selectivity. Studies on the synthesis of neryl esters, such as neryl acetate, using immobilized Candida antarctica lipase (Novozyme 435) have demonstrated up to 100% selectivity for the neryl ester with high conversion rates of nerol.[2][3] This method operates under mild conditions (lower temperatures and neutral pH) that do not favor isomerization.

Q3: Can I use traditional acid catalysis for the esterification of nerol? What are the risks?

A3: While traditional mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid can catalyze the esterification, they are not recommended for synthesizing the pure cis-isomer.[3][4] These strong acids are aggressive catalysts for the isomerization of nerol to geraniol, which will result in a mixture of neryl and geranyl butyrates.[1]

Q4: Are there any chemical catalysts that can minimize the isomerization of nerol?

A4: Yes, milder chemical methods can significantly reduce isomerization compared to mineral acids.

  • Solid Acid Catalysts: Heterogeneous catalysts like sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst 15) or solid superacids can offer better selectivity.[5][6][7] They are also easier to remove from the reaction mixture. For example, a solid superacid catalyst (SO₄²⁻/TiO₂-SiO₂) has been shown to produce geranyl acetate with minimal isomerization by-products (0.2%).[6]

  • Steglich Esterification: This method uses coupling agents like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) at room temperature.[8] These mild conditions are generally not conducive to isomerization, making it a viable alternative for sensitive substrates.[8]

Q5: How do reaction parameters like temperature and solvent choice impact isomerization?

A5: Both temperature and solvent are critical parameters to control.

  • Temperature: Higher temperatures accelerate the rate of isomerization.[1][9] Therefore, it is crucial to conduct the synthesis at the lowest effective temperature. Enzymatic reactions are particularly advantageous as they are typically run at mild temperatures (e.g., 40-60°C).[2][5]

  • Solvent: In enzymatic synthesis, performing the reaction in a solvent-free system or a non-polar organic solvent like n-heptane is common and can improve reaction efficiency.[2][5][10] For chemical synthesis, the solvent choice can influence reaction kinetics and should be selected to ensure reactant solubility at the desired lower temperature.[11]

Q6: How can I accurately determine the isomeric purity of my final this compound product?

A6: The most reliable method for quantifying the ratio of this compound to geranyl butyrate is gas chromatography coupled with mass spectrometry (GC-MS).[1] Using a suitable capillary column (e.g., a polar column like DB-Wax) will allow for the effective separation of the two isomers based on their different retention times, while the mass spectrometer confirms their identity.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Geranyl Butyrate Impurity (>5%) Use of a strong, homogeneous acid catalyst (e.g., H₂SO₄, HCl).Primary Recommendation: Switch to an enzymatic catalyst like Novozyme 435 for superior selectivity.[2][3] Alternative: Use a milder, heterogeneous solid acid catalyst or employ Steglich esterification conditions.[6]
High reaction temperature (e.g., >80°C).Lower the reaction temperature. For enzymatic synthesis, maintain the optimal temperature for the lipase (typically 40-60°C).[5] For chemical synthesis, aim for the lowest temperature that allows for a reasonable reaction rate.
Prolonged reaction time under harsh conditions.Monitor the reaction progress using GC analysis and stop the reaction once the conversion of nerol plateaus to avoid extended exposure to catalytic conditions.
Low Reaction Conversion (<80%) Sub-optimal reaction conditions for the chosen method.For Enzymatic Synthesis: Optimize substrate molar ratio, enzyme loading, and temperature. A molar excess of the acyl donor (e.g., ethyl butyrate in transesterification) is often beneficial.[2] For Chemical Synthesis: Ensure the catalyst is active and used in the correct proportion. If using a solid catalyst, ensure adequate mixing to overcome mass transfer limitations.[2]
Inconsistent Results Between Batches Isomerization of the nerol starting material during storage.Nerol can isomerize to geraniol upon storage, especially if exposed to heat, light, or acidic contaminants.[1] Always verify the purity of your nerol stock using GC-MS before starting a synthesis. Store nerol under recommended conditions (cool, dark, and under an inert atmosphere).[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for Neryl/Geranyl Esters

Synthesis MethodCatalystAcyl DonorTemp. (°C)Nerol/Geraniol Conversion (%)Target Ester Selectivity (%)Key Advantages/Disadvantages
Enzymatic Transesterification [2][3]Novozyme 435Ethyl Acetate52.791.6100 (for Neryl Acetate) Advantage: Extremely high selectivity, mild conditions, green process. Disadvantage: Enzyme cost, slower reaction times.
Enzymatic Esterification [12][13]Eversa Transform 2.0Butyric Acid5093.0Not specified (for Geranyl Butyrate)Advantage: High conversion in aqueous media. Disadvantage: Selectivity for nerol vs. geraniol not reported.
Heterogeneous Catalysis [5]Lewatit® GF 101 (Ion Exchange Resin)Acetic Anhydride4098.186.1 (for Neryl Acetate)Advantage: Catalyst is reusable, milder than mineral acids. Disadvantage: Some isomerization still occurs.
Heterogeneous Catalysis [6]SO₄²⁻/TiO₂-SiO₂ (Solid Superacid)Acetic Anhydride90Not specified~99.8 (for Geranyl Acetate)Advantage: Very low isomerization, high purity product. Disadvantage: Higher temperature required.
Homogeneous Acid Catalysis [3]H₂SO₄, p-TSAAcetic AcidVariableHighVery Low (Isomerization is a major side reaction) Advantage: Inexpensive catalyst, fast reaction. Disadvantage: Highly corrosive, poor selectivity, difficult workup.

Experimental Protocols

Protocol 1: High-Selectivity Enzymatic Synthesis of this compound

This protocol is adapted from highly selective enzymatic methods for neryl acetate synthesis.[2][3] It utilizes transesterification in a solvent-free system to minimize side reactions.

1. Materials:

  • Nerol (≥97% purity, verified by GC-MS)

  • Ethyl butyrate (analytical grade, acts as acyl donor and solvent)

  • Immobilized Candida antarctica Lipase B (Novozyme 435)

  • Hexane (for sample dilution)

  • Anhydrous Sodium Sulfate

2. Equipment:

  • Thermostatically controlled reaction vessel with magnetic stirring

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Vacuum filtration setup

3. Procedure:

  • Reactant Preparation: In the reaction vessel, combine nerol and ethyl butyrate. A molar ratio of 1:12 (nerol:ethyl butyrate) is a good starting point.[2]

  • Temperature Equilibration: Place the vessel in a water bath or on a heating mantle set to 50-55°C and allow the mixture to reach thermal equilibrium while stirring.

  • Initiate Reaction: Add the immobilized lipase, Novozyme 435, to the mixture. A catalyst loading of 2-3% (w/w, relative to the total mass of reactants) is recommended.[2]

  • Reaction Monitoring: Allow the reaction to proceed with continuous stirring (e.g., 400 rpm) at the set temperature for 2-4 hours.[2] To monitor progress, withdraw small aliquots (e.g., 10 µL) at timed intervals, dilute with hexane, and analyze by GC-MS to observe the depletion of nerol and the formation of this compound.

  • Reaction Termination and Catalyst Removal: Once the reaction has reached completion (no further conversion of nerol observed), stop the heating and stirring. Remove the immobilized enzyme from the mixture by vacuum filtration. The enzyme can be washed with hexane and dried for potential reuse.

  • Product Purification: Remove the excess ethyl butyrate from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound. Further purification can be achieved by vacuum distillation if required.

Protocol 2: GC-MS Analysis of Isomeric Purity

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Polar capillary column (e.g., DB-Wax or equivalent) suitable for separating cis/trans isomers.

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of your final product in a suitable solvent like hexane or ethanol.

  • If available, prepare separate standard solutions of pure this compound and geranyl butyrate for peak identification.

3. GC Method Parameters (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[2] (Note: This program should be optimized for your specific instrument and column).

4. Data Analysis:

  • Inject the prepared sample into the GC-MS.

  • Identify the peaks corresponding to this compound and geranyl butyrate based on their retention times and mass spectra, comparing them to standards if available. Typically, neryl esters elute slightly earlier than their geranyl counterparts.

  • Integrate the peak areas for both isomers.

  • Calculate the isomeric purity by expressing the peak area of this compound as a percentage of the total area of both peaks (this compound Area / (this compound Area + Geranyl Butyrate Area)) x 100.

Visualizations

Isomerization_Pathway Figure 1: The core problem of isomerization during synthesis. Nerol Nerol (cis-isomer) Starting Material Geraniol Geraniol (trans-isomer) Undesired Intermediate Nerol->Geraniol ButyricAcid + Butyric Acid / Anhydride (Esterification) NerylButyrate This compound (Desired Product) ButyricAcid->NerylButyrate Desired Reaction GeranylButyrate Geranyl Butyrate (Isomeric Impurity) ButyricAcid->GeranylButyrate Side Reaction Conditions Heat / Acid Catalyst Conditions:s->Nerol:n

Caption: Figure 1: The core problem of isomerization during synthesis.

Synthesis_Decision_Workflow Figure 2: Decision workflow for selecting a synthesis method. start Start: Synthesize This compound purity_check Is Isomeric Purity (>99% cis) Critical? start->purity_check enzymatic Use Enzymatic Synthesis (e.g., Novozyme 435) purity_check->enzymatic  Yes mild_chem Use Mild Chemical Method purity_check->mild_chem  No, but some purity  is still desired harsh_chem Avoid Strong Mineral Acids (e.g., H₂SO₄) purity_check->harsh_chem No, mixture is acceptable (Not Recommended) end End: High Purity This compound enzymatic->end solid_acid Solid Acid Catalyst (e.g., Ion Exchange Resin) mild_chem->solid_acid steglich Steglich Esterification (EDC/DMAP) mild_chem->steglich solid_acid->end steglich->end Enzymatic_Workflow Figure 3: General experimental workflow for enzymatic synthesis. node_style node_style step1 1. Mix Reactants (Nerol + Ethyl Butyrate) step2 2. Equilibrate Temp. (e.g., 50-55°C) step1->step2 step3 3. Add Enzyme (Novozyme 435) step2->step3 step4 4. Incubate & Stir (2-4 hours) step3->step4 step5 5. Remove Enzyme (Filtration) step4->step5 step6 6. Purify Product (Evaporation) step5->step6 step7 7. Analyze Purity (GC-MS) step6->step7

References

Technical Support Center: Scaling Up Neryl Butyrate Production for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, purification, and troubleshooting of neryl butyrate production for laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound in a laboratory setting?

A1: The two main approaches for synthesizing this compound are chemical synthesis, most commonly through Fischer esterification, and enzymatic synthesis using lipases. Fischer esterification involves reacting nerol with butyric acid in the presence of an acid catalyst.[1] Enzymatic synthesis offers a "greener" alternative, often utilizing immobilized lipases like Novozym 435 to catalyze the reaction under milder conditions.[2][3]

Q2: What are the typical impurities in a crude this compound reaction mixture?

A2: Common impurities include unreacted starting materials such as nerol and butyric acid, the acid catalyst (in chemical synthesis), water formed during the reaction, and potential side-products from competing reactions.

Q3: How can I remove the acid catalyst and unreacted butyric acid after synthesis?

A3: A standard and effective method is to wash the crude product with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), during a liquid-liquid extraction. This neutralizes and removes the acidic components into the aqueous layer.

Q4: What level of purity can I expect from common purification techniques?

A4: With careful execution, purification methods like fractional distillation and flash column chromatography can yield this compound with a purity of 98% or higher. The final purity should be confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Q5: Are there any known biological activities of this compound that are relevant for drug development?

A5: While direct studies on this compound's signaling pathways are limited, its close isomer, neryl acetate, has been shown to mediate biological activities on the skin barrier.[4][5][6] It upregulates genes involved in epidermal differentiation and ceramide synthesis, leading to an increase in total lipids and ceramides in the epidermis.[4][5] Neryl isobutyrate, another similar compound, has been noted for its potential anti-inflammatory and analgesic effects.[] This suggests that this compound could be of interest for dermatological and inflammatory research.

Troubleshooting Guides

Chemical Synthesis (Fischer Esterification)
Problem Possible Cause Solution
Low Yield Incomplete reaction due to equilibrium.- Use an excess of one reactant (typically the less expensive one, nerol or butyric acid). - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1] - Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct amount.[1]
Loss of product during work-up.- Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Avoid vigorous shaking that can lead to the formation of stable emulsions.
Product is Contaminated with Starting Materials Incomplete reaction or inefficient purification.- Extend the reaction time or increase the reaction temperature. - Optimize the purification process. For example, in column chromatography, adjust the solvent polarity to achieve better separation.
Formation of Side Products Dehydration of nerol under acidic conditions.- Use milder reaction conditions (lower temperature, less harsh acid catalyst). - Consider using an alternative esterification method, such as enzymatic synthesis.
Enzymatic Synthesis
Problem Possible Cause Solution
Low Conversion Rate Suboptimal reaction conditions.- Optimize the temperature, substrate molar ratio, and enzyme loading based on the specific lipase used. For Novozym 435-catalyzed synthesis of the similar neryl acetate, optimal conditions were found to be a 1:12.6 molar ratio of nerol to ethyl acetate, 2.6% (w/w) enzyme, at 52.7°C for 2 hours.[2] - Ensure adequate mixing to overcome mass transfer limitations. Agitation speeds of around 400 rpm have been found to be effective.[2]
Enzyme inhibition.- High concentrations of the acyl donor (e.g., butyric acid) can sometimes inhibit the enzyme.[3] Consider a fed-batch approach where the acyl donor is added gradually.[3]
Inactive enzyme.- Ensure the enzyme has been stored correctly and has not expired. - Consider the pH of the reaction medium, as it can affect enzyme activity.

Data Summary

Table 1: Reaction Conditions for the Synthesis of Terpene Esters (Analogous to this compound)
EsterSynthesis MethodReactantsMolar Ratio (Alcohol:Acyl Donor)CatalystTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Neryl AcetateEnzymatic (Transesterification)Nerol, Ethyl Acetate1:12.6Novozym 435 (2.6% w/w)52.7291.6[2]
Geranyl ButyrateEnzymaticGeraniol, Butyric Acid1:5Eversa Transform 2.0 (15% w/w)50693[8][9]
Geranyl ButyrateEnzymaticGeraniol, Butyric Acid1:1Black Cumin Seedling Lipase (0.25g)374896[10]
Citronellyl ButyrateEnzymaticCitronellol, Butyric Acid1:1Immobilized Candida rugosa Lipase500.13 (8 min residence time)95

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Fischer Esterification (Adapted from general procedures)

Materials:

  • Nerol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add nerol and an excess of butyric acid (e.g., 1.5 to 3 equivalents).

  • If using a Dean-Stark apparatus, add toluene to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% of the limiting reagent).

  • Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound (Adapted from protocols for similar esters)

Materials:

  • Nerol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, or solvent-free)

Procedure:

  • In a reaction vessel, combine nerol and butyric acid in the desired molar ratio (e.g., 1:1 to 1:5). The reaction can be run in a solvent like n-hexane or solvent-free.

  • Add the immobilized lipase (e.g., 5-15% by weight of the substrates).

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with constant stirring (e.g., 200-400 rpm).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.

  • The product can be purified from the remaining starting materials by washing with a basic solution to remove unreacted butyric acid, followed by solvent evaporation and, if necessary, column chromatography.

Visualizations

Signaling and Biological Activity

Neryl_Acetate_Skin_Barrier_Activity Neryl_Acetate Neryl Acetate Skin_Explant Human Skin Explant Neryl_Acetate->Skin_Explant Gene_Upregulation Upregulation of Genes (e.g., IVL, ceramide synthesis enzymes) Skin_Explant->Gene_Upregulation Leads to Protein_Synthesis Increased Protein Synthesis (e.g., Involucrin) Gene_Upregulation->Protein_Synthesis Lipid_Production Increased Lipid and Ceramide Production Gene_Upregulation->Lipid_Production Cornified_Envelope Enhanced Cornified Envelope Formation Protein_Synthesis->Cornified_Envelope Skin_Barrier Improved Skin Barrier Function Lipid_Production->Skin_Barrier Cornified_Envelope->Skin_Barrier

Caption: Biological activity of neryl acetate on the skin barrier.

Experimental Workflows

Chemical_Synthesis_Workflow Start Start: Reactants Reactants Nerol + Butyric Acid + Acid Catalyst Start->Reactants Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Work-up: Liquid-Liquid Extraction Reaction->Workup Purification Purification: Column Chromatography or Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow Start Start: Reactants Reactants Nerol + Butyric Acid + Immobilized Lipase Start->Reactants Reaction Enzymatic Esterification (Incubation with stirring) Reactants->Reaction Enzyme_Removal Enzyme Removal (Filtration) Reaction->Enzyme_Removal Purification Purification of Filtrate Enzyme_Removal->Purification Product Pure this compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationships

Scaling_Up_Considerations Scaling_Up Scaling Up Synthesis (mg to g scale) Heat_Transfer Heat Transfer (Longer heating/cooling times) Scaling_Up->Heat_Transfer Impacts Reaction_Time Reaction Time (May need to be adjusted) Scaling_Up->Reaction_Time Impacts Reagent_Addition Reagent Addition (Control of exothermic reactions) Scaling_Up->Reagent_Addition Requires consideration of Purification_Method Purification Method (Column size, distillation apparatus) Scaling_Up->Purification_Method Requires adaptation of Equipment Equipment Selection (Larger glassware, mechanical stirrer) Scaling_Up->Equipment Requires

Caption: Key considerations for scaling up this compound synthesis.

References

Minimizing by-product formation in Neryl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of neryl butyrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the minimization of its primary by-product, geranyl butyrate.

Issue Potential Cause Recommended Solution
High levels of geranyl butyrate detected in the final product. Isomerization of the starting material, nerol (cis-isomer), to geraniol (trans-isomer) prior to or during the esterification reaction. This is often accelerated by acidic conditions, high temperatures, and prolonged reaction times.[1]1. Starting Material Purity: Ensure the use of high-purity nerol with a low initial geraniol content. Analyze the starting material by GC-MS before use. 2. Reaction Type: Employ enzymatic catalysis (e.g., using a lipase) instead of traditional acid-catalyzed Fischer esterification. Lipases are highly selective and operate under milder conditions, significantly reducing isomerization. 3. Temperature Control: Maintain a lower reaction temperature. For enzymatic reactions, the optimal temperature is often between 40-60°C.[2][3] For chemical synthesis, avoid excessive heat. 4. pH Control: Avoid strongly acidic catalysts. If using chemical synthesis, consider milder catalysts or shorter reaction times.
Low conversion of nerol to this compound. 1. Inefficient Catalyst: The chosen catalyst (chemical or enzymatic) may have low activity under the reaction conditions. 2. Water Inhibition: In esterification reactions, the water produced as a by-product can inhibit the forward reaction, leading to a low equilibrium conversion. In enzymatic reactions, excess water can promote the reverse reaction (hydrolysis).[3] 3. Sub-optimal Substrate Molar Ratio: An inappropriate ratio of nerol to butyric acid (or its derivative) can limit the reaction rate.1. Catalyst Selection and Concentration: For enzymatic synthesis, select a lipase known for high efficiency in ester synthesis, such as those from Candida antarctica (e.g., Novozym 435) or Thermomyces lanuginosus.[2][4] Optimize the enzyme concentration. For chemical synthesis, ensure the catalyst is active and used in the correct proportion. 2. Water Removal: In chemical synthesis, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms. In enzymatic synthesis, conduct the reaction in a solvent-free system or in a non-polar organic solvent to minimize the water activity.[5] 3. Optimize Molar Ratio: Systematically vary the molar ratio of nerol to the acyl donor. An excess of the acyl donor is often used to drive the reaction to completion. For example, a molar ratio of 1:5 (nerol:butyric acid) has been shown to be effective in similar systems.[4]
Formation of other unknown by-products. 1. High Reaction Temperatures: In chemical synthesis, high temperatures can lead to decomposition of reactants or products.[6] 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions.1. Milder Reaction Conditions: Utilize enzymatic catalysis to allow for lower reaction temperatures. If using chemical synthesis, carefully control the temperature and consider using a milder acyl donor like butyric anhydride instead of butyryl chloride.[7] 2. Use High-Purity Reagents: Ensure all reactants and solvents are of high purity and are dry.
Difficulty in purifying this compound from unreacted starting materials and by-products. This compound, geranyl butyrate, nerol, and geraniol have similar physical properties, making separation by simple distillation challenging.1. Chromatographic Separation: Utilize column chromatography for purification. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the esters from the more polar alcohols.[7] 2. Post-Reaction Wash: A wash with a dilute sodium bicarbonate solution can help remove any unreacted butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary by-product in this compound synthesis and why does it form?

The primary by-product is geranyl butyrate. It forms because the starting material, nerol (the cis-isomer of 3,7-dimethylocta-2,6-dien-1-ol), can isomerize to its more thermodynamically stable trans-isomer, geraniol. This isomerization is often catalyzed by heat and acidic conditions. Once geraniol is present in the reaction mixture, it will also be esterified to form geranyl butyrate.

Q2: How can I prevent the isomerization of nerol to geraniol?

To minimize the isomerization of nerol, it is crucial to control the reaction conditions. The most effective strategy is to use an enzymatic catalyst, such as a lipase, which allows for milder reaction temperatures (typically 40-60°C) and neutral pH conditions.[2][3] If a chemical route is necessary, using milder catalysts and the lowest possible reaction temperature and time will help reduce isomerization. Additionally, proper storage of nerol in a cool, dark place under an inert atmosphere can prevent isomerization before the reaction begins.

Q3: What are the advantages of using enzymatic synthesis over traditional chemical synthesis for this compound?

Enzymatic synthesis, particularly using lipases, offers several advantages for producing this compound with high purity:

  • High Selectivity: Lipases are highly selective for the esterification reaction and can often differentiate between isomers, leading to a higher purity of the desired this compound.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and neutral pH, which minimizes the isomerization of nerol to geraniol and prevents the formation of degradation by-products.[8]

  • Reduced Waste and Environmental Impact: Enzymatic processes avoid the use of harsh acids or metal catalysts, leading to a "greener" synthesis with easier product work-up.

  • "Natural" Labeling: For applications in the flavor and fragrance industry, products synthesized using enzymes can often be labeled as "natural."[5]

Q4: What analytical methods are best for quantifying this compound and its by-products?

Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for both identifying and quantifying this compound and its by-products.[5] The gas chromatograph separates the different components of the reaction mixture based on their boiling points and polarity, and the mass spectrometer provides detailed structural information for unambiguous identification. This method can accurately determine the ratio of this compound to geranyl butyrate and detect any other minor impurities. High-performance liquid chromatography (HPLC) can also be used for quantification.[9]

Quantitative Data on Ester Synthesis

The following tables summarize quantitative data from studies on the enzymatic synthesis of similar esters, illustrating the impact of various reaction parameters on conversion rates. This data can be used as a starting point for optimizing this compound synthesis.

Table 1: Effect of Temperature on Enzymatic Ester Synthesis

Temperature (°C)Conversion Rate (%)Reference System
30~75Geranyl Butyrate
40~85Neryl Acetate
50~93Geranyl Butyrate
60~90Neryl Acetate

Note: Optimal temperatures may vary depending on the specific enzyme and substrates used. High temperatures can lead to enzyme denaturation.[10]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acyl Donor) on Enzymatic Ester Synthesis

Molar RatioConversion Rate (%)Reference System
1:1~60Geranyl Butyrate
1:5~93Geranyl Butyrate
1:10~85Geranyl Butyrate
1:12.6~91.6Neryl Acetate

Note: An excess of the acyl donor often increases the conversion rate, but a very large excess can sometimes lead to substrate inhibition of the enzyme.[4][10]

Table 3: Effect of Enzyme Concentration on Enzymatic Ester Synthesis

Enzyme Concentration (% w/w)Conversion Rate (%)Reference System
1.0~80Neryl Acetate
2.6~91.6Neryl Acetate
5~70Geranyl Butyrate
15~93Geranyl Butyrate

Note: Increasing the enzyme concentration generally increases the reaction rate, but beyond a certain point, the increase may not be cost-effective, and aggregation can occur.[4][10]

Experimental Protocols

Key Experiment: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis of this compound designed to minimize by-product formation.

Materials:

  • Nerol (high purity, >98%)

  • Butyric acid or vinyl butyrate

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Molecular sieves (optional, if using butyric acid)

  • Magnetic stirrer and hotplate

  • Reaction vessel (e.g., sealed flask)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine nerol and the acyl donor (butyric acid or vinyl butyrate). A molar ratio of 1:5 (nerol:acyl donor) is a good starting point. The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like n-hexane.

  • Catalyst Addition: Add the immobilized lipase. A typical starting concentration is 2-10% (w/w) of the total substrate weight.

  • Reaction Conditions: Seal the vessel and place it on a magnetic stirrer with a controlled temperature. Set the temperature to 40-50°C and stir the mixture at a moderate speed (e.g., 200-400 rpm) to ensure good mixing without damaging the immobilized enzyme.

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze them by GC-MS to monitor the conversion of nerol and the formation of this compound and any by-products.

  • Reaction Termination and Catalyst Recovery: Once the reaction has reached the desired conversion (typically within 6-24 hours), stop the heating and stirring. The immobilized enzyme can be recovered by simple filtration and can often be reused.

  • Product Purification: Wash the reaction mixture with a dilute solution of sodium bicarbonate to remove any unreacted butyric acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure. If further purification is needed, column chromatography on silica gel can be employed.

Visualizations

Neryl_Butyrate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_workup Product Work-up & Purification cluster_analysis Quality Control Nerol Nerol ReactionVessel Reaction Vessel (40-50°C, 200-400 rpm) Nerol->ReactionVessel ButyricAcid Butyric Acid / Vinyl Butyrate ButyricAcid->ReactionVessel Filtration Filtration (Catalyst Recovery) ReactionVessel->Filtration Reaction Mixture Washing Washing (Bicarbonate & Water) Filtration->Washing Drying Drying & Solvent Removal Washing->Drying Purification Column Chromatography (if needed) Drying->Purification GCMS GC-MS Analysis Drying->GCMS Crude this compound Purification->GCMS Pure this compound Lipase Immobilized Lipase Lipase->ReactionVessel Byproduct_Formation_Pathway Nerol Nerol (cis-isomer) Geraniol Geraniol (trans-isomer) Nerol->Geraniol Isomerization (Heat, Acid) ButyricAcid + Butyric Acid (Esterification) NerylButyrate This compound (Desired Product) GeranylButyrate Geranyl Butyrate (By-product) ButyricAcid->NerylButyrate ButyricAcid->GeranylButyrate

References

Enhancing the Long-Term Stability of Neryl Butyrate Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with neryl butyrate, ensuring its long-term stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a carboxylic ester known for its sweet, fruity, and floral aroma, used in the fragrance and flavor industry.[1][2] In research and pharmaceutical applications, its stability is crucial as degradation can lead to the formation of impurities, altering its physicochemical properties and biological activity, thereby compromising experimental results and product efficacy.

Q2: What are the primary degradation pathways for this compound?

A2: As a terpene ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to form nerol and butyric acid.[3][4]

  • Oxidation: The double bonds in the neryl moiety are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[5][6]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound samples should be stored in a cool, dry, and dark place. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

Q4: How can I tell if my this compound sample has degraded?

A4: Degradation can be indicated by several observations:

  • Change in Odor: A shift from its characteristic sweet, floral scent to a rancid or cheesy odor may indicate the formation of butyric acid due to hydrolysis.[3]

  • Change in Appearance: Discoloration or the formation of precipitates can suggest degradation.

  • Analytical Characterization: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify degradation products.[7][8] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm instability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent experimental results Sample degradation leading to variable purity and concentration.1. Verify the purity of the this compound stock solution using an appropriate analytical method (e.g., GC-MS). 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Review and optimize storage conditions.
Precipitate formation in the sample Degradation products may have lower solubility. Can also be caused by solvent evaporation leading to supersaturation.1. Attempt to redissolve the precipitate by gentle warming and agitation. If it does not redissolve, it is likely a degradation product. 2. Characterize the precipitate and the supernatant to identify the components. 3. Ensure storage containers are properly sealed to prevent solvent evaporation.
pH of the solution has changed Hydrolysis of the ester to form butyric acid will lower the pH of unbuffered solutions.1. Measure the pH of the sample. 2. If the pH has decreased, it is a strong indicator of hydrolysis. 3. Consider using a buffered solvent system if compatible with the experimental design.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to highlight the expected trends in stability. Actual degradation rates should be determined experimentally.

Condition Parameter Purity after 3 months (%) Major Degradation Product(s)
Ideal Storage 4°C, dark, inert atmosphere>99%Not detectable
Elevated Temperature 40°C, dark, air95%Nerol, Butyric Acid, Oxidation products
Light Exposure 25°C, ambient light, air92%Oxidation products, Nerol, Butyric Acid
High Humidity 25°C, 75% RH, dark, air90%Nerol, Butyric Acid
Acidic Conditions 25°C, pH 3, dark, air85%Nerol, Butyric Acid
Basic Conditions 25°C, pH 9, dark, air88%Nerol, Butyric Acid

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperatures.

1. Materials:

  • This compound sample
  • Amber glass vials with Teflon-lined caps
  • Stability chambers or ovens set to 40°C and 50°C
  • Refrigerator at 4°C (for control samples)
  • GC-MS for analysis

2. Procedure:

  • Aliquot the this compound sample into several amber glass vials, ensuring each vial is filled to minimize headspace.
  • Tightly cap the vials.
  • Place a set of vials in each of the following conditions: 40°C, 50°C, and 4°C (control).
  • At specified time points (e.g., 0, 1, 2, 4, and 12 weeks), remove one vial from each condition.
  • Allow the vials to equilibrate to room temperature.
  • Analyze the purity of the this compound and identify any degradation products using a validated GC-MS method.
  • Compare the results from the elevated temperature conditions to the control to determine the rate of degradation.

Protocol 2: Forced Degradation Study

This protocol uses harsh conditions to intentionally degrade this compound to identify potential degradation products and pathways.[9]

1. Materials:

  • This compound sample
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Hydrogen peroxide (3%)
  • UV lamp (254 nm)
  • Amber and clear glass vials with Teflon-lined caps
  • Water bath
  • GC-MS or HPLC-UV for analysis

2. Procedure:

  • Acid Hydrolysis:
  • Dissolve a known amount of this compound in a small amount of a co-solvent (e.g., acetonitrile) and dilute with 0.1 M HCl in a vial.
  • Heat the vial in a water bath at 60°C for a specified period (e.g., 24 hours).
  • Neutralize the sample with NaOH before analysis.
  • Base Hydrolysis:
  • Dissolve this compound in a co-solvent and dilute with 0.1 M NaOH.
  • Keep at room temperature for a specified period (e.g., 24 hours).
  • Neutralize the sample with HCl before analysis.
  • Oxidative Degradation:
  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).
  • Photolytic Degradation:
  • Prepare a solution of this compound in a suitable solvent in a clear glass vial.
  • Expose the vial to UV light at 254 nm for a specified period.
  • Prepare a control sample in an amber vial and keep it alongside the test sample, protected from light.
  • Thermal Degradation:
  • Place a vial containing neat this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

3. Analysis:

  • Analyze all stressed samples and their corresponding controls using a suitable analytical method (e.g., GC-MS) to identify and quantify the degradation products.

Visualizations

NB This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) NB->Hydrolysis Oxidation Oxidation (O₂, Light, Heat) NB->Oxidation Nerol Nerol Hydrolysis->Nerol Forms Butyric_Acid Butyric Acid Hydrolysis->Butyric_Acid Forms Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Forms

Caption: Primary degradation pathways of this compound.

start Start: this compound Sample aliquot Aliquot into Vials start->aliquot stress Expose to Stress Conditions (Heat, Light, Humidity, Acid, Base) aliquot->stress control Store Control Samples (4°C, Dark) aliquot->control incubate Incubate for a Defined Period stress->incubate control->incubate analyze Analyze Samples (e.g., GC-MS) incubate->analyze compare Compare Stressed vs. Control analyze->compare stable Result: Stable compare->stable No Significant Change unstable Result: Unstable (Identify Degradants) compare->unstable Significant Change

Caption: Experimental workflow for a stability study.

References

Overcoming low conversion rates in Neryl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neryl butyrate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges in their synthesis experiments, with a particular focus on addressing low conversion rates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound synthesis.

Q1: Why is my this compound conversion rate unexpectedly low?

Low conversion rates can stem from several factors. A systematic approach to troubleshooting is often the most effective. Consider the following potential causes:

  • Suboptimal Reaction Conditions: The temperature, substrate molar ratio, and enzyme concentration are critical. Even minor deviations from optimal conditions can significantly impact yield.[1][2][3]

  • Enzyme Inactivation or Inhibition: The lipase catalyst may be inactive or inhibited by reaction components or conditions.[4][5][6]

  • Mass Transfer Limitations: Inadequate mixing can prevent the substrates from accessing the enzyme's active site, especially when using immobilized enzymes.[3][7]

  • Water Content: In enzymatic reactions, either too much or too little water can reduce enzyme activity and shift the reaction equilibrium.[4]

  • Byproduct Formation: The formation of unwanted byproducts can consume reactants and complicate purification.

To diagnose the specific cause, refer to the troubleshooting workflow below.

Q2: My reaction has been running for an extended period, but the conversion rate has plateaued at a low level. What could be the issue?

A plateau in the conversion rate, especially at a low level, often points towards enzyme deactivation or reaction equilibrium.

  • Enzyme Stability: The enzyme may have a limited operational lifespan under your specific reaction conditions. Factors like temperature and pH can lead to enzyme denaturation over time.[1][4] For instance, some lipases are irreversibly deactivated at temperatures as high as 60°C.[5]

  • Reversible Reaction: Esterification is a reversible reaction. The accumulation of products (this compound and water) can lead to the reverse reaction (hydrolysis), establishing an equilibrium that limits the maximum achievable conversion. Consider removing water from the reaction medium to shift the equilibrium towards product formation.

  • Product Inhibition: The synthesized this compound or the co-product (e.g., water in esterification) might be inhibiting the enzyme's activity.

Q3: I've noticed a significant drop in conversion after scaling up my reaction. What is the likely cause?

Scaling up a reaction can introduce new challenges, with mass transfer limitations being a primary suspect.

  • Inefficient Mixing: The agitation speed that was sufficient for a small-scale reaction may be inadequate for a larger volume.[3][7] This can lead to poor diffusion of substrates to the enzyme, especially if the enzyme is immobilized. It's crucial to ensure homogenous mixing throughout the reactor. Studies on similar enzymatic syntheses have shown that conversion rates can be significantly affected by agitation speeds up to a certain point where mass transfer limitations are overcome.[3][7]

  • Temperature Gradients: In larger vessels, maintaining a uniform temperature can be more challenging. Temperature gradients can lead to suboptimal reaction rates in different parts of the reactor.

Q4: Can the choice of solvent affect my conversion rate?

Yes, the solvent plays a crucial role in enzymatic synthesis. While solvent-free systems are often preferred for being "greener," the choice of an organic solvent can influence enzyme activity and substrate solubility.[1][4] The solvent can affect the hydration layer of the enzyme, which is critical for its catalytic activity.[4] Some reactions are performed in aqueous media, which can be more environmentally friendly.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis?

The optimal temperature is dependent on the specific enzyme being used. For instance, for the synthesis of geranyl butyrate, a related ester, a maximum yield was achieved at temperatures between 20-50°C using a specific lipase.[1] Another study obtained a 93% conversion at 50°C.[2][8] However, it is important to note that higher temperatures can also lead to enzyme denaturation.[4][5]

Q2: What is the ideal molar ratio of nerol to butyric acid?

The optimal molar ratio can vary. While an equimolar ratio has been found to be effective in some systems,[5] other studies have used an excess of one of the substrates. For example, a 1:5 molar ratio of geraniol to butyric acid resulted in a 93% conversion.[2][8] It is important to note that a high concentration of the acid can sometimes lead to enzyme inactivation.[2]

Q3: How does enzyme concentration impact the reaction?

Increasing the enzyme concentration generally increases the reaction rate up to a certain point. However, excessively high concentrations can lead to enzyme aggregation, which may hinder substrate access to the active sites.[8] A typical catalyst load can range from 2.6% to 15% (w/w).[2][3][8]

Q4: What are the common methods for this compound synthesis?

The most common methods are direct esterification of nerol with butyric acid and transesterification.[2][3][8][9] Enzymatic synthesis using lipases is a popular "green" alternative to traditional chemical synthesis, which may use acid catalysts like sulfuric acid.[3]

Data Presentation

Table 1: Comparison of Optimized Conditions for Enzymatic Ester Synthesis

EsterEnzymeMolar Ratio (Alcohol:Acid/Ester)Temperature (°C)Reaction Time (h)Biocatalyst Load (% w/w)Conversion Rate (%)Reference
Geranyl ButyrateBlack Cumin Seedling Lipase1:1 (0.25 M each)3748Not specified96[1]
Geranyl ButyrateEversa Transform 2.01:5 (v/v)5061593[2][8]
Neryl AcetateNovozyme 4351:12.652.722.691.6[3][7][9]

Experimental Protocols

Enzymatic Esterification of Nerol with Butyric Acid

This protocol is a generalized procedure based on common practices in the literature.[2][8]

  • Reactant Preparation: Prepare a mixture of nerol and butyric acid in the desired molar ratio (e.g., 1:5 v/v).

  • Enzyme Addition: Add the lipase catalyst (e.g., Eversa Transform 2.0) to the substrate mixture. The amount of enzyme is typically expressed as a weight percentage of the total reactants (e.g., 15% w/w).

  • Reaction Incubation: Place the reaction mixture in a temperature-controlled shaker or reactor set to the optimal temperature (e.g., 50°C). Maintain constant agitation (e.g., 190 rpm) to ensure proper mixing.

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction. The conversion can be determined by measuring the decrease in butyric acid concentration via titration.[2]

  • Product Recovery: Once the desired conversion is achieved, the enzyme can be separated from the reaction mixture (e.g., by filtration if immobilized). The this compound product can then be purified, for example, by extraction with a suitable solvent like ethyl acetate followed by column chromatography.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep Prepare Substrate Mixture (Nerol & Butyric Acid) add_enzyme Add Lipase Catalyst prep->add_enzyme incubate Incubate at Optimal Temperature & Agitation add_enzyme->incubate monitor Monitor Reaction Progress (e.g., Titration) incubate->monitor separate Separate Enzyme monitor->separate extract Extract this compound separate->extract purify Purify by Chromatography extract->purify product Pure this compound purify->product

Caption: Experimental workflow for enzymatic this compound synthesis.

troubleshooting_flowchart decision decision issue issue start Low Conversion Rate Observed check_params Are reaction parameters (Temp, Molar Ratio, Enzyme Conc.) optimal? start->check_params check_mixing Is agitation sufficient for the reaction scale? check_params->check_mixing Yes issue_params Optimize Reaction Parameters check_params->issue_params No check_enzyme Is the enzyme active and stable under reaction conditions? check_mixing->check_enzyme Yes issue_mixing Increase Agitation Speed check_mixing->issue_mixing No check_water Is water content controlled? check_enzyme->check_water Yes issue_enzyme Use Fresh Enzyme / Check for Inhibitors check_enzyme->issue_enzyme No issue_equilibrium Remove Water Byproduct check_water->issue_equilibrium No end Further Investigation Needed check_water->end Yes

Caption: Troubleshooting flowchart for low conversion rates.

References

Validation & Comparative

Validating Neryl Butyrate Purity: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Neryl butyrate purity against other analytical methods. Detailed experimental protocols and supporting data are presented to offer an objective assessment of its performance. This compound, a fragrance and flavoring agent, requires stringent purity assessment to ensure quality and safety in its applications.

Comparison of Purity Validation Methods

Quantitative ¹H-NMR (qHNMR) spectroscopy stands out as a primary analytical method for purity determination due to its ability to provide both qualitative and quantitative information in a single experiment. Unlike chromatographic techniques, qHNMR does not require a reference standard for every analyte, making it a highly efficient and accurate method for assessing the purity of novel or synthesized compounds.

Method Principle Advantages Disadvantages
Quantitative ¹H-NMR (qHNMR) Signal intensity is directly proportional to the number of protons, allowing for the determination of the absolute purity of a substance using a certified internal standard.- High precision and accuracy- Provides structural information- Non-destructive- Fast analysis time- Can identify and quantify unknown impurities if their structure can be elucidated.- Requires a high-field NMR spectrometer- Potential for signal overlap in complex mixtures- Higher initial instrument cost.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.- High sensitivity for volatile impurities- Well-established and widely available.- Requires derivatization for non-volatile impurities- Requires a specific reference standard for each impurity for accurate quantification- Can be destructive to the sample.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase.- Suitable for non-volatile impurities- High resolution and sensitivity.- Requires a specific reference standard for each impurity for accurate quantification- Can be time-consuming to develop methods- Solvent consumption can be high.
Titration Measures the concentration of an acidic or basic impurity by reacting it with a standardized solution of a base or acid.- Simple and inexpensive- High accuracy for specific impurities.- Only applicable to acidic or basic impurities- Not suitable for complex mixtures or neutral impurities.

NMR Spectral Data for Purity Analysis

The purity of this compound can be determined by comparing the integral of a characteristic this compound signal with that of a certified internal standard of known concentration. Potential impurities in the synthesis of this compound may include unreacted starting materials such as nerol and butyric acid, as well as its geometric isomer, geranyl butyrate. The following table presents the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and its potential impurities.

Compound Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm)
This compound (Predicted) ~5.35 (t, 1H), ~5.08 (t, 1H), ~4.58 (d, 2H), ~2.25 (t, 2H), ~2.10 (m, 4H), ~1.75 (s, 3H), ~1.68 (s, 3H), ~1.65 (m, 2H), ~0.95 (t, 3H)~173.5, ~142.0, ~132.0, ~123.5, ~119.0, ~61.5, ~36.5, ~32.0, ~26.5, ~25.5, ~23.5, ~18.5, ~13.5
Nerol [1]5.43 (t, 1H), 5.10 (t, 1H), 4.16 (d, 2H), 2.08 (q, 2H), 2.04 (t, 2H), 1.76 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)142.3, 132.0, 124.2, 122.6, 61.3, 32.2, 26.7, 25.7, 23.3, 17.7
Butyric Acid [2][3]11.92 (br s, 1H), 2.31 (t, 2H), 1.64 (sext, 2H), 0.95 (t, 3H)180.85, 36.35, 18.47, 13.71
Geranyl Butyrate 5.35 (t, 1H), 5.08 (t, 1H), 4.58 (d, 2H), 2.25 (t, 2H), 2.08 (m, 4H), 1.70 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H), 1.65 (m, 2H), 0.95 (t, 3H)173.5, 142.5, 131.5, 123.8, 118.5, 61.2, 39.6, 36.5, 26.3, 25.6, 18.5, 17.6, 16.4, 13.7

Experimental Protocol: Quantitative ¹H-NMR (qHNMR) of this compound

This protocol outlines the steps for determining the purity of a this compound sample using qHNMR with an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) and add it to the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Ensure the spectrometer is properly tuned and shimmed to achieve high resolution and signal-to-noise ratio.

  • Use a pulse sequence with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >250:1 for accurate integration).

4. Data Processing and Purity Calculation:

  • Process the acquired FID (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound that does not overlap with any impurity or solvent signals. For example, the doublet at ~4.58 ppm corresponding to the -OCH₂- protons is a potential candidate.

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for this compound Purity Validation by qNMR

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Purity Calculation weigh_sample Accurately weigh this compound weigh_standard Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire 1H NMR Spectrum transfer->acquire_spectrum process_spectrum Process Spectrum (FT, Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using Formula integrate_signals->calculate_purity result Purity Report calculate_purity->result G cluster_methods Purity Assessment Methods cluster_results Information Obtained compound This compound Sample qnmr qNMR Spectroscopy compound->qnmr gc Gas Chromatography (GC) compound->gc hplc HPLC compound->hplc titration Titration compound->titration qnmr_info Identity, Structure, and Absolute Purity qnmr->qnmr_info gc_info Presence of Volatile Impurities gc->gc_info hplc_info Presence of Non-Volatile Impurities hplc->hplc_info titration_info Concentration of Acidic/Basic Impurities titration->titration_info final_purity Final Purity Assessment qnmr_info->final_purity gc_info->final_purity hplc_info->final_purity titration_info->final_purity

References

Differentiating Neryl Butyrate and Its Isomers Using GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl butyrate, a monoterpene ester, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, known for its sweet, fruity, and floral aroma. It coexists with its geometric isomer, geranyl butyrate, which possesses a similar but distinct rosy and fruity scent. The subtle difference in their chemical structures, a cis versus trans configuration at the C2-C3 double bond, leads to different sensory properties and potentially different biological activities. Consequently, a reliable analytical method to differentiate and quantify these isomers is crucial for quality control and research purposes. This guide provides a comprehensive comparison of neryl and geranyl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Gas Chromatographic Separation

Gas chromatography is a powerful technique for separating volatile compounds like terpene esters. The choice of the GC column's stationary phase is critical for resolving isomers. This compound, the cis isomer, generally elutes slightly earlier than geranyl butyrate, the trans isomer, on many common stationary phases due to its more compact structure. However, the use of a polar stationary phase can enhance the separation.

Kovats retention indices (RI) are a standardized method for reporting retention times, which helps in comparing results across different systems. The table below summarizes the Kovats retention indices for this compound and its isomer geranyl butyrate on both non-polar and polar GC columns.

CompoundIsomerStationary PhaseRetention Index (RI)
This compoundcisNon-Polar (e.g., SE-30)1519
Geranyl ButyratetransNon-Polar (e.g., SE-30)Not specified in the immediate search results, but expected to be slightly higher than this compound.
This compoundPolar (e.g., Carbowax 20M)1868
Geranyl ButyratePolar (e.g., Carbowax 20M)Not specified in the immediate search results, but expected to be slightly higher than this compound.

Data sourced from the NIST Chemistry WebBook.[1][2]

The data clearly indicates that a polar column provides a larger retention index, suggesting a stronger interaction and potentially better separation of these isomers.

Mass Spectrometric Differentiation

While chromatographic separation is the primary means of distinguishing neryl and geranyl butyrate, mass spectrometry provides confirmation and structural information. The electron ionization (EI) mass spectra of these two isomers are very similar due to their identical molecular weight and elemental composition. However, subtle differences in the relative abundances of certain fragment ions can be used for their differentiation.

The fragmentation of these esters is primarily driven by the cleavage of the ester bond and fragmentation of the terpene backbone. Key fragmentation pathways include the loss of the butoxy group, the butyric acid moiety, and various rearrangements within the terpene structure.

Below is a table summarizing the major fragment ions observed in the mass spectra of this compound and geranyl butyrate.

m/zIon Identity (Proposed)This compound (Relative Abundance %)Geranyl Butyrate (Relative Abundance %)
224[M]+•LowLow
136[M - C4H8O2]+•~40%~35%
93[C7H9]+~55%~60%
69[C5H9]+100% (Base Peak)100% (Base Peak)
41[C3H5]+~60%~70%

Data is a composite from public spectral libraries such as PubChem and NIST.[3][4]

While the base peak at m/z 69 is the same for both isomers, the relative abundances of other key ions, such as the ion at m/z 93 and 41, can show slight but consistent differences. These subtle variations, when analyzed carefully and compared to reference standards, can aid in the positive identification of each isomer.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of neryl and geranyl butyrate is provided below.

Sample Preparation:

  • Prepare a stock solution of a mixture of this compound and geranyl butyrate (e.g., 1000 µg/mL) in a suitable solvent such as hexane or ethyl acetate.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • GC Column: A polar column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for optimal separation. A non-polar column like a DB-5ms can also be used.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the logic behind isomer differentiation, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing Neryl/Geranyl Butyrate Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Injection Vial->Injector GC_Column GC Separation (Polar Column) Injector->GC_Column MS_Detector Mass Spectrometry Detection (EI) GC_Column->MS_Detector Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detector->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Mass_Spectrum->Identification

GC-MS workflow for the analysis of neryl and geranyl butyrate.

References

A Comparative Guide to the Biological Efficacy of Butyrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various butyrate esters, including monobutyrin, dibutyrin, and tributyrin, alongside other butyrate forms. The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate replication and further research.

Introduction to Butyrate and its Esters

Butyrate is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers. It serves as a primary energy source for colonocytes and exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and gut barrier-protective effects. However, the clinical application of butyrate in its free acid or salt form is hampered by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and consequent low bioavailability in the lower gut.

Butyrate esters, which are prodrugs of butyrate, have been developed to overcome these limitations. These esters, such as monobutyrin, dibutyrin, and tributyrin, are composed of one, two, or three butyrate molecules attached to a glycerol backbone, respectively. They are more stable and palatable, and are designed for a more sustained release of butyrate in the gastrointestinal tract. This guide compares the biological efficacy of these different forms of butyrate.

Comparative Biological Efficacy

Pharmacokinetics and Bioavailability

A key differentiator between butyrate salts and esters is their pharmacokinetic profile. Butyrate salts like sodium butyrate (NaB) and lysine butyrate (LysB) are readily absorbed, leading to a rapid increase in systemic circulation. In contrast, tributyrin (TB), a triglyceride butyrate ester, exhibits a slower release and lower plasma appearance.

A pharmacokinetic study in humans comparing NaB, LysB, and TB, where each product delivered 786 mg of butyric acid, revealed significant differences in their bioavailability.[1][2][3] NaB and LysB showed significantly greater area under the curve (AUC) and maximum concentration (Cmax) compared to TB, indicating higher and more rapid systemic absorption.[1][2][3] The time to reach maximum concentration (Tmax) was also significantly shorter for NaB and LysB.[2] This suggests that for systemic effects, butyrate salts might be more effective, while for targeted delivery to the colon, tributyrin could be more advantageous due to its slower breakdown and absorption.[1][2]

Table 1: Pharmacokinetic Parameters of Different Butyrate Formulations in Humans [2][3]

ParameterSodium Butyrate (NaB)Lysine Butyrate (LysB)Tributyrin (TB)
AUC (0-210 min) (µg/mL/min) 144 ± 214189 ± 306108 ± 190
Cmax (µg/mL) 2.51 ± 4.134.53 ± 7.560.91 ± 1.65
Tmax (min) 22.5 ± 7.9120.0 ± 0.051.5 ± 21.7
Anti-Cancer Effects: Proliferation Inhibition and Apoptosis Induction

Butyrate is a well-known inhibitor of cancer cell proliferation and an inducer of apoptosis. Studies have shown that tributyrin can be more potent than sodium butyrate in this regard.

In a study on HT-29 human colon cancer cells, tributyrin inhibited cell proliferation with an IC50 value of 1 mM after 6 days, whereas the IC50 for sodium butyrate was 2.2 mM.[4] Similarly, in human prostate cancer cell lines (PC-3, TSU-PR1, and LNCaP), tributyrin demonstrated a 2.5- to 3-fold greater potency in inhibiting cell growth and inducing apoptosis compared to equimolar concentrations of sodium butyrate.[5] For instance, in PC3 cells, the IC50 for tributyrin was 0.8 mM, compared to 2.5 mM for sodium butyrate.[5] Another study on prostate cancer cells also found that tributyrin induced a higher rate of apoptosis compared to sodium butyrate at the same concentration.[6]

Table 2: Comparative Efficacy of Butyrate Forms on Cancer Cell Lines

Cell LineButyrate FormConcentrationEffectReference
HT-29 (Colon Cancer)Tributyrin1 mMIC50 for cell proliferation[4]
HT-29 (Colon Cancer)Sodium Butyrate2.2 mMIC50 for cell proliferation[4]
PC-3 (Prostate Cancer)Tributyrin0.8 mMIC50 for cell growth inhibition[5]
PC-3 (Prostate Cancer)Sodium Butyrate2.5 mMIC50 for cell growth inhibition[5]
PC-3 (Prostate Cancer)Tributyrin5.0 mM38% apoptotic nuclei[6]
PC-3 (Prostate Cancer)Sodium Butyrate5.0 mM28.7% apoptotic nuclei[6]
Anti-Inflammatory Activity

Butyrate exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway and histone deacetylase (HDAC) activity.[7][8]

A study using porcine cell culture models compared the anti-inflammatory effects of butyric acid, sodium butyrate, monobutyrin, and tributyrin.[5] In lipopolysaccharide (LPS)-challenged porcine alveolar macrophages (PAMs), butyric acid and sodium butyrate significantly reduced the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner.[5][9]

Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for gut health, and it can be measured by transepithelial electrical resistance (TEER). A study on a porcine enterocyte cell line (IPEC-J2) showed that butyric acid, sodium butyrate, and monobutyrin significantly increased TEER, indicating an enhancement of intestinal barrier integrity.[5][9] Tributyrin, however, showed limited effects on TEER in this in vitro model, which may be due to the absence of lipases required to release butyrate from the glycerol backbone.[5]

Table 3: Effect of Different Butyrate Forms on Intestinal Barrier Integrity (TEER) in IPEC-J2 cells [5]

Butyrate FormEffect on TEER
Butyric AcidSignificant increase
Sodium ButyrateSignificant increase
MonobutyrinSignificant increase
TributyrinLimited effect

Mechanisms of Action

The biological effects of butyrate and its esters are mediated through several key mechanisms, including inhibition of histone deacetylases (HDACs) and modulation of specific signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of HDACs.[8][10] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[8] This is a primary mechanism behind its anti-cancer effects, as it can lead to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[7][11]

HDAC_Inhibition Butyrate Butyrate Esters (hydrolyzed to Butyrate) HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., p21 activation) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Butyrate-mediated inhibition of HDAC and its downstream effects.

NF-κB Signaling Pathway

The anti-inflammatory effects of butyrate are largely attributed to its ability to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[6] Butyrate can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of inflammatory genes.[8]

NFkB_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Degradation releases NFkB_IkBa NF-κB/IκBα Complex (Inactive) IkBa->NFkB_IkBa NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Activates Butyrate Butyrate Esters Butyrate->IKK Inhibits Butyrate->IkBa Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by butyrate.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/XTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of butyrate esters on cancer cells.[6]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, PC-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the different butyrate esters (e.g., monobutyrin, tributyrin) or sodium butyrate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on methods used to quantify apoptosis in butyrate-treated cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with different butyrate esters for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Apoptosis_Assay_Workflow Start Start: Seed Cells in 6-well plates Treat Treat with Butyrate Esters (24-48 hours) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptotic Cells Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol is for assessing intestinal barrier function in vitro.[5]

  • Cell Culture: Culture intestinal epithelial cells (e.g., Caco-2, IPEC-J2) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Treatment: Add the different butyrate esters to the apical and/or basolateral compartments of the culture inserts.

  • TEER Measurement: At specified time points (e.g., 24, 48, 72 hours), measure the electrical resistance across the cell monolayer using a voltohmmeter with "chopstick" electrodes.

  • Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer. Multiply this value by the surface area of the insert to obtain the TEER value in Ω·cm².

  • Data Analysis: Compare the TEER values of the treated groups to the control group to determine the effect on barrier integrity.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a method to measure the HDAC inhibitory activity of butyrate esters.[12]

  • Nuclear Extract Preparation: Prepare nuclear extracts from cultured cells (e.g., HeLa or colon cancer cells).

  • HDAC Reaction: In a 96-well plate, incubate the nuclear extract with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the presence of varying concentrations of the butyrate esters.

  • Development: After incubation, add a developer solution (containing a protease like trypsin and a HDAC inhibitor like trichostatin A to stop the reaction) to cleave the deacetylated substrate and release the fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the butyrate ester and determine the IC50 value.

Conclusion

Butyrate esters, particularly tributyrin and monobutyrin, present promising alternatives to free butyrate for therapeutic applications. Tributyrin demonstrates superior potency in inhibiting cancer cell growth and inducing apoptosis compared to sodium butyrate. Monobutyrin shows efficacy in enhancing intestinal barrier function. The choice of a specific butyrate ester will depend on the desired therapeutic outcome, with pharmacokinetic profiles guiding the selection for systemic versus colon-targeted delivery. The provided experimental protocols and mechanistic diagrams offer a foundation for researchers to further investigate and compare the biological efficacy of these important molecules.

References

Cross-Validation of Analytical Methods for Neryl Butyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like neryl butyrate is paramount for quality control, formulation development, and pharmacokinetic studies. This compound, a fragrance and flavoring agent, requires robust analytical methods to ensure product consistency and safety.[1][2] This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. The cross-validation of these methods is crucial for ensuring data integrity and consistency across different analytical platforms.[3][4]

Method Performance Comparison

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[3] Below is a summary of typical performance characteristics for the analysis of esters like this compound, based on established analytical practices for similar compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 2 µg/mL
Limit of Quantitation (LOQ) 0.05 - 2 µg/mL0.5 - 10 µg/mL
Precision (RSD%) < 5%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity Very High (with Mass Spectrometry)Moderate to High (depending on detector)
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results.[5] The following are representative protocols for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds such as this compound.[3][5]

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane or ethyl acetate and dilute to the mark.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[5]

  • An internal standard (e.g., methyl heptadecanoate) can be added to improve quantitative accuracy.[3]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Inlet Temperature: 250°C.[3]

  • Injection Volume: 1 µL (splitless mode).[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Mass Spectrometer: Agilent 5977B or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of less volatile compounds and can be a valuable alternative to GC-MS.[5] For a non-UV absorbing compound like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be necessary. Alternatively, derivatization to introduce a chromophore could be employed for UV detection. The following protocol assumes the use of a universal detector.

1. Sample Preparation:

  • Accurately weigh 20 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase or a compatible solvent and dilute to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer and evaporator temperatures optimized for the mobile phase.[5]

Cross-Validation Workflow

Cross-validation is the process of comparing the results from two distinct analytical methods to ensure they provide equivalent and reliable data.[3][4] This is a critical step when transferring methods between laboratories or when employing different techniques for the analysis of the same sample.[4][7]

CrossValidationWorkflow start Define Analytical Requirements method_dev_gc GC-MS Method Development & Validation start->method_dev_gc method_dev_hplc HPLC Method Development & Validation start->method_dev_hplc sample_prep Prepare Identical Sample Sets method_dev_gc->sample_prep method_dev_hplc->sample_prep analysis_gc Analyze Samples by GC-MS sample_prep->analysis_gc analysis_hplc Analyze Samples by HPLC sample_prep->analysis_hplc data_comp Compare Results (e.g., Bland-Altman, t-test) analysis_gc->data_comp analysis_hplc->data_comp conclusion Assess Method Equivalency data_comp->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Neryl Butyrate and Neryl Isobutyrate: Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical and potential biological properties of neryl butyrate and its structural isomer, neryl isobutyrate. While both compounds are recognized for their applications in the flavor and fragrance industries, emerging interest in the therapeutic potential of their constituent moieties—nerol, butyric acid, and isobutyric acid—warrants a closer examination for researchers in drug development. This document summarizes their known physicochemical characteristics, outlines relevant experimental protocols for their analysis, and explores potential biological activities and signaling pathways, supported by available data.

Physicochemical Properties: A Comparative Table

This compound and neryl isobutyrate share the same molecular formula and weight but differ in the structure of their ester side chain, leading to variations in their physical properties. The following table summarizes key quantitative data for these two compounds.

PropertyThis compoundNeryl Isobutyrate
Molecular Formula C₁₄H₂₄O₂[1][2]C₁₄H₂₄O₂[3][4]
Molecular Weight 224.34 g/mol [1][2]224.34 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]Colorless liquid[3]
Odor Sweet, leafy, floral[1]Sweet, rose-like, fruity[3][5]
Boiling Point 239-240 °C at 760 mmHg[1][4]229-232 °C at 760 mmHg[6][7]
Density 0.898-0.910 g/mL at 25 °C[1]0.887-0.897 g/mL at 25 °C[6]
Refractive Index 1.4539-1.4650 at 20 °C[1]1.4520-1.4620 at 20 °C[6]
Solubility in Water Insoluble[1]; 0.7127 mg/L at 25 °C (estimated)[4]Practically insoluble[3]; 0.8235 mg/L at 25 °C (estimated)[6]
Solubility in Alcohol Soluble[1][8]Soluble[3][6]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[4]0.002 mmHg at 25 °C (estimated)[6][7]
logP (o/w) 4.923 (estimated)[4]4.983 (estimated)[6]

Potential Biological Activity and Signaling Pathways

While direct comparative studies on the biological activities of this compound and neryl isobutyrate are limited, the known effects of their hydrolysis products—butyrate and isobutyrate—offer insights into their potential therapeutic applications. Butyrate, a short-chain fatty acid, is well-documented for its anti-inflammatory properties. It is plausible that this compound and neryl isobutyrate could act as prodrugs, releasing butyrate and isobutyrate, respectively, upon hydrolysis by esterases in the body.

Neryl Isobutyrate: Potential Anti-inflammatory and Analgesic Effects

Some sources suggest that neryl isobutyrate possesses potent anti-inflammatory and analgesic effects, making it a compound of interest for formulations aimed at alleviating inflammatory disorders and pain.[3] Terpenoid esters, in general, have been investigated for their analgesic and anti-inflammatory activities, which may involve interactions with TRP ion channels.[6][9]

Butyrate-Mediated Anti-inflammatory Signaling Pathways

Butyrate has been shown to exert anti-inflammatory effects through multiple signaling pathways. Two of the most well-characterized are the inhibition of histone deacetylases (HDACs) and the suppression of the NF-κB signaling pathway.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs. By inhibiting these enzymes, butyrate can lead to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of genes involved in inflammation.

HDAC_Inhibition Potential Mechanism of Action via HDAC Inhibition This compound This compound Butyrate Butyrate This compound->Butyrate Hydrolysis HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin->Gene_Expression NFkB_Inhibition Potential Mechanism of Action via NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Butyrate Butyrate This compound->Butyrate Hydrolysis IKK IKK Complex Butyrate->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Nuclear Translocation and Activation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Synthesis_Workflow General Synthesis Workflow Reactants Nerol + Butyryl Chloride (or Isobutyryl Chloride) Reaction Reaction Mixture (Stir at 0°C to room temperature) Reactants->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Workup Aqueous Workup (e.g., wash with HCl, NaHCO₃, brine) Reaction->Workup Drying Drying over Anhydrous Na₂SO₄ Workup->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization

References

A Comparative Analysis of Synthetic and Natural Neryl Butyrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision impacting experimental outcomes, reproducibility, and translational potential. This guide provides a comprehensive benchmark of synthetic neryl butyrate against its natural isolates, focusing on physicochemical properties, purity, and biological performance. The information presented herein is supported by established experimental protocols to aid in the objective evaluation of these materials for scientific applications.

This compound, a monoterpene ester, is recognized for its characteristic fruity and floral aroma and is utilized in the flavor and fragrance industry.[1][2][3] Beyond its sensory attributes, the butyrate moiety suggests potential biological activities of interest in pharmaceutical research, drawing from the known effects of butyrate as a histone deacetylase (HDAC) inhibitor and signaling molecule.[4][5][6] This comparison guide aims to delineate the key differences between synthetic and natural this compound to inform procurement and experimental design.

Physicochemical and Purity Profile: A Comparative Overview

The primary distinction between synthetic and natural this compound lies not in the molecule itself, which is chemically identical, but in the impurity profile inherent to their production methods.[7] Synthetic this compound is typically produced through the esterification of nerol with butyric acid or its derivatives, a process that allows for high purity and consistency.[8] Natural this compound is isolated from essential oils of various plants, such as kumquat peel oil, and its purity can be influenced by factors like the plant's origin, climate, and the extraction and purification methods employed.[1][3][9]

PropertySynthetic this compoundNatural this compound IsolateAnalytical Method
Purity (Typical) > 98%90-98% (variable)Gas Chromatography-Mass Spectrometry (GC-MS)
Key Impurities Unreacted starting materials (nerol, butyric acid), catalyst residues, isomeric variants (e.g., geranyl butyrate)Other volatile compounds from the source plant (terpenes, terpenoids), extraction solventsGC-MS, High-Performance Liquid Chromatography (HPLC)
Molecular Formula C₁₄H₂₄O₂[10]C₁₄H₂₄O₂[10]Mass Spectrometry
Molecular Weight 224.34 g/mol [10]224.34 g/mol [10]Mass Spectrometry
Boiling Point 239-240 °C at 760 mmHg[11]239-240 °C at 760 mmHg[11]Not Applicable
Solubility Soluble in alcohol, insoluble in water[11]Soluble in alcohol, insoluble in water[11]Not Applicable
Appearance Colorless to pale yellow liquid[11]Colorless to pale yellow liquid[11]Visual Inspection
Odor Profile Green, waxy, oily, fatty, sweet, leafy, orange[1]Can be more complex due to trace volatile compoundsSensory Analysis

Performance Benchmark: Biological Activity

The biological activity of this compound is anticipated to be largely conferred by the butyrate component, a well-studied short-chain fatty acid with known anti-inflammatory and anti-cancer properties.[5][6] The nerol moiety, a terpene alcohol, may also contribute to the overall biological effect.[12] Differences in the impurity profiles of synthetic versus natural this compound could potentially modulate these activities.

Performance MetricSynthetic this compoundNatural this compound IsolateKey Considerations
In Vitro Cytotoxicity Expected to induce apoptosis in cancer cell lines in a dose-dependent manner.[4][5]Activity may be influenced by the presence of other synergistic or antagonistic compounds from the natural source.[13][14]The specific cell line and assay conditions will significantly impact the observed IC50 values.[15]
Anti-inflammatory Activity Expected to suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling.[6][16][17]The presence of other anti-inflammatory terpenes in the natural isolate could enhance this effect.The choice of inflammatory stimulus (e.g., LPS) and cell type is critical for observing a response.[16]
Sensory Profile Highly consistent and reproducible aroma profile.The aroma may be perceived as more "natural" or complex due to trace volatiles.Sensory panel testing is required for a definitive comparison.[18][19][20]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to determine the purity of this compound samples and identify potential impurities.

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (>99% purity)

  • Synthetic and natural this compound samples

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solutions: Prepare the synthetic and natural this compound samples in the same manner as the standard solution. For natural isolates that may contain particulate matter, filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Calculate the purity of the samples by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

1. Reagents and Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (synthetic and natural)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

2. Procedure:

  • Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of synthetic and natural this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each sample.

Anti-inflammatory Activity Assay (TNF-α Suppression in Macrophages)

This protocol evaluates the ability of this compound to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

1. Reagents and Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (synthetic and natural)

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 24-well plates

2. Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of synthetic or natural this compound for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on TNF-α production.

Visualizing the Mechanisms of Action

To conceptualize the experimental workflows and the potential biological impact of this compound, the following diagrams are provided.

G Experimental Workflow for Purity and Cytotoxicity Assessment cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Biological Assays Synthetic this compound Synthetic this compound HPLC HPLC Synthetic this compound->HPLC GC-MS GC-MS Synthetic this compound->GC-MS Cancer Cell Line Cancer Cell Line Synthetic this compound->Cancer Cell Line Macrophage Cell Line Macrophage Cell Line Synthetic this compound->Macrophage Cell Line Natural Isolate Natural Isolate Natural Isolate->HPLC Natural Isolate->GC-MS Natural Isolate->Cancer Cell Line Natural Isolate->Macrophage Cell Line Purity Profile Purity Profile HPLC->Purity Profile GC-MS->Purity Profile MTT Assay MTT Assay Cancer Cell Line->MTT Assay ELISA (TNF-alpha) ELISA (TNF-alpha) Macrophage Cell Line->ELISA (TNF-alpha) Cytotoxicity Data Cytotoxicity Data MTT Assay->Cytotoxicity Data Anti-inflammatory Data Anti-inflammatory Data ELISA (TNF-alpha)->Anti-inflammatory Data

Caption: Workflow for comparing synthetic and natural this compound.

G Putative Anti-inflammatory Signaling Pathway of Butyrate Butyrate (from this compound) Butyrate (from this compound) HDAC HDAC Butyrate (from this compound)->HDAC inhibition NF-kB Pathway NF-kB Pathway HDAC->NF-kB Pathway deacetylation (inhibition) Pro-inflammatory Genes (TNF-a, IL-6) Pro-inflammatory Genes (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Genes (TNF-a, IL-6) activation Inflammation Inflammation Pro-inflammatory Genes (TNF-a, IL-6)->Inflammation

Caption: Inhibition of HDAC by butyrate can suppress NF-kB signaling.

G Potential Anti-cancer Mechanism of Butyrate Butyrate (from this compound) Butyrate (from this compound) HDAC HDAC Butyrate (from this compound)->HDAC inhibition Wnt Signaling Wnt Signaling Butyrate (from this compound)->Wnt Signaling inhibition p21 (Tumor Suppressor) p21 (Tumor Suppressor) HDAC->p21 (Tumor Suppressor) deacetylation (repression) Cell Cycle Arrest Cell Cycle Arrest p21 (Tumor Suppressor)->Cell Cycle Arrest induction Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Cell Proliferation Cell Proliferation Wnt Signaling->Cell Proliferation

Caption: Butyrate's role in cell cycle arrest and apoptosis.

References

Quantitative comparison of Neryl butyrate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of common methods for synthesizing neryl butyrate, a valuable flavor and fragrance compound. The following sections detail enzymatic and chemical synthesis approaches, offering supporting experimental data, detailed protocols, and visual workflows to aid in methodology selection. While direct comparative studies on this compound synthesis are limited, this guide leverages data from the synthesis of structurally similar esters, namely neryl acetate and geranyl butyrate, to provide a comprehensive overview.

Quantitative Comparison of Synthesis Methods

The synthesis of this compound can be broadly categorized into two primary methodologies: enzymatic synthesis and traditional chemical synthesis. Enzymatic methods are lauded for their high specificity and mild reaction conditions, often leading to products labeled as "natural".[1][2] In contrast, chemical synthesis is a well-established and often cost-effective approach.

ParameterEnzymatic Synthesis (Lipase-Catalyzed)Chemical Synthesis (Acid-Catalyzed)
Catalyst Lipases (e.g., Novozyme 435, Eversa Transform 2.0, Pseudomonas fluorescens lipase)Strong acids (e.g., Sulfuric Acid), Ion Exchange Resins
Reaction Type Esterification or TransesterificationEsterification (e.g., Fischer Esterification)
Typical Yield 91.6% - 99% (for related esters like neryl acetate)[2][3]Typically high, but can be limited by equilibrium
Reaction Temperature 30°C - 60°C[4][5]70°C - 150°C[6]
Reaction Time 2 - 6 hours[2][4]Variable, can be several hours
Substrate Molarity Optimized for specific enzyme and substratesOften requires an excess of one reactant
Solvent Often solvent-free or in non-aqueous media[2][7]Typically requires an organic solvent
Byproducts Minimal, often just water or a simple alcoholWater (needs to be removed to drive equilibrium), potential for side reactions[8]
Product Purity High, due to enzyme specificity[9]May require extensive purification to remove catalyst and byproducts[2]
Environmental Impact "Green" process with biodegradable catalysts[9]Use of strong acids and organic solvents raises environmental concerns[8]

Experimental Protocols

Enzymatic Synthesis: Lipase-Catalyzed Transesterification of Nerol

This protocol is adapted from the synthesis of neryl acetate and geranyl butyrate using immobilized lipases.[2][4]

Materials:

  • Nerol (97% purity)

  • Vinyl butyrate or Butyric Acid

  • Immobilized Lipase (e.g., Novozyme 435)

  • Solvent (optional, e.g., n-hexane)

  • Screw-capped vials or a temperature-controlled reactor

  • Orbital shaker or magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a screw-capped vial, combine nerol and vinyl butyrate (for transesterification) or butyric acid (for esterification). A typical molar ratio of alcohol to acyl donor is in the range of 1:5 to 1:15.[6]

  • If a solvent is used, add it to the reaction mixture. Solvent-free systems are also common.[2]

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 1% and 15% (w/w) of the total reactants.[4][6]

  • Seal the vial and place it in an orbital shaker or a reactor with stirring.

  • Maintain the reaction temperature between 40°C and 60°C.

  • The reaction is typically run for 2 to 6 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture by distillation or chromatography if necessary.

Chemical Synthesis: Fischer Esterification of Nerol

This is a general protocol for acid-catalyzed esterification.

Materials:

  • Nerol

  • Butyric acid

  • Concentrated sulfuric acid (catalyst)

  • An organic solvent (e.g., toluene)

  • Dean-Stark apparatus (for water removal)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve nerol and a molar excess of butyric acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill off, and the water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Visualization of Method Selection Workflow

The following diagram illustrates a decision-making workflow for selecting a suitable synthesis method for this compound based on key project requirements.

This compound Synthesis Method Selection start Define Synthesis Goals natural_product 'Natural' Product Label Required? start->natural_product high_purity High Purity Critical? natural_product->high_purity No enzymatic Enzymatic Synthesis natural_product->enzymatic Yes scale Production Scale? high_purity->scale No high_purity->enzymatic Yes cost Cost Sensitivity? scale->cost Lab/Pilot Scale chemical Chemical Synthesis scale->chemical Large Scale cost->enzymatic Low cost->chemical High optimize_enzymatic Optimize Enzyme & Conditions enzymatic->optimize_enzymatic optimize_chemical Optimize Catalyst & Purification chemical->optimize_chemical

Caption: Decision workflow for selecting a this compound synthesis method.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice between enzymatic and chemical routes will ultimately depend on the specific requirements of the application, including purity standards, cost considerations, and desired product labeling.

References

Evaluating the performance of different lipases for Neryl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and flavor industries, the enzymatic synthesis of neryl butyrate offers a green and highly selective alternative to traditional chemical methods. The choice of lipase is a critical factor influencing reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the performance of different lipases for this compound synthesis, supported by experimental data from peer-reviewed studies.

Performance Comparison of Lipases

The selection of an appropriate lipase is paramount for optimizing the synthesis of this compound. Key performance indicators include conversion efficiency, reaction time, and optimal reaction conditions. Below is a summary of the performance of various lipases in the synthesis of similar terpene esters, which can serve as a strong indicator for their potential in this compound production.

Lipase (Source Organism)Commercial NameSupportSubstratesMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Thermomyces lanuginosusEversa Transform 2.0---Geraniol & Butyric Acid1:550693[1]
Candida antarctica Lipase BNovozyme 435Macroporous acrylic resinNerol & Ethyl Acetate1:12.652.7291.6[2][3]
Pseudomonas fluorescensPFL@ZIF-8@ZIF-67Zeolitic Imidazolate FrameworkNerol & Vinyl AcetateNot specified50399[4]
Aspergillus niger---Sol-gel matrixButanol & Butyric Acid3:1 (Butanol:Acid)60Not specified>70 (for butyl butyrate)
Rhizomucor mieheiLipozyme RM IMMacroporous anion-exchange resinGeneral esterificationNot specified~55Not specifiedWidely used for ester synthesis[5]
Burkholderia cepaciaAmano Lipase PS---General esterificationNot specifiedNot specifiedNot specifiedTolerant to short-chain alcohols[6][7]

Note: Data for Thermomyces lanuginosus lipase is for the synthesis of geranyl butyrate, an isomer of this compound. Data for Candida antarctica lipase B and Pseudomonas fluorescens lipase is for the synthesis of neryl acetate. Data for Aspergillus niger, Rhizomucor miehei, and Burkholderia cepacia lipases are for other relevant ester syntheses and indicate their potential applicability.

Detailed Experimental Protocols

1. Enzymatic Synthesis of Geranyl Butyrate using Eversa Transform 2.0 (Thermomyces lanuginosus Lipase) [1]

  • Reactants: Geraniol and butyric acid.

  • Enzyme: Eversa Transform 2.0.

  • Reaction Setup: The reaction is carried out in an aqueous medium.

  • Parameters:

    • Molar Ratio (Geraniol:Butyric Acid): 1:5.

    • Biocatalyst Load: 15% (w/w).

    • Temperature: 50°C.

    • Reaction Time: 6 hours.

  • Analysis: The conversion of butyric acid is determined by titration. The final product, geranyl butyrate, is characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

2. Enzymatic Synthesis of Neryl Acetate using Novozyme 435 (Candida antarctica Lipase B) [2][8]

  • Reactants: Nerol and ethyl acetate (in a transesterification reaction).

  • Enzyme: Novozyme 435 (immobilized Candida antarctica lipase B).

  • Reaction Setup: The synthesis is performed in a solvent-free system.

  • Parameters:

    • Molar Ratio (Nerol:Ethyl Acetate): 1:12.6.

    • Enzyme Loading: 2.6% (w/w).

    • Temperature: 52.7°C.

    • Agitation Speed: 400 rpm to overcome mass transfer limitations.[2][8]

    • Reaction Time: 2 hours.

  • Analysis: Samples are analyzed by gas chromatography (GC) to determine the conversion of nerol and the selectivity for neryl acetate. The product is confirmed by gas chromatography-mass spectrometry (GC-MS).[8]

3. Enzymatic Synthesis of Neryl Acetate using Immobilized Pseudomonas fluorescens Lipase [4]

  • Reactants: Nerol and vinyl acetate.

  • Enzyme: Pseudomonas fluorescens lipase immobilized on a ZIF-8@ZIF-67 carrier (PFL@ZIF-8@ZIF-67).

  • Reaction Setup: A solvent-free system is utilized.

  • Parameters:

    • Temperature: 50°C.

  • Analysis: The yield of neryl acetate is monitored over time. The immobilized enzyme demonstrated good reusability.

Key Considerations for Lipase Selection

  • Thermomyces lanuginosus lipase (Eversa Transform 2.0): Demonstrates high conversion for a structurally similar butyrate ester, making it a very promising candidate for this compound synthesis. The reaction is performed in an aqueous medium, which is environmentally friendly.[1]

  • Candida antarctica lipase B (Novozyme 435): This is a widely used and robust biocatalyst, often showing high activity and stability in organic solvents and solvent-free systems.[9] Its proven effectiveness in the synthesis of neryl acetate suggests it would be a strong candidate for this compound synthesis, likely requiring optimization of the molar ratio with butyric acid or a butyrate ester for transesterification.

  • Pseudomonas fluorescens lipase: The immobilized form shows excellent yield and stability for neryl acetate synthesis.[4] Its performance in this compound synthesis would be worth investigating, particularly with a suitable immobilization strategy.

  • Rhizomucor miehei lipase: This lipase is another commercially available and widely used biocatalyst for esterification reactions.[5][10] It is known for its 1,3-regioselectivity, which may be a factor to consider depending on the specific application.

  • Burkholderia cepacia lipase: This lipase is noted for its tolerance to a wide range of solvents and short-chain alcohols, which could be advantageous in certain reaction setups.[6][7]

Experimental Workflow and Signaling Pathways

The general workflow for the enzymatic synthesis of this compound involves several key steps from substrate preparation to product analysis. The underlying catalytic mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.

G cluster_workflow Experimental Workflow for this compound Synthesis Reactants Reactant Preparation (Nerol & Butyric Acid/Butyrate Ester) Reaction Enzymatic Reaction (Lipase, Temp, Time, Agitation) Reactants->Reaction Sampling Reaction Sampling (Aliquots at intervals) Reaction->Sampling Quenching Reaction Quenching (e.g., cooling, enzyme removal) Sampling->Quenching Analysis Product Analysis (GC, HPLC, Titration) Quenching->Analysis Purification Product Purification (e.g., distillation, chromatography) Analysis->Purification

Caption: Experimental workflow for lipase-catalyzed this compound synthesis.

G cluster_pathway Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism) E Free Lipase (E) E_Nerol Lipase-Nerol Complex (E-Nerol) E->E_Nerol + Nerol E_Nerol->E E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_Nerol->E_Acyl - Water/Alcohol E_Acyl_Butyrate Intermediate-Butyrate Complex (E-Acyl-Butyrate) E_Acyl->E_Acyl_Butyrate + Butyric Acid E_Acyl_Butyrate->E - this compound E_Acyl_Butyrate->E_Acyl NerylButyrate This compound Water_Alcohol Water/Alcohol ButyricAcid Butyric Acid

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

A Comparative Guide to Butyrate Delivery Mechanisms for Colorectal Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Butyrate and the Delivery Challenge

Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a critical molecule for maintaining gut homeostasis. It serves as the primary energy source for colonocytes, enhances the intestinal barrier, and exerts potent anti-inflammatory and immunomodulatory effects.[1][2][3][4] Its therapeutic potential is being explored for a range of conditions, most notably inflammatory bowel disease (IBD).[1][5] However, the direct oral administration of butyrate is fraught with challenges. It is rapidly absorbed in the upper gastrointestinal tract, possesses an unpleasant odor and taste that hinders patient compliance, and can have dose-dependent adverse effects, potentially disrupting the intestinal barrier at high concentrations.[3][5][6][7] To overcome these limitations, various targeted delivery systems have been developed to ensure butyrate reaches the colon, its primary site of action.

This guide provides a comparative analysis of prominent butyrate delivery mechanisms investigated in recent research, focusing on their performance, underlying experimental protocols, and mechanisms of action.

Key Butyrate Signaling Pathway: HDAC Inhibition

A primary mechanism through which butyrate exerts its anti-inflammatory effects is by inhibiting histone deacetylases (HDACs).[3][8] This action leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of key inflammatory genes. For instance, butyrate has been shown to suppress the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of cytokines like TNF-α and IL-6.[1][2][3]

Butyrate_Signaling cluster_colonocyte Colonocyte Butyrate Butyrate HDAC HDAC Butyrate->HDAC inhibits NFkB NF-κB Activation Butyrate->NFkB inhibits Histones Histones HDAC->Histones deacetylates Hyperacetylation Histone Hyperacetylation Histones->Hyperacetylation Anti_Inflammatory Anti-inflammatory Effects Hyperacetylation->Anti_Inflammatory Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation Inflammation->Anti_Inflammatory reduced by

Caption: Butyrate's anti-inflammatory action via HDAC and NF-κB inhibition.

Comparative Analysis of Delivery Systems

Several strategies have been developed to protect butyrate during its transit through the upper GI tract and facilitate its release in the colon. These include microencapsulation, nanoparticle-based systems, and prodrug approaches.

Quantitative Performance Data

The following table summarizes key performance metrics from various studies on different butyrate delivery platforms.

Delivery System TypeFormulation DetailsKey Performance MetricsAnimal ModelKey FindingsReference
Microencapsulation Sodium Alginate/ChitosanEncapsulation Rate: 95.12%In vitro (antimicrobial)Increased antibacterial activity against S. aureus and E. coli compared to free butyrate.[9]
Microencapsulation pH-sensitive coating (Eudragit L+S)Butyrate Loading: 90%RatCoating designed for 6-hour resistance prevented early absorption but showed probable butyrate loss in the cecum due to pH and residence time.[10]
Nanoparticles Polyvinyl Butyrate (PVBu)N/ADextran Sodium Sulfate (DSS)-induced Colitis (Mouse)PVBu NPs showed a therapeutic effect, suppressing macrophage activation, whereas sodium butyrate did not. Oral administration did not change free luminal butyrate concentration.[6][11][12]
Nanoparticles Butyrate-derived Polymer (PSBA)Butyrate Content: 22%DSS-induced Colitis & TNBS-induced Crohn's (Mouse)Nanoparticles showed pH/redox-responsive release, restored epithelial barrier function, and promoted healing.[13]
Prodrug 5-ASA linked to Butyrate (5-ASDB)N/ATrinitrobenzene Sulfonic Acid (TNBS)-induced Colitis (Mouse)Prodrugs showed significantly greater therapeutic effects on experimental colitis compared to a physical mixture of 5-ASA and sodium butyrate.[14]
Synbiotic Bacillus subtilis + Tributyrin (prodrug)N/ADSS-induced Colitis (Mouse)Co-administration restored cecal butyrate levels to that of healthy controls and significantly improved inflammatory indices.[5]
Starch Conjugate High-Amylose Maize Starch-Butyrate (HAMSB)N/Adb/db mice (Type 2 Diabetes model)Targeted delivery to the colon improved glucose homeostasis, reduced hepatic lipid accumulation and inflammation.[15]

Experimental Methodologies and Workflows

The evaluation of novel butyrate delivery systems typically follows a structured experimental workflow, progressing from initial formulation and characterization to preclinical assessment in animal models.

Experimental_Workflow Formulation 1. Formulation (e.g., Encapsulation, Nanoparticle Synthesis) InVitro 2. In Vitro Characterization - Size & Morphology (SEM) - Encapsulation Efficiency - pH-dependent Release Profile Formulation->InVitro AnimalModel 3. In Vivo Animal Model (e.g., DSS-induced colitis) InVitro->AnimalModel Treatment 4. Treatment Administration (Oral Gavage) AnimalModel->Treatment Analysis 5. Outcome Analysis - Disease Activity Index - Colon Length & Histology - Cytokine Levels (ELISA) - Butyrate Concentration (GC/MS) Treatment->Analysis

Caption: General experimental workflow for evaluating butyrate delivery systems.

Detailed Experimental Protocols

1. Polyvinyl Butyrate (PVBu) Nanoparticle Formulation and Evaluation [11][12]

  • Nanoparticle Preparation: PVBu nanoparticles were prepared via an emulsification-evaporation method. Polyvinyl butyrate was dissolved in an organic solvent, which was then emulsified in an aqueous solution. The organic solvent was subsequently removed by evaporation, leading to the formation of nanoparticles.

  • Animal Model: Dextran sodium sulfate (DSS)-induced colitis model in mice was used. Mice were administered DSS in their drinking water to induce colitis, characterized by weight loss, diarrhea, and bloody stools.

  • Treatment and Assessment: Mice were orally administered the PVBu nanoparticle suspension. Therapeutic efficacy was evaluated by monitoring the Disease Activity Index (DAI), measuring colon length (inflammation leads to shortening), and histological analysis of colon tissue for signs of damage and inflammation. Macrophage activation was assessed in vitro by measuring inflammatory markers.

2. 5-ASA and Butyrate Mutual Prodrug Synthesis and Evaluation [14]

  • Synthesis: Four mutual prodrugs were synthesized by chemically linking butyrate to 5-aminosalicylic acid (5-ASA) or its dimer, olsalazine, through ester or amide bonds. The design leverages the alkaline environment and azoreductase enzymes in the colon to cleave the bonds and release the active drugs.

  • Animal Model: Colitis was induced in mice using trinitrobenzene sulfonic acid (TNBS).

  • Treatment and Assessment: The synthesized prodrugs were administered orally to the colitis mice. Therapeutic effects were compared against a physical mixture of 5-ASA and sodium butyrate. Efficacy was determined by assessing weight loss, DAI scores, colon length, and myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).

3. Synbiotic Approach: Bacillus subtilis and Tributyrin [5]

  • Methodology: This approach combines a butyrate-producing bacterium (Bacillus subtilis BM107) with a butyrate prodrug (tributyrin, a glycerol ester of butyrate). The bacterium was selected for its ability to efficiently hydrolyze tributyrin into butyrate.

  • Animal Model: DSS-induced colitis model in mice.

  • Treatment and Assessment: Mice were co-administered B. subtilis BM107 and a diet containing tributyrin. The control groups received either component alone. Efficacy was measured by DAI scores, colon length, body weight changes, and cecal butyrate concentrations. Gut microbiome composition was also analyzed to assess changes in microbial diversity.

Logic of Targeted vs. Non-Targeted Delivery

The fundamental advantage of a targeted delivery system is its ability to bypass the absorptive environment of the upper GI tract, thereby increasing the concentration of butyrate at its colonic site of action. Free butyrate is rapidly taken up by epithelial cells in the stomach and small intestine, leaving very little to reach the colon.[5][7]

Delivery_Comparison cluster_Free Free Butyrate cluster_Targeted Targeted Delivery (e.g., Microencapsulation) Stomach_F Stomach SI_F Small Intestine Absorption_F Rapid Absorption (Minimal Delivery) Stomach_F->Absorption_F Colon_F Colon SI_F->Absorption_F Stomach_T Stomach (Protected) SI_T Small Intestine (Protected) Stomach_T->SI_T Colon_T Colon (Release) SI_T->Colon_T Delivery_T Targeted Release & Therapeutic Effect Colon_T->Delivery_T

Caption: Fate of oral free butyrate vs. a colon-targeted delivery system.

Conclusion

The development of advanced delivery systems is crucial for harnessing the full therapeutic potential of butyrate. Microencapsulation with pH-sensitive polymers, polymer-based nanoparticle systems, and prodrug strategies all demonstrate significant promise in overcoming the challenges of oral butyrate administration.[7][13][14] Nanoparticle and prodrug approaches, in particular, show enhanced therapeutic efficacy in preclinical models of colitis compared to controls. The synbiotic strategy of combining a butyrate-producing bacterium with a prodrug offers an innovative biological approach to generate butyrate in situ.[5] Future research will likely focus on optimizing the release kinetics, improving manufacturing scalability, and translating these promising preclinical findings into clinical applications for patients with IBD and other colonic disorders.

References

Safety Operating Guide

Safe Disposal of Neryl Butyrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper handling and disposal of neryl butyrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear, step-by-step instructions for waste management and spill containment.

This compound: Key Safety and Physical Properties

While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System) criteria, adherence to standard laboratory safety protocols is essential.[1][2] Key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 999-40-6Prodasynth
Molecular Formula C₁₄H₂₄O₂Sigma-Aldrich
Molecular Weight 224.34 g/mol Sigma-Aldrich
Appearance Colorless to pale yellow liquidPubChem
Specific Gravity 0.898 g/cm³ @ 25°CThe Good Scents Co.
Flash Point > 110°C (> 230°F) (Closed Cup)The Good Scents Co.
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Co., PubChem

Standard Operating Procedure for Disposal

The proper disposal of this compound, whether as unused product or contaminated waste, must comply with local and national environmental regulations.[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles are recommended.[3]

  • Hand Protection: Chemical-resistant gloves are recommended. Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[1][4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to avoid skin contact.[3]

Waste Collection and Storage
  • Unused Product: If disposing of unused this compound, keep it in its original, tightly closed container.[1][3] Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[1]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbents, gloves, paper towels) should be considered contaminated waste.

  • Containerization: Place all waste material into suitable, closed, and clearly labeled containers for disposal.[1][4]

  • Temporary Storage: Store waste containers in a cool, dry, and well-ventilated area away from heat, open flames, or other ignition sources.[3] Do not store near incompatible materials such as strong acids, bases, and oxidizing agents.[3]

Final Disposal Method
  • Regulatory Compliance: Dispose of all this compound waste in accordance with national and local environmental regulations.[3] Do not discharge into drains, surface waters, or groundwaters.[3]

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.

Protocol for Accidental Release or Spill

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Immediate Actions
  • Ensure adequate ventilation in the spill area.[3]

  • Keep unnecessary and unprotected personnel from entering the area.[3]

  • Avoid breathing vapors or mists.[3]

  • Eliminate all ignition sources, such as open flames or sparks.[3]

Containment and Cleanup
  • Small Spills:

    • Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[3]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a covered, labeled container for disposal.[3]

    • Ventilate the area and wash the spill site after the material pickup is complete.[3]

  • Large Spills:

    • Evacuate the surrounding area immediately.[3]

    • If safe to do so, prevent further leakage or spillage.

    • Do not allow the spillage to enter drains or watercourses.[3]

    • Await the arrival of trained personnel equipped with appropriate PPE, including self-contained breathing apparatus, to manage the cleanup.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Identified ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type collect_unused Step 2a: Collect Unused Chemical in Original or Sealed Container assess->collect_unused Unused Product handle_spill Step 2b: Handle Spill assess->handle_spill Spill / Contaminated Material ppe->assess label_container Step 3: Label Waste Container 'this compound Waste' collect_unused->label_container small_spill Small Spill: 1. Cover with inert absorbent 2. Collect with non-sparking tools 3. Place in sealed container handle_spill->small_spill Small & Manageable large_spill Large Spill: 1. Evacuate Area 2. Ventilate 3. Contact EHS/Professional Team handle_spill->large_spill Large or Uncontrolled small_spill->label_container disposal Step 5: Arrange Professional Disposal (Follow Local Regulations) large_spill->disposal storage Step 4: Temporary Storage (Cool, Dry, Ventilated Area) label_container->storage storage->disposal end_node End: Waste Transferred disposal->end_node

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Neryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds like Neryl butyrate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a secure laboratory environment.

This compound is a fragrance and flavoring agent with a fruity, rosy odor. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure safe handling.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound and related compounds. This information is critical for a comprehensive risk assessment.

PropertyValueReference
Chemical Formula C₁₄H₂₄O₂--INVALID-LINK--
Molecular Weight 224.34 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 239-240 °C at 760 mmHg--INVALID-LINK--
Flash Point > 110 °C (> 230 °F)--INVALID-LINK--
Solubility Insoluble in water; soluble in alcohol--INVALID-LINK--
Oral LD50 (Rat) Low acute toxicity (for related compound geranyl butyrate: 10,660 mg/kg bw)--INVALID-LINK--
Dermal Toxicity Low acute dermal toxicity for the chemical group--INVALID-LINK--
Hazard Classification Not classified as a hazardous substance or mixture.[1]--INVALID-LINK--

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles are recommended.[2] Where splashing is possible, a face shield should also be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are recommended.[2] Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection A standard laboratory coat should be worn.
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation. If vapors are generated, work in a fume hood.

Experimental Protocol: General Handling and Storage

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted based on the specific experimental context.

1. Engineering Controls:

  • Always work in a well-ventilated area. For procedures that may generate vapors, a chemical fume hood is essential.

  • Ensure that safety showers and eyewash stations are readily accessible.

2. Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not inhale vapors.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent leakage.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS B Don PPE A->B C Prepare Work Area B->C D Dispense this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Segregate Waste E->I G Remove PPE F->G H Wash Hands G->H J Dispose via Approved Channels I->J

Safe Handling Workflow for this compound

Spill and Disposal Plan

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neryl butyrate
Reactant of Route 2
Reactant of Route 2
Neryl butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.